perforin
Description
Properties
CAS No. |
126465-35-8 |
|---|---|
Molecular Formula |
C19H20O5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Perforin in Cytotoxic T Lymphocyte-Mediated Target Cell Elimination: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of perforin, a key effector molecule utilized by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells to eliminate virally infected and cancerous cells. This document details the molecular cascade of events, presents quantitative data on this compound function, outlines key experimental protocols for its study, and provides visual representations of the critical pathways and workflows.
Introduction: The Granule Exocytosis Pathway of Cell-Mediated Cytotoxicity
Cytotoxic T lymphocytes are a cornerstone of the adaptive immune system, tasked with the identification and eradication of cells displaying foreign or aberrant antigens. The primary mechanism employed by CTLs to execute this function is the granule exocytosis pathway.[1] Upon recognition of a target cell via the T-cell receptor (TCR), CTLs form an immunological synapse, a specialized junction between the CTL and the target cell.[2] This interaction triggers the polarized release of cytotoxic granules into the synaptic cleft.[1] These specialized lysosomes contain a cocktail of cytotoxic proteins, primarily the pore-forming protein this compound and a family of serine proteases known as granzymes.[2][3] this compound is the critical gateway for granzymes to enter the target cell cytoplasm and initiate apoptosis, or programmed cell death.[4][5]
The Molecular Mechanism of this compound Action
The action of this compound can be dissected into a series of discrete, calcium-dependent steps, culminating in the formation of a transmembrane pore in the target cell membrane.
Calcium-Dependent Membrane Binding
Following its release from the cytotoxic granule, this compound monomers must first bind to the plasma membrane of the target cell. This initial interaction is critically dependent on extracellular calcium ions (Ca²⁺).[6][7] this compound contains a C2 domain, which is a common Ca²⁺-binding motif.[8] The binding of Ca²⁺ to the C2 domain induces a conformational change that exposes hydrophobic residues, facilitating the insertion of the this compound monomer into the lipid bilayer.[9] The extracellular environment, with Ca²⁺ concentrations typically between 1 and 3 mM, provides the necessary conditions for this activation.[10] In contrast, the low Ca²⁺ concentration within the CTL cytosol and the acidic environment of the cytotoxic granules help to keep this compound in an inactive state, preventing self-harm to the CTL.[6]
Oligomerization and Pore Formation
Once bound to the target cell membrane, this compound monomers oligomerize to form a circular pore.[11] This process is also influenced by Ca²⁺.[6] Studies have shown that between 3 to 22 this compound molecules can assemble to form a functional pore.[12][13] Cryo-electron microscopy studies have revealed a 22-fold symmetric pore with an outer diameter of approximately 24.5 nm and a narrowest inner opening of about 11 nm.[12][14] The size of the this compound pore is a critical factor, as it must be large enough to allow the passage of granzymes into the target cell's cytoplasm.[12]
There are two main models for how this compound facilitates granzyme entry:
-
The Plasma Membrane Pore Model: In this model, the this compound pore forms directly on the target cell's plasma membrane, creating a channel through which granzymes can diffuse into the cytoplasm.[15]
-
The Endosomal Escape Model: An alternative model proposes that this compound and granzymes are taken up by the target cell through endocytosis. This compound then forms pores in the endosomal membrane, releasing the granzymes into the cytoplasm.[15]
While both mechanisms may play a role, the formation of pores on the plasma membrane is a well-established function of this compound.
Granzyme Delivery and Induction of Apoptosis
Once in the cytoplasm of the target cell, granzymes, particularly Granzyme B, initiate a caspase cascade that leads to apoptosis.[15] Granzyme B can directly activate pro-caspase-3 and other caspases, leading to the cleavage of cellular substrates, DNA fragmentation, and the characteristic morphological changes of apoptosis.[4] This programmed cell death is a clean and efficient way to eliminate the target cell without inducing a significant inflammatory response.
Quantitative Data on this compound Function
The following tables summarize key quantitative parameters related to the structure and function of this compound.
| Parameter | Value | Reference(s) |
| Molecular Weight | 60-70 kDa | [13] |
| Number of Monomers per Pore | 3-22 | [12][13] |
| Pore Inner Diameter | 5-20 nm | [13] |
| Pore Inner Diameter (Cryo-EM) | ~11 nm (narrowest) | [12][14] |
| Pore Outer Diameter (Cryo-EM) | ~24.5 nm | [12][14] |
Table 1: Structural Properties of the this compound Pore
| Parameter | Concentration/Value | Reference(s) |
| Ca²⁺ for Membrane Binding (Kₘ) | >0.2 mM | [7] |
| Ca²⁺ for Lytic Activity (Kₘ) | 0.05 mM | [7] |
| Required Ca²⁺ Concentration | >150 µM | [10] |
| Extracellular Ca²⁺ Concentration | 1-3 mM | [10] |
Table 2: Calcium Dependence of this compound Activity
| Cell Type | This compound Content (relative molecules of anti-perforin antibody bound per cell) | Reference(s) |
| Healthy Control NK Cells | 3,561 ± 1,157 | [16] |
| Healthy Control Cytotoxic T Cells | 500 ± 779 | [16] |
| Heterozygous this compound Deficient NK Cells | 2,260 | [16] |
| Homozygous this compound Deficient NK Cells | 212 | [16] |
Table 3: Intracellular this compound Content in Human Lymphocytes
Experimental Protocols
The study of this compound-mediated cytotoxicity relies on a variety of specialized experimental techniques. Detailed protocols for some of the key assays are provided below.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay is a classic and reliable method to quantify cell-mediated cytotoxicity.
Principle: Target cells are labeled with radioactive ⁵¹Cr. When these cells are lysed by CTLs, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is directly proportional to the number of lysed cells.[17][18]
Methodology:
-
Target Cell Labeling:
-
Harvest target cells and wash them in an appropriate buffer.[19][20]
-
Incubate the target cells with 50-100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.[19][21]
-
Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.[18][20]
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.[20]
-
-
Co-incubation with Effector Cells:
-
Plate the labeled target cells in a 96-well V-bottom plate (e.g., 1 x 10⁴ cells/well).[19]
-
Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).[20]
-
Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a lysis buffer like 1-2% Triton X-100).[17]
-
-
Incubation and Supernatant Collection:
-
Measurement and Data Analysis:
Intracellular Staining of this compound and Granzyme B by Flow Cytometry
This method allows for the quantification of this compound and granzyme B expression at the single-cell level within lymphocyte populations.
Principle: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to access intracellular antigens. Fluorescently labeled antibodies against this compound and granzyme B are used for detection by flow cytometry.[22][23]
Methodology:
-
Cell Preparation:
-
Obtain a single-cell suspension of lymphocytes (e.g., from peripheral blood mononuclear cells).[22]
-
-
Surface Staining (Optional):
-
Fixation:
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in a permeabilization buffer (e.g., PBS with 0.1% saponin (B1150181) or Triton X-100).[22][23]
-
Add fluorescently labeled antibodies against this compound and/or granzyme B.[25]
-
Incubate for 30-60 minutes at room temperature in the dark.[24]
-
-
Washing and Acquisition:
This compound Oligomerization Assay
This assay is used to assess the ability of this compound to form high-molecular-weight complexes upon interaction with a target cell membrane.
Principle: this compound monomers are incubated with target cells. After incubation, the cell-bound proteins are solubilized and analyzed by SDS-PAGE and Western blotting. The presence of high-molecular-weight bands indicates this compound oligomerization.[26]
Methodology:
-
Incubation:
-
Cell Lysis and Sample Preparation:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellets in Laemmli buffer. For a subset of samples, include 8 M urea (B33335) in the Laemmli buffer to dissociate non-covalent oligomers.[26]
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound.[27]
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands using a chemiluminescent substrate. The presence of bands corresponding to high-molecular-weight complexes in the absence of urea indicates this compound oligomerization.[26]
-
Visualizing the Process: Signaling Pathways and Workflows
Diagrams created using the DOT language for Graphviz provide a clear visual representation of the complex processes involved in this compound-mediated cytotoxicity.
References
- 1. Rapid upregulation and granule-independent transport of this compound to the immunological synapse define a novel mechanism of antigen-specific CD8+ T cell cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Elevated Granzyme B in Cytotoxic Lymphocytes is a Signature of Immune Activation in Hemophagocytic Lymphohistiocytosis [frontiersin.org]
- 3. The cytolytic enzymes granyzme A, granzyme B, and this compound: expression patterns, cell distribution, and their relationship to cell maturity and bright CD57 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic T lymphocyte–induced killing in the absence of granzymes A and B is unique and distinct from both apoptosis and this compound-dependent lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinguishing this compound-mediated lysis and granzyme-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is activated by a proteolytic cleavage during biosynthesis which reveals a phospholipid‐binding C2 domain | The EMBO Journal [link.springer.com]
- 7. Calcium is essential for both the membrane binding and lytic activity of pore-forming protein (this compound) from cytotoxic T-lymphocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Structural Basis for Ca2+-mediated Interaction of the this compound C2 Domain with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular basis for this compound oligomerization and transmembrane pore assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pore conformation of lymphocyte this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Reassessing granzyme B: unveiling this compound-independent versatility in immune responses and therapeutic potentials [frontiersin.org]
- 16. Quantitative Fluorescence Measures for Determination of Intracellular this compound Content - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 24. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Granzyme B Monoclonal Antibody (N4TL33), PE (12-8896-42) [thermofisher.com]
- 26. Regulation of this compound activation and pre‐synaptic toxicity through C‐terminal glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound Antibody | Cell Signaling Technology [cellsignal.com]
The Architecture of a Killer: An In-depth Guide to Perforin Gene Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforin (PRF1) is a cornerstone of the immune system's ability to eliminate threats. As a pore-forming cytolytic protein, it is wielded by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to create channels in the membranes of virus-infected or transformed cells.[1] These pores act as conduits for pro-apoptotic granzymes to enter and trigger cell death, a process essential for immune surveillance.[1] The expression of the this compound gene (PRF1) is a tightly controlled process, restricted to specific lymphocyte lineages and modulated by a complex interplay of genetic and signaling cues. Understanding the intricate architecture of the PRF1 gene and the regulatory networks that govern its expression is critical for developing novel immunotherapies and interventions for immune dysregulation disorders. This guide provides a detailed examination of the PRF1 gene's structure, its cis-regulatory elements, the transcription factors that bind them, and the signaling pathways that orchestrate its timely expression.
This compound Gene (PRF1) Structure
The human PRF1 gene is located on chromosome 10q22.[2][3] It possesses a relatively simple organization, comprising three exons separated by two introns.[4][5] This structure, however, belies the complexity of its regulation. A notable feature is the presence of an intron in the 5' untranslated region (UTR), which places the transcription start site approximately 1.8 kb upstream of the ATG start codon.[5]
| Feature | Description | Reference |
| Gene Symbol | PRF1 | [2] |
| Human Chromosomal Location | 10q22.1 | [2] |
| Exon 1 | 97 bp; contains the majority of the 5' untranslated region. | [5] |
| Intron 1 | ~1.7 kb; separates Exon 1 and Exon 2. | [5] |
| Exon 2 | Contains the remaining 4 bp of the 5' UTR, the leader peptide, and the N-terminal region. | [5] |
| Intron 2 | ~1.2 kb; separates Exon 2 and Exon 3. | [5] |
| Exon 3 | Contains the remainder of the coding sequence and the 3' untranslated region. | [5] |
Transcriptional Regulation of PRF1
The expression of PRF1 is meticulously controlled at the transcriptional level, ensuring it is active only in cytotoxic lymphocytes.[6][7] This regulation is achieved through a combination of cis-regulatory DNA elements and the trans-acting transcription factors that bind to them.
Cis-Regulatory Elements
The transcriptional landscape of the PRF1 locus is governed by several key cis-acting regions that integrate developmental and activation signals.
| Element | Location (relative to TSS) | Key Features & Associated Factors | Reference |
| Promoter | Proximal to Transcription Start Site (+1) | Contains CCAAT and GC boxes. Lacks a canonical TATA box. Harbors binding sites for factors like CREB, AP-2, and STAT5. | [5][7] |
| Enhancer I | -1 kb | Contains binding sites for STAT5 and NF-κB. Responds to IL-2 stimulation. | [7] |
| Enhancer II | -15 kb | Contains binding sites for NFAT, E-box proteins, and AP-1. Responds to T-cell receptor and calcium signaling. | [7] |
| Locus Control Region (LCR) | Spans a ~150 kb domain | A complex region containing multiple DNase I hypersensitive sites (DHSs) that are essential for establishing an active chromatin domain and driving physiological levels of PRF1 transcription in a lineage-specific manner. | [8] |
Key Transcription Factors
A cohort of transcription factors, activated by upstream signaling cascades, directs the expression of PRF1.
| Transcription Factor | Binding Site Location | Role in PRF1 Regulation | Reference |
| STAT5 | -1 kb Enhancer, Promoter | Activated by IL-2 and IL-15. A critical direct regulator that drives PRF1 expression in both differentiating CTLs and NK cells. | [7] |
| STAT4 | -1 kb Enhancer | Activated by IL-12. Binds to STAT elements to promote PRF1 transcription, particularly in NK cells. | [7] |
| NF-κB | -1 kb Enhancer | Activated by IL-2 stimulation. Essential for the enhancer's response to cytokine signaling. | [7] |
| NFAT | -15 kb Enhancer | Calcium-regulated factor. Links T-cell receptor activation and calcium influx to PRF1 expression. | [7] |
| Eomesodermin (Eomes) | (Predicted) | A key T-box transcription factor crucial for the differentiation of cytotoxic lymphocytes and induction of PRF1. | [6] |
| T-bet | (Predicted) | Another essential T-box transcription factor that cooperates with Eomes to drive the cytotoxic phenotype and PRF1 expression. | [6] |
Signaling Pathways Modulating PRF1 Expression
Cytokine signaling is paramount in initiating and amplifying this compound expression during an immune response. Interleukins 2, 12, and 15 are primary drivers, each activating distinct but overlapping pathways that converge on the PRF1 gene.
Interleukin-2 (IL-2) Signaling
IL-2 is a potent inducer of PRF1 transcription in activated T cells and NK cells. Binding of IL-2 to its receptor triggers the JAK-STAT pathway, leading to the phosphorylation and activation of STAT5. Activated STAT5 dimers then translocate to the nucleus and bind directly to regulatory elements in the PRF1 locus to drive expression.
Interleukin-12 (IL-12) and Interleukin-15 (IL-15) Signaling
IL-12 and IL-15 also play crucial roles in upregulating this compound. IL-12 signaling activates STAT4, which can bind to the same STAT elements as STAT5 in the -1 kb enhancer.[7] IL-15, which shares receptor components with IL-2, also potently activates the STAT5 pathway and is critical for the homeostasis and function of NK cells and memory CD8+ T cells.
Experimental Methodologies
Studying the intricate regulation of PRF1 requires a suite of powerful molecular biology techniques. The following sections detail the core protocols for Chromatin Immunoprecipitation (ChIP) to identify transcription factor binding sites and Reporter Gene Assays to measure the activity of cis-regulatory elements.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine whether a specific protein, such as a transcription factor, is bound to a particular DNA sequence in vivo.
Detailed Protocol:
-
Cross-linking: Treat cultured CTLs or NK cells (1x10⁷ to 5x10⁷ cells) with 1% formaldehyde (B43269) in culture medium for 10 minutes at room temperature to covalently cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis: Wash cells with ice-cold PBS. Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice. This step lyses the cell membrane while keeping the nucleus intact.
-
Chromatin Shearing: Isolate nuclei by centrifugation. Resuspend the nuclear pellet in a shearing buffer (containing SDS and protease inhibitors). Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions must be empirically determined.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding. Incubate the pre-cleared lysate overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-STAT5). An isotype-matched IgG should be used as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. This is a critical step for reducing background signal.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Analysis: Quantify the amount of precipitated DNA corresponding to the PRF1 promoter or enhancer regions using quantitative PCR (qPCR) with specific primers. Results are typically expressed as a percentage of the input chromatin.
References
- 1. med.emory.edu [med.emory.edu]
- 2. This compound-1 - Wikipedia [en.wikipedia.org]
- 3. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structure of the human this compound gene. A simple gene organization with interesting potential regulatory sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The transcriptional control of the this compound locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The transcriptional control of the this compound locus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Critical Role of Perforin in Orchestrating Viral Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The clearance of virally infected cells is a cornerstone of the adaptive and innate immune response, preventing viral replication and dissemination. Central to this process is the pore-forming protein perforin, a key effector molecule utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the context of viral infections. We will dissect its mechanism of action, the intricate signaling pathways governing its deployment, and its varying importance across different viral pathogens. Furthermore, this guide presents quantitative data on this compound-mediated viral clearance, detailed protocols for pivotal experimental assays, and visual representations of the key molecular and cellular processes involved. This comprehensive resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to further investigate and harness the power of the this compound pathway in therapeutic design.
Introduction: this compound as a Central Mediator of Cytotoxicity
This compound is a 65-kDa glycoprotein (B1211001) that is essential for the granule exocytosis pathway, the primary mechanism by which CTLs and NK cells eliminate target cells, such as those infected by viruses.[1][2] Stored within specialized cytotoxic granules alongside serine proteases known as granzymes, this compound is released into the immunological synapse upon recognition of a target cell.[3][4] Its fundamental role is to form pores in the target cell's plasma membrane, facilitating the entry of granzymes into the cytosol, which in turn initiate apoptotic cascades leading to the controlled demise of the infected cell.[3][5]
The significance of this compound is underscored by genetic deficiencies in humans, which can lead to severe and often fatal immunoregulatory disorders like familial hemophagocytic lymphohistiocytosis (FHL), characterized by an inability to control viral infections.[6] Studies in this compound-deficient (prf-/-) mice have been instrumental in elucidating its critical role in controlling specific viral infections, most notably Lymphocytic Choriomeningitis Virus (LCMV).[1] However, the immune system is not solely reliant on this pathway; alternative mechanisms, such as the Fas/FasL pathway, can contribute to viral clearance, particularly in the context of viruses like Respiratory Syncytial Virus (RSV).[7][8]
Beyond its direct cytotoxic function, emerging evidence suggests a broader immunoregulatory role for this compound. In chronic viral infections, the absence of this compound can lead to an over-accumulation of activated T cells, contributing to immunopathology.[1][9] This highlights a dual function for this compound: not only as a potent antiviral effector but also as a crucial regulator of T-cell homeostasis.
Quantitative Analysis of this compound-Mediated Viral Clearance
The indispensable role of this compound in controlling certain viral infections is quantitatively demonstrated in studies comparing viral loads and immune cell responses in wild-type versus this compound-deficient mice. Below are summarized data from studies on LCMV and RSV, illustrating the differential reliance on the this compound pathway for viral clearance.
Table 1: Viral Titers in this compound-Deficient vs. Wild-Type Mice
| Virus | Host Model | Tissue | Time Post-Infection | Viral Titer (PFU/gram or mL) in Wild-Type | Viral Titer (PFU/gram or mL) in this compound-Deficient | Reference(s) |
| LCMV (Docile) | C57BL/6 Mice | Spleen | Day 8 | < 10^2 | ~ 10^7 | [8] |
| LCMV (Aggressive) | C57BL/6 Mice | Spleen | Day 8 | ~ 10^3 | ~ 10^7 | [10] |
| LCMV (Armstrong) | C57BL/6 Mice | Spleen | Day 6 | ~ 10^4 | ~ 10^6 | [5] |
| RSV | BALB/c Mice | Lung | Day 6 | ~ 10^4.5 | ~ 10^5 | [11] |
| RSV | BALB/c Mice | Lung | Day 8 | ~ 10^3.5 | ~ 10^4 | [11] |
| RSV | BALB/c Mice | Lung | Day 10 | Undetectable | Undetectable | [11] |
Table 2: T-Cell Responses in this compound-Deficient vs. Wild-Type Mice during LCMV Infection
| Parameter | Host Model | Time Post-Infection | Wild-Type | This compound-Deficient | Reference(s) |
| Total Activated (CD44^hi) CD8+ T-cells/spleen | C57BL/6 Mice | Day 8 | ~ 2.5 x 10^7 | ~ 6 x 10^7 | [12] |
| LCMV-specific IFN-γ producing CD8+ T-cells/spleen (ELISPOT) | C57BL/6 Mice | Day 8 | ~ 1 x 10^6 | ~ 1 x 10^7 | [12] |
| Frequency of LCMV-specific (MHC class I dextramer+) CD8+ T-cells in spleen | C57BL/6 Mice | Day 8 | ~ 15% | ~ 15% | [13] |
| Frequency of IFN-γ producing CD8+ T-cells in spleen (intracellular staining) | C57BL/6 Mice | Day 8 | ~ 12% | ~ 5% | [13] |
Signaling Pathways and Experimental Workflows
The deployment of this compound is a tightly regulated process initiated by the recognition of a virally infected cell by a CTL or NK cell. This recognition triggers a cascade of intracellular signaling events culminating in the polarized release of cytotoxic granules into the immunological synapse.
Signaling Pathway for CTL Activation and this compound Release
The engagement of the T-cell receptor (TCR) with a viral peptide presented by an MHC class I molecule on an infected cell initiates a complex signaling cascade. This process is stabilized by the interaction of adhesion molecules such as LFA-1 on the T-cell and ICAM-1 on the target cell.[1][2] Downstream signaling involves the activation of protein tyrosine kinases, leading to an increase in intracellular calcium concentration, which is a critical trigger for the exocytosis of lytic granules containing this compound and granzymes.[14][15] The cytoskeleton plays a crucial role in polarizing these granules towards the immunological synapse, ensuring the targeted delivery of the cytotoxic payload.[16]
Experimental Workflow for In Vivo Cytotoxicity Assay
To assess the cytotoxic function of CTLs in a living organism, an in vivo cytotoxicity assay is employed. This typically involves labeling target cells with fluorescent dyes, such as CFSE, at different concentrations to distinguish between target and control populations. These cells are then injected into immunized and control animals, and the specific lysis of the target population is quantified by flow cytometry.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-mediated cytotoxicity.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay is a classic method to measure cell-mediated cytotoxicity.
Principle: Target cells are labeled with radioactive ⁵¹Cr. If these cells are lysed by effector cells (CTLs or NK cells), ⁵¹Cr is released into the supernatant, and the amount of radioactivity is proportional to the extent of cell lysis.
Protocol:
-
Target Cell Labeling:
-
Harvest target cells and wash them in culture medium.
-
Resuspend 1 x 10⁶ target cells in 100 µL of medium and add 100 µCi of Na₂⁵¹CrO₄.
-
Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled cells three times with a large volume of medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Cytotoxicity Assay:
-
Plate effector cells at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.
-
Add 1 x 10⁴ labeled target cells (100 µL) to each well.
-
Set up control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Carefully transfer a fraction of the supernatant (e.g., 100 µL) to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
CD107a Degranulation Assay by Flow Cytometry
This assay measures the degranulation of cytotoxic lymphocytes as a proxy for their cytotoxic potential.
Principle: CD107a (LAMP-1) is a protein found on the membrane of cytotoxic granules. Upon degranulation, the granule membrane fuses with the plasma membrane, exposing CD107a on the cell surface. This can be detected by a fluorescently labeled anti-CD107a antibody.
Protocol:
-
Co-culture of Effector and Target Cells:
-
In a 96-well plate, combine effector cells (e.g., PBMCs) and target cells at a suitable E:T ratio.
-
Add a fluorescently conjugated anti-CD107a antibody to the culture.
-
Include a protein transport inhibitor (e.g., Monensin) to prevent the re-internalization of CD107a.
-
Incubate for 4-6 hours at 37°C.
-
-
Cell Staining:
-
After incubation, wash the cells.
-
Stain for other cell surface markers to identify the effector cell population of interest (e.g., CD3, CD8 for CTLs; CD3-, CD56+ for NK cells).
-
If desired, perform intracellular staining for cytokines like IFN-γ.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the specific effector cell population.
-
Quantify the percentage of cells that are positive for CD107a, indicating degranulation.
-
Interferon-gamma (IFN-γ) ELISpot Assay
This assay quantifies the number of IFN-γ-secreting cells at a single-cell level.
Principle: Cells are cultured on a surface coated with an anti-IFN-γ capture antibody. When a cell secretes IFN-γ, it is captured by the antibody in its immediate vicinity. The captured cytokine is then detected with a second, biotinylated anti-IFN-γ antibody, followed by a streptavidin-enzyme conjugate and a substrate that forms a colored spot. Each spot represents a single IFN-γ-secreting cell.
Protocol:
-
Plate Coating:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
-
-
Cell Incubation:
-
Add effector cells (e.g., splenocytes, PBMCs) to the wells.
-
Stimulate the cells with the specific viral peptide or antigen.
-
Include negative (no stimulation) and positive (e.g., PHA) controls.
-
Incubate for 18-48 hours at 37°C.
-
-
Detection:
-
Lyse the cells and wash the plate.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Wash the plate and add a substrate (e.g., BCIP/NBT) to develop the spots.
-
-
Spot Counting:
-
Stop the reaction by washing with water.
-
Dry the plate and count the spots using an ELISpot reader.
-
Conclusion and Future Directions
This compound stands as a central and potent weapon in the immune system's arsenal (B13267) against viral infections. Its ability to form pores in the membranes of infected cells is a critical step in a highly effective and targeted killing mechanism. The quantitative data from various viral infection models unequivocally demonstrate its importance, particularly in the control of systemic, non-cytopathic viruses.
The detailed experimental protocols provided in this guide offer a robust toolkit for researchers to further probe the intricacies of the this compound pathway. A thorough understanding of the signaling cascades that lead to this compound release is paramount for the development of novel immunotherapies. Modulating the activity of CTLs and NK cells to enhance this compound-mediated killing is a promising strategy for the treatment of chronic viral infections and cancer.
Future research should continue to explore the dual role of this compound in both viral clearance and immunopathology. A deeper understanding of the regulatory mechanisms that balance these two functions will be crucial for designing therapeutic interventions that maximize antiviral efficacy while minimizing immune-mediated damage. Furthermore, investigating the interplay between the this compound pathway and other cytotoxic mechanisms, such as the Fas/FasL system, will provide a more holistic view of the immune response to viral pathogens and may reveal new avenues for synergistic therapeutic approaches. The continued development of sophisticated in vivo imaging techniques will also be invaluable in visualizing and quantifying this compound-mediated killing in real-time within the complex microenvironment of infected tissues.
References
- 1. Tethering of ICAM on target cells is required for LFA-1-dependent NK cell adhesion and granule polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional evidence that intercellular adhesion molecule-1 (ICAM-1) is a ligand for LFA-1-dependent adhesion in T cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Antigen Specific In Vivo Killing Assay using CFSE Labeled Target Cells [jove.com]
- 4. Antigen Specific In Vivo Killing Assay using CFSE Labeled Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Tracing Tolerance and Immunity In Vivo by CFSE-Labeling of Administered Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Critical Role for this compound-, Fas/FasL-, and TNFR1-Mediated Cytotoxic Pathways in Down-Regulation of Antigen-Specific T Cells during Persistent Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternative Mechanisms of Respiratory Syncytial Virus Clearance in this compound Knockout Mice Lead to Enhanced Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Role for this compound in Downregulating T-Cell Responses during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-Deficient CD8+ T Cells Mediate Fatal Lymphocytic Choriomeningitis despite Impaired Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Kinetics of early TCR signaling regulate the pathway of lytic granule delivery to the secretory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dl.begellhouse.com [dl.begellhouse.com]
The Synergistic Dance of Death: A Technical Guide to Perforin and Granzyme B Activity
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular immunology, the targeted elimination of virally infected and cancerous cells is a critical defense mechanism. Central to this process is the synergistic action of two key effector molecules wielded by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells: perforin and granzyme B. This technical guide provides an in-depth exploration of their cooperative mechanism, offering detailed experimental protocols, quantitative data, and visual representations of the underlying pathways to empower research and therapeutic development.
The Core Mechanism: A Partnership in Cytotoxicity
This compound, a pore-forming protein, and granzyme B, a serine protease, are stored in the cytotoxic granules of effector lymphocytes.[1] Upon recognition of a target cell, these granules are released into the immunological synapse. Their synergistic activity is paramount for inducing apoptosis in the target cell.[1]
This compound's primary role is to facilitate the entry of granzyme B into the target cell's cytoplasm.[1] While the exact mechanism has been a subject of investigation, two main models have been proposed: the formation of pores in the plasma membrane allowing granzyme B to diffuse through, or a process involving endocytosis of the this compound/granzyme B complex followed by this compound-mediated disruption of the endosomal membrane to release granzyme B into the cytosol. Once in the cytoplasm, granzyme B initiates a cascade of events leading to programmed cell death.
Signaling Pathways: Orchestrating Apoptosis
Granzyme B triggers apoptosis through multiple, interconnected pathways, ensuring a robust and efficient cell death program. These pathways can be broadly categorized as caspase-dependent and caspase-independent.
Caspase-Dependent Pathway
The principal mechanism of granzyme B-induced apoptosis involves the activation of the caspase cascade. Granzyme B can directly cleave and activate effector caspases, most notably pro-caspase-3.[2][3] Activated caspase-3 then cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Furthermore, granzyme B can amplify the apoptotic signal by engaging the intrinsic mitochondrial pathway. It achieves this by cleaving Bid, a pro-apoptotic Bcl-2 family member, into its truncated form, tBid.[4][5][6] tBid translocates to the mitochondria, where it induces the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, which then assemble with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequent activation of effector caspases like caspase-3.[4][5][6]
Quantitative Data on this compound and Granzyme B Synergy
The synergistic action of this compound and granzyme B is concentration-dependent. The following tables summarize key quantitative parameters gathered from various studies.
| Parameter | Value | Cell Line/System | Reference |
| Granzyme B Concentration for Apoptosis | 200 pg/µl (with this compound) | Jurkat | [7] |
| This compound Concentration for Apoptosis | 50-100 pg/µl (with 200 pg/µl GrB) | Jurkat | [7] |
| Time for Bid Cleavage | < 2 minutes | Jurkat | [4][5][6] |
| Time for Pro-caspase-3 Activation | Partial activation within 10 minutes | Jurkat | [4] |
Table 1: Dose-Response and Kinetic Data for this compound and Granzyme B Activity.
| Condition | Number of Foci (mean ± SD) |
| Parental Hep-2 cells | 26 ± 4.2 |
| Vector-transfected Hep-2 cells | 25 ± 2.8 |
| This compound and Granzyme B co-expressing Hep-2 cells | 5 ± 2.4 |
Table 2: Inhibition of Tumor Cell Focus Formation by this compound and Granzyme B. [8]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of this compound and granzyme B activity. This section provides methodologies for key experiments.
Cytotoxicity Assays
4.1.1. Chromium-51 (⁵¹Cr) Release Assay
This classic assay measures cell lysis by quantifying the release of radioactive chromium from pre-labeled target cells.[9][10][11][12]
Materials:
-
Target cells
-
Effector cells (CTLs or NK cells)
-
RPMI 1640 medium with 10% FBS
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well V-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µl of medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 20-30 minutes.
-
Wash the cells three times with 10 ml of medium to remove unincorporated ⁵¹Cr.
-
Resuspend the labeled target cells at 1 x 10⁵ cells/ml.
-
-
Assay Setup:
-
Plate 100 µl of target cells (1 x 10⁴ cells) into each well of a 96-well plate.
-
Add effector cells at various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a final volume of 100 µl.
-
For spontaneous release control, add 100 µl of medium instead of effector cells.
-
For maximum release control, add 100 µl of lysis buffer.
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement:
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Carefully transfer 100 µl of the supernatant to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation:
-
Percent specific lysis = [ (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) ] x 100
-
4.1.2. Flow Cytometry-Based Cytotoxicity Assay
This method offers a non-radioactive alternative and provides single-cell level data.[13][14]
Materials:
-
Target cells
-
Effector cells
-
Cell-permeable fluorescent dye (e.g., CFSE)
-
Viability dye (e.g., Propidium Iodide or 7-AAD)
-
Flow cytometer
Protocol:
-
Target Cell Labeling:
-
Label target cells with a fluorescent dye like CFSE according to the manufacturer's protocol. This allows for their discrimination from effector cells.
-
-
Co-culture:
-
Co-culture labeled target cells with effector cells at various E:T ratios in a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
-
Staining:
-
Add a viability dye (e.g., PI or 7-AAD) to each well.
-
-
Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the target cell population (CFSE-positive).
-
Quantify the percentage of dead target cells (positive for the viability dye).
-
Caspase-3 Activity Assay
This assay measures the activity of the key executioner caspase, caspase-3, in cell lysates.[15][16][17][18][19]
Materials:
-
Treated and untreated cells
-
Cell Lysis Buffer
-
Assay Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric)
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound and granzyme B for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in Cell Lysis Buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein lysate to each well and adjust the volume with Assay Buffer.
-
Prepare a reaction mix containing Assay Buffer and the caspase-3 substrate.
-
Add the reaction mix to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/500 nm for AFC) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (from a blank well) from all sample readings.
-
The caspase-3 activity is proportional to the signal generated.
-
Granzyme B Activity Assay
This assay directly measures the enzymatic activity of granzyme B using a specific fluorogenic substrate.[20][21][22]
Materials:
-
Cell lysates or purified granzyme B
-
Granzyme B Assay Buffer
-
Granzyme B Substrate (e.g., Ac-IEPD-AFC)
-
AFC Standard
-
96-well black plate
-
Fluorescence microplate reader
Protocol:
-
Sample and Standard Preparation:
-
Prepare dilutions of your sample (cell lysate or purified granzyme B).
-
Prepare a standard curve using the AFC standard.
-
-
Assay Reaction:
-
Add samples and standards to the wells of a 96-well black plate.
-
Prepare a reaction mix containing Granzyme B Assay Buffer and Granzyme B Substrate.
-
Add the reaction mix to the sample wells.
-
-
Measurement:
-
Measure fluorescence (Ex/Em = 380/500 nm) in a kinetic mode at 37°C for 30-60 minutes.
-
-
Calculation:
-
Subtract the background fluorescence.
-
Determine the concentration of AFC generated in your samples by comparing to the standard curve.
-
Calculate the granzyme B activity (e.g., in pmol of AFC generated per minute).
-
Conclusion
The synergistic activity of this compound and granzyme B represents a cornerstone of cell-mediated immunity. A thorough understanding of their molecular interplay, the signaling cascades they initiate, and the methodologies to quantify their effects is crucial for advancing our knowledge in immunology and for the development of novel immunotherapies. This guide provides a comprehensive technical resource to support these endeavors, offering a foundation for further research and innovation in harnessing the power of this potent cytotoxic duo.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Granzyme B activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Granzyme B activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Initiation of apoptosis by granzyme B requires direct cleavage of bid, but not direct granzyme B-mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Co-expression of this compound and granzyme B genes induces apoptosis and inhibits the tumorigenicity of laryngeal cancer cell line Hep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 13. A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. mpbio.com [mpbio.com]
- 17. benchchem.com [benchchem.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Granzyme B Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 21. Granzyme B Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 22. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Discovery and History of the Perforin Protein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perforin, a cornerstone of cell-mediated cytotoxicity, is a pore-forming protein wielded by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virally infected and cancerous cells. This technical guide delves into the seminal discoveries that unveiled the existence and function of this compound, tracing its history from early observations of lymphocyte-mediated killing to its molecular characterization. We provide a detailed overview of the key experimental protocols that have been instrumental in this compound research, alongside a compilation of critical quantitative data. Furthermore, this document illustrates the this compound-mediated cell death pathway and relevant experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and professionals in immunology and drug development.
Introduction: The Dawn of a "Killer" Protein
The concept of cell-mediated cytotoxicity emerged from early immunological studies observing that lymphocytes could directly kill target cells. However, the precise mechanism of this "kiss of death" remained elusive for decades. A pivotal breakthrough came with the discovery of cytoplasmic granules within CTLs and NK cells, which were found to contain the machinery for target cell destruction.[1][2] The observation of pore-like lesions on the membranes of target cells, strikingly similar to those formed by the complement system's membrane attack complex (MAC), led to the hypothesis of a pore-forming protein effector.[1] This culminated in the independent isolation and characterization of a 66-75 kDa protein from the granules of cytotoxic lymphocytes, which was aptly named "this compound" for its ability to perforate cell membranes.[2][3]
The Molecular Identity and Structure of this compound
The cloning of the this compound gene (PRF1) solidified its identity and revealed a significant homology to the C9 component of the complement cascade, providing an evolutionary link between the cellular and humoral branches of the immune system.[4] Human this compound is a glycoprotein (B1211001) that, in its mature form, has a molecular weight of approximately 67 kDa.
Structurally, the this compound monomer is an elongated, "key-shaped" molecule comprising three principal domains:
-
MACPF/CDC Domain: The N-terminal Membrane Attack Complex/Perforin-like/Cholesterol-Dependent Cytolysin domain is the conserved pore-forming region.
-
EGF-like Domain: A central Epidermal Growth Factor-like domain.
-
C2 Domain: A C-terminal calcium-binding domain that is crucial for the initial, calcium-dependent binding of this compound to the target cell membrane.
The this compound-Mediated Cytotoxic Pathway
The cytotoxic activity of this compound is a tightly regulated, multi-step process initiated by the recognition of a target cell by a CTL or NK cell. This recognition triggers the polarization of cytotoxic granules towards the immunological synapse, the specialized junction between the effector and target cell.
Signaling and Granule Exocytosis
The signaling cascade leading to degranulation is initiated by the T cell receptor (TCR) in CTLs or activating receptors in NK cells. This culminates in an influx of calcium ions into the cytotoxic lymphocyte, a critical trigger for the fusion of lytic granules with the plasma membrane and the release of their contents, including this compound and granzymes, into the synaptic cleft.
Pore Formation: A Calcium-Dependent Process
Upon release into the calcium-rich environment of the immunological synapse, this compound monomers undergo a conformational change. The C2 domain mediates the binding of this compound to the phospholipid bilayer of the target cell membrane. This binding is a prerequisite for the subsequent oligomerization of approximately 20 this compound monomers into a large, cylindrical pore.[5] The formation of this transmembrane channel disrupts the integrity of the target cell membrane, allowing for the passive diffusion of ions and small molecules, and, crucially, providing a conduit for the entry of granzymes into the target cell's cytoplasm.
Quantitative Data on this compound
The following tables summarize key quantitative parameters related to this compound's structure and function.
| Parameter | Value | Reference(s) |
| Molecular Weight (Human) | ~67 kDa (mature protein) | [2] |
| Number of Amino Acids (Human) | 534 (mature protein) | [6] |
| Pore Internal Diameter | 5 - 20 nm | [4] |
| Monomers per Pore | ~20 | [5] |
| Optimal Extracellular Ca²⁺ for CTL Cytotoxicity | 23 - 625 µM | [7] |
| Ca²⁺ for Membrane Binding (Km) | > 0.2 mM | [8] |
| Ca²⁺ for Lytic Activity (Km) | 0.05 mM | [8] |
Note: The specific activity of purified this compound can vary depending on the purification method and the assay used. Historical data suggests a high lytic capacity, with microgram quantities of granule protein being sufficient for rapid target cell lysis.[1]
Key Experimental Protocols
The study of this compound has relied on a set of core experimental techniques. Detailed below are the methodologies for some of the most critical assays.
Isolation of Native this compound from Cytotoxic Granules
This protocol describes the isolation of cytotoxic granules from which this compound can be purified.
Methodology:
-
Cell Culture and Harvesting: Culture a large number of cytotoxic lymphocytes (e.g., the NK cell line YT-Indy or RNK-16) to a high density.[9][10] Harvest the cells by centrifugation and wash them extensively with phosphate-buffered saline (PBS).
-
Cell Disruption: Resuspend the cell pellet in a hypotonic buffer and disrupt the cells using nitrogen cavitation. This method gently breaks open the plasma membrane while leaving intracellular organelles, including cytotoxic granules, largely intact.[9]
-
Isolation of Cytotoxic Granules:
-
Perform a low-speed centrifugation to pellet nuclei and unbroken cells.
-
Collect the supernatant and layer it onto a continuous or discontinuous Percoll density gradient.
-
Centrifuge at high speed to separate the cellular components based on their density. Cytotoxic granules, being dense organelles, will sediment into a characteristic band.[9]
-
Carefully collect the granule-containing fractions, which can be identified by their hemolytic activity in the presence of calcium.[11]
-
-
Purification of this compound:
-
Lyse the isolated granules, often by freeze-thawing or high-salt extraction, to release the soluble this compound.
-
Clarify the lysate by centrifugation and subject the supernatant to a series of fast protein liquid chromatography (FPLC) steps, typically involving ion-exchange and gel filtration chromatography, to purify this compound to homogeneity.[3][9]
-
Chromium-51 Release Assay for Cytotoxicity
This classic assay measures the ability of cytotoxic lymphocytes to lyse target cells.
Methodology:
-
Target Cell Labeling: Incubate target cells (e.g., K562, a cell line sensitive to NK cell-mediated lysis) with radioactive sodium chromate (B82759) (Na₂⁵¹CrO₄). The ⁵¹Cr is taken up by the cells and binds to intracellular proteins.
-
Co-incubation: Wash the labeled target cells to remove excess ⁵¹Cr and co-incubate them with effector cells (CTLs or NK cells) at various effector-to-target (E:T) ratios in a 96-well plate.
-
Measurement of ⁵¹Cr Release: After an incubation period (typically 4 hours), centrifuge the plate to pellet the cells. Collect the supernatant and measure the amount of released ⁵¹Cr using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: ⁵¹Cr released from target cells in the presence of effector cells.
-
Spontaneous Release: ⁵¹Cr released from target cells in the absence of effector cells (measures the baseline leakiness of the target cells).
-
Maximum Release: ⁵¹Cr released from target cells lysed with a detergent (e.g., Triton X-100).
-
CD107a Degranulation Assay
This flow cytometry-based assay measures the degranulation of cytotoxic lymphocytes as a proxy for their cytotoxic potential. CD107a (also known as LAMP-1) is a lysosomal membrane protein that is transiently exposed on the cell surface during the fusion of cytotoxic granules with the plasma membrane.
Methodology:
-
Cell Co-culture: Co-culture effector cells with target cells in the presence of a fluorescently labeled anti-CD107a antibody.
-
Inhibition of Re-internalization: Add a lysosomotropic agent, such as monensin, to prevent the re-internalization of CD107a from the cell surface.
-
Staining for Cell Surface Markers: After the incubation period, stain the cells with antibodies against other cell surface markers to identify the specific lymphocyte population of interest (e.g., CD3 and CD8 for CTLs, or CD56 for NK cells).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of CD107a-positive cells within the defined lymphocyte population. An increase in the percentage of CD107a-positive cells indicates degranulation in response to target cell recognition.[6]
Conclusion and Future Directions
The discovery and characterization of this compound have been instrumental in our understanding of the immune system's ability to combat disease. From its initial identification as a pore-forming protein to the detailed elucidation of its structure and function, research on this compound has paved the way for new avenues in immunotherapy and the treatment of immune dysregulation disorders. The experimental protocols detailed in this guide have been central to these advancements and continue to be valuable tools for ongoing research.
Future research will likely focus on several key areas:
-
High-Resolution Structural Dynamics: Further investigation into the conformational changes that this compound undergoes during membrane binding and pore formation will provide a more detailed understanding of its mechanism of action.
-
Regulation of this compound Activity: Elucidating the intricate mechanisms that control this compound's activity, both within the cytotoxic lymphocyte and in the immunological synapse, will be crucial for developing targeted therapies.
-
Therapeutic Modulation: The development of small molecules or biologics that can either enhance or inhibit this compound activity holds great promise for the treatment of cancer and autoimmune diseases, respectively.
This in-depth guide serves as a foundational resource for scientists and researchers, providing both a historical perspective and the practical knowledge necessary to contribute to the ever-evolving field of this compound biology.
References
- 1. Cytolytic T cell granules. Isolation, structural, biochemical, and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of a cytolytic pore-forming protein from granules of cloned lymphocytes with natural killer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and biochemical and functional characterization of this compound 1 from cytolytic T-cell granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-dependent and -independent pathways of cytotoxicity mediated by lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thno.org [thno.org]
- 8. Isolation of cytotoxic T cell and NK granules and purification of their effector proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound pores in the endosomal membrane trigger release of endocytosed granzyme B to the cytosol of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The lymphocyte pore-forming protein this compound is associated with granules by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Function Relationship of Perforin: A Technical Guide for Researchers and Drug Development Professionals
Abstract: Perforin, a cornerstone of the immune system's defense mechanism, is a pore-forming protein wielded by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virally infected and cancerous cells. Its intricate structure is intrinsically linked to its lethal function, involving a multi-step process of membrane binding, oligomerization, and pore formation. This technical guide provides an in-depth exploration of the structure-function relationship of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details common experimental protocols, and presents visual diagrams of critical pathways and workflows to facilitate a comprehensive understanding of this vital cytotoxic protein.
Introduction
The immune system employs a variety of sophisticated mechanisms to protect the host from pathogens and malignant cells. Among these, the this compound-granzyme pathway is a primary mechanism of cell-mediated cytotoxicity. This compound, a 67-kDa glycoprotein, is the key effector molecule in this pathway, responsible for creating pores in the membranes of target cells.[1] These pores allow for the entry of granzymes, a family of serine proteases, which then trigger apoptosis, or programmed cell death, within the target cell.[2] A comprehensive understanding of the relationship between this compound's structure and its function is paramount for the development of novel immunotherapies and for understanding the pathophysiology of various immune-related disorders.
This compound Structure
Mature human this compound is a 533 amino acid protein comprised of three principal domains: an N-terminal Membrane Attack Complex/Perforin-like (MACPF) domain, a central Epidermal Growth Factor (EGF)-like domain, and a C-terminal C2 domain.[3] The crystal structure of monomeric murine this compound has been elucidated, revealing a "key-shaped" molecule.[4]
-
MACPF Domain: This domain is homologous to the membrane attack complex proteins of the complement system and is central to the pore-forming activity of this compound.[5] It contains two transmembrane β-hairpins (TMHs) that undergo significant conformational changes to insert into the target cell membrane.[6]
-
EGF-like Domain: The function of this domain is not fully understood, but it is believed to play a role in stabilizing the overall structure of the protein and may be involved in the conformational changes that occur upon membrane binding.[4]
-
C2 Domain: This C-terminal domain is crucial for the initial, calcium-dependent binding of this compound to the phospholipid bilayer of the target cell membrane.[3][7] The interaction is mediated by calcium ions that bridge the C2 domain to the negatively charged head groups of phospholipids (B1166683) like phosphatidylserine.[8]
Quantitative Data on this compound Function
The function of this compound is a finely tuned process governed by specific biophysical and biochemical parameters. The following tables summarize key quantitative data related to this compound's activity.
| Parameter | Value | Reference(s) |
| Calcium Concentration for Activation | ||
| Maximal in vitro activity | 30 - 1000 µM | [2] |
| Optimal for CTL/NK cytotoxicity | 23 - 625 µM (extracellular) | [9] |
| Required for C2 domain binding | >150 µM | [7] |
| Pore Characteristics | ||
| Single pore flux rate (k) | 4.65 x 10-3 s-1 | [1] |
| Estimated pore radius | ~50 Å | [1] |
| Pore diameter | 5 - 20 nm | [8] |
| Molecules per 14 nm pore | ~20 | [8] |
| Mutational Effects on Activity | ||
| A91V mutation | ~50% reduction in lytic activity | [10] |
| R213A/E343A mutations | Marked kinetic defect of oligomerization | [11] |
Table 1: Key quantitative parameters of this compound activity.
The Mechanism of this compound-Mediated Cytotoxicity
The cytotoxic action of this compound is a sequential process that begins with its release from the lytic granules of CTLs and NK cells and culminates in the death of the target cell.
Signaling Pathway for this compound Release
The release of this compound is tightly regulated and is initiated by the recognition of a target cell by a CTL or NK cell. This recognition triggers a signaling cascade that leads to the polarization of the cytotoxic cell and the exocytosis of this compound-containing granules at the immunological synapse.
Caption: Signaling cascade in a CTL leading to this compound granule exocytosis.
This compound's Mechanism of Action at the Target Cell
Once released into the immunological synapse, this compound monomers undergo a series of calcium-dependent steps to form a pore in the target cell membrane.
Caption: Step-by-step workflow of this compound's pore-forming mechanism.
Experimental Protocols for Studying this compound
A variety of experimental techniques are employed to investigate the structure and function of this compound. Below are overviews of key methodologies.
Recombinant this compound Expression and Purification
Objective: To produce purified, active this compound for in vitro studies.
Methodology:
-
Gene Cloning: The gene encoding for human or murine this compound is cloned into an appropriate expression vector, such as pET-DsbA for E. coli expression or a baculovirus transfer vector for insect cell expression.[12][13]
-
Expression:
-
E. coli Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG. The expressed protein may be directed to the periplasm to facilitate disulfide bond formation.[12]
-
Insect Cell Expression: Recombinant baculovirus is generated and used to infect insect cells (e.g., Sf9). The cells are cultured to allow for protein expression.[13]
-
-
Purification:
-
Lysis: Cells are harvested and lysed to release the recombinant protein.
-
Affinity Chromatography: If the protein is tagged (e.g., with a 6x-His tag), nickel-NTA affinity chromatography is a common first purification step.[12]
-
Further Purification: Additional chromatography steps, such as ion exchange or size-exclusion chromatography, may be necessary to achieve high purity.
-
-
Quality Control: The purity and integrity of the recombinant protein are assessed by SDS-PAGE and Western blotting.
Cytotoxicity Assays
Objective: To quantify the lytic activity of this compound or this compound-expressing cells.
Methodology (Chromium-51 Release Assay):
-
Target Cell Labeling: Target cells (e.g., K562 or YAC-1) are incubated with 51Cr (as sodium chromate), which is taken up by the cells and binds to intracellular proteins.
-
Effector-Target Cell Co-incubation: The labeled target cells are washed and then incubated with effector cells (CTLs or NK cells) or purified this compound at various effector-to-target ratios or concentrations.
-
Incubation: The cell mixture is incubated for a set period (e.g., 4 hours) at 37°C to allow for cell lysis.
-
Supernatant Collection: The plate is centrifuged, and the supernatant, containing the released 51Cr from lysed cells, is collected.
-
Radioactivity Measurement: The amount of 51Cr in the supernatant is measured using a gamma counter.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release:51Cr released from target cells incubated with media alone.
-
Maximum Release:51Cr released from target cells lysed with a detergent.
-
Liposome Binding and Leakage Assays
Objective: To assess the membrane-binding and pore-forming ability of this compound in a cell-free system.
Methodology:
-
Liposome Preparation: Liposomes of a defined lipid composition (e.g., containing phosphatidylcholine and phosphatidylserine) are prepared. For leakage assays, a fluorescent dye (e.g., calcein) is encapsulated within the liposomes at a self-quenching concentration.
-
Binding Assay:
-
This compound is incubated with the liposomes in the presence of varying concentrations of calcium.
-
The liposomes are then pelleted by centrifugation, and the amount of this compound in the pellet (bound) and supernatant (unbound) is quantified by SDS-PAGE and Western blotting.
-
-
Leakage Assay:
-
This compound is added to the dye-loaded liposomes in a microplate reader.
-
The release of the dye through this compound-formed pores results in its de-quenching and an increase in fluorescence, which is monitored over time.
-
Structural Analysis
Objective: To determine the three-dimensional structure of this compound.
Methodology (X-ray Crystallography):
-
Crystallization: Purified this compound is screened against a wide range of crystallization conditions to obtain well-ordered crystals. The hanging drop vapor diffusion method is commonly used.[14]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[15]
-
Structure Determination: The diffraction data is processed to determine the electron density map of the protein. From this map, an atomic model of the this compound structure is built and refined.[16]
Methodology (Cryo-Electron Microscopy - Cryo-EM):
-
Sample Preparation: A thin film of purified this compound solution is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to create a layer of vitreous ice.[17]
-
Data Collection: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions. A large number of images of individual this compound molecules are collected.[18]
-
Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution 3D reconstruction of the this compound molecule.[19]
Logical Workflow for this compound Research and Development
The study of this compound and the development of related therapeutics follow a logical progression, from basic characterization to preclinical evaluation.
Caption: A logical workflow for this compound research and drug development.
Conclusion
This compound remains a subject of intense research due to its central role in immune-mediated killing of unwanted cells. A detailed understanding of its structure-function relationship is not only crucial for deciphering the intricacies of the immune system but also for the rational design of novel therapeutics. By leveraging the experimental approaches outlined in this guide, researchers can continue to unravel the complexities of this fascinating molecule, paving the way for innovative treatments for a range of diseases, from viral infections and cancer to autoimmune disorders.
References
- 1. Transients of this compound pore formation observed by fluorescence microscopic single channel recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is activated by a proteolytic cleavage during biosynthesis which reveals a phospholipid‐binding C2 domain | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of this compound activation and pre‐synaptic toxicity through C‐terminal glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis for Ca2+-mediated Interaction of the this compound C2 Domain with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A calcium optimum for cytotoxic T lymphocyte and natural killer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The molecular basis for this compound oligomerization and transmembrane pore assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and bioactivity of recombinant segments of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression and characterization of functionally active recombinant this compound produced in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 15. rcsb.org [rcsb.org]
- 16. youtube.com [youtube.com]
- 17. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 18. Cryo‐EM structures of this compound‐2 in isolation and assembled on a membrane suggest a mechanism for pore formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Role of Perforin in Natural Killer (NK) Cell-Mediated Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Natural Killer (NK) cells are critical components of the innate immune system, providing a rapid response to virally infected and transformed cells. A primary mechanism by which NK cells eliminate these threats is through the targeted release of cytotoxic granules containing perforin and granzymes. This compound, a pore-forming protein, is indispensable for the delivery of pro-apoptotic granzymes into the cytoplasm of target cells, thereby inducing cell death.[1][2] This technical guide provides an in-depth examination of the core functions of this compound in NK cell-mediated cytotoxicity, detailing the underlying signaling pathways, presenting quantitative data, and outlining key experimental protocols for its study.
The Molecular Mechanism of this compound-Mediated Cytotoxicity
NK cell-mediated killing is a highly regulated process initiated by the recognition of target cells, leading to the formation of an immunological synapse.[3] This interface facilitates the polarized release of cytotoxic granules.
Upon release into the synaptic cleft, this compound monomers bind to the target cell's plasma membrane in a calcium-dependent manner.[4] Subsequently, these monomers polymerize to form pores in the target cell membrane.[5][6] These pores create aqueous channels that disrupt cellular homeostasis and, crucially, allow for the entry of granzymes into the target cell's cytoplasm.[5] Granzymes, a family of serine proteases, then initiate apoptotic pathways within the target cell.[2] Granzyme B, one of the most studied granzymes, can activate caspases both directly and indirectly, for instance by cleaving the pro-apoptotic Bcl-2 family member Bid.[2] The synergy between this compound and granzymes is essential for efficient target cell elimination.[1][7]
Signaling Pathways for this compound Release
The release of this compound-containing granules is a tightly controlled process triggered by activating signals received by the NK cell. The following diagram illustrates the key signaling events leading to degranulation.
Caption: Signaling cascade from receptor engagement to this compound release.
Quantitative Analysis of this compound in NK Cells
Quantitative data is crucial for understanding the cytotoxic potential of NK cells and for the development of immunotherapies. The following tables summarize key quantitative aspects of this compound.
| Parameter | Cell Type | Value | Reference |
| Intracellular this compound Content | |||
| Mean this compound Content (Healthy Controls) | NK Cells | 3,561 ± 1,157 rMol¹ | [8] |
| Mean this compound Content (Healthy Controls) | Cytotoxic T Cells | 500 ± 779 rMol¹ | [8] |
| This compound Content (Heterozygous Deficiency) | NK Cells | 2,260 rMol¹ | [8] |
| This compound Content (Homozygous Deficiency) | NK Cells | 212 rMol¹ | [8] |
| This compound-Positive Lymphocyte Proportions | |||
| This compound-Positive NK Cells (CD16+) (Healthy Adults) | NK Cells | ~70-90% | [9] |
| This compound-Positive NK Cells (CD56+) (Healthy Adults) | NK Cells | ~77-91% | [9] |
| This compound-Positive NK Cells (COVID-19 Patients) | NK Cells | 69.9 ± 17.7% | [10] |
¹rMol: relative number of molecules of anti-perforin antibody bound per cell.
Experimental Protocols for Assessing this compound-Mediated Cytotoxicity
A variety of assays are available to measure NK cell cytotoxicity. The choice of assay depends on the specific research question, available equipment, and throughput requirements.
Chromium-51 (B80572) (⁵¹Cr) Release Assay
This traditional assay measures the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis by effector cells.[11][12] It is considered a gold standard for cytotoxicity measurement.[11]
Methodology:
-
Target Cell Labeling:
-
Co-culture:
-
Plate 100 µL of labeled target cells (1 x 10⁴ cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of effector NK cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[11]
-
Prepare control wells:
-
-
Incubation and Measurement:
-
Centrifuge the plate at 100 x g for 1 minute to facilitate cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, cpm) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[11]
-
-
Caption: Workflow for the chromium-51 release cytotoxicity assay.
Flow Cytometry-Based Cytotoxicity Assays
Flow cytometry offers a non-radioactive alternative for measuring cytotoxicity and allows for multi-parameter analysis of both effector and target cell populations.[13]
A. Annexin V/7-AAD Staining for Apoptosis
This method identifies apoptotic (Annexin V positive) and necrotic (7-AAD positive) target cells.[14]
Methodology:
-
Cell Preparation:
-
Co-culture:
-
Co-culture effector and target cells at various E:T ratios in a 96-well plate for 4-6 hours at 37°C.[14]
-
-
Staining:
-
After incubation, wash the cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add fluorescently-conjugated Annexin V and 7-AAD.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the target cell population (if pre-labeled).
-
Quantify the percentage of Annexin V⁺ and/or 7-AAD⁺ target cells to determine the level of cytotoxicity.[14]
-
B. CD107a Degranulation Assay
This assay measures the externalization of CD107a (LAMP-1), a lysosomal-associated membrane protein, which serves as a surrogate marker for cytotoxic granule release.[15][16]
Methodology:
-
Co-culture with Antibody:
-
Incubation:
-
Incubate for 3-6 hours at 37°C.[15]
-
-
Surface Staining and Data Acquisition:
-
After incubation, stain the cells for other surface markers (e.g., CD3, CD56) to identify the NK cell population.
-
Acquire samples on a flow cytometer.
-
Gate on the NK cell population and quantify the percentage of CD107a⁺ cells.
-
Caption: Workflows for two common flow cytometry-based cytotoxicity assays.
Confocal Microscopy for this compound Visualization
Confocal microscopy allows for the high-resolution visualization of this compound localization within NK cells and its trafficking to the immunological synapse.[17][18]
Methodology:
-
Cell Conjugate Formation:
-
Fixation and Permeabilization:
-
Fix the cell conjugates with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 or saponin) to allow antibody access to intracellular antigens.
-
-
Immunofluorescence Staining:
-
Incubate the cells with a primary antibody against this compound (e.g., anti-perforin clone δG9).[18]
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Optionally, co-stain for other cellular components like F-actin (using phalloidin) or the microtubule-organizing center (MTOC) to visualize cytoskeletal rearrangement and granule polarization.[18][19]
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Analyze the images to assess the polarization of this compound-containing granules towards the immunological synapse.[18]
-
Conclusion
This compound is a cornerstone of NK cell-mediated cytotoxicity, and its effective function is paramount for immune surveillance against infected and malignant cells. A thorough understanding of its mechanism of action, the signaling pathways governing its release, and robust methods for its quantification and visualization are essential for researchers and drug development professionals in the field of immunology and oncology. The methodologies and data presented in this guide provide a solid foundation for the investigation of this compound's role in health and disease and for the development of novel immunotherapeutic strategies that harness the cytotoxic potential of NK cells.
References
- 1. columbia.edu [columbia.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Natural killer cell - Wikipedia [en.wikipedia.org]
- 6. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-dependent nuclear entry of granzyme B precedes apoptosis, and is not a consequence of nuclear membrane dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Fluorescence Measures for Determination of Intracellular this compound Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Low Percentage of this compound-Expressing NK Cells during Severe SARS-CoV-2 Infection: Consumption Rather than Primary Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 13. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High- and super-resolution microscopy imaging of the NK cell immunological synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of natural killer cell polarization and visualization of synaptic granule externalization by imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Double-Edged Sword: Perforin's Pivotal Role in the Pathogenesis of Autoimmune Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perforin, a pore-forming cytolytic protein, is a critical component of the cytotoxic machinery of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). While its primary role is to eliminate virus-infected and malignant cells, mounting evidence reveals a complex and often contradictory role for this compound in the pathogenesis of autoimmune diseases. In some contexts, this compound-mediated cytotoxicity is crucial for maintaining immune homeostasis by eliminating autoreactive immune cells. Conversely, dysregulated this compound activity can directly contribute to tissue damage and exacerbate inflammatory responses in various autoimmune conditions. This technical guide provides a comprehensive overview of the multifaceted role of this compound in autoimmune disease, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways that govern its function. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and therapeutically target the this compound pathway in the context of autoimmunity.
Introduction: this compound at the Crossroads of Immunity and Autoimmunity
This compound is a 67 kDa glycoprotein (B1211001) that polymerizes in the target cell membrane to form transmembrane pores.[1] These pores facilitate the entry of granzymes, a family of serine proteases, into the target cell, ultimately triggering apoptosis.[2] This this compound/granzyme-mediated cytotoxicity is a fundamental mechanism of cell-mediated immunity.
The role of this compound in autoimmunity is not straightforward. This compound-deficient mice can develop autoimmune-like syndromes, highlighting its importance in immune regulation.[3] Specifically, this compound is involved in the contraction of the immune response by eliminating activated T cells and antigen-presenting cells, thereby preventing excessive and prolonged immune activation that could lead to autoimmunity. Furthermore, this compound-mediated killing of autoreactive B cells is essential to control humoral autoimmunity.[4]
However, in established autoimmune diseases, this compound-expressing cytotoxic lymphocytes can act as key effectors of tissue destruction. Infiltrates of this compound-positive CTLs and NK cells are frequently observed in the target organs of various autoimmune diseases, where they contribute to the chronic inflammatory landscape and organ damage.
Quantitative Analysis of this compound in Autoimmune Diseases
The expression and activity of this compound are often altered in autoimmune diseases. Below is a summary of quantitative data from various studies, highlighting these changes across different conditions.
| Autoimmune Disease | Sample Type | Cell Type | This compound Expression/Activity vs. Healthy Controls | Reference(s) |
| Systemic Lupus Erythematosus (SLE) | Peripheral Blood | CD4+ and CD8+ T cells | Significantly increased expression | [5] |
| Serum | - | Significantly higher in active SLE (median: 2219 pg/mL) vs. inactive SLE | [6] | |
| Rheumatoid Arthritis (RA) | Synovial Fluid | Lymphocytes | Presence of this compound-expressing lymphocytes | [4][7] |
| Synovial Fluid | CD69+CD8+ T cells | Increased expression of cytotoxic molecules | [8][9] | |
| Type 1 Diabetes (T1D) | - | - | Association of PRF1 gene variations (N252S) with susceptibility | [10][11][12] |
| Multiple Sclerosis (MS) | Peripheral Blood | CD56dim NK cells | Increased percentage of this compound-positive cells in progressive MS | [13] |
| Autoimmune Thyroid Disease (Hashimoto's Thyroiditis) | Thyroid Tissue | Infiltrating T cells | Predominantly in CD8+ T cells; also in CD4+ T cells | [4][13][14][15] |
| Peripheral Blood | CD8+ and NK cells | Lower expression compared to controls | [7][16][17][18] | |
| Autoimmune Thyroid Disease (Graves' Disease) | Thyroid Tissue | Infiltrating T cells | Primarily in T cell receptor αβ- CD4-CD8- (double negative) T cells | [13][14][15] |
| Inflammatory Bowel Disease (IBD) | Peripheral Blood | CD8+ T cells | Increased proportion of this compound+ cells | [11] |
| Colonic Mucosa | CD19+ and IgA+ cells | Minority of cells express this compound, with no significant difference from controls | [1][7] | |
| Sjögren's Syndrome | Lacrimal Glands | - | Expression of this compound mRNA and protein | [19] |
| Peripheral Blood | CD8+CD28null T cells | Stronger capacity to secrete this compound | [18] |
Key Experimental Protocols for Studying this compound Function
Accurate assessment of this compound-mediated cytotoxicity is crucial for understanding its role in autoimmune disease. This section provides detailed methodologies for key experiments.
Chromium-51 (B80572) Release Assay for Cytotoxicity
This classic assay measures the release of radioactive chromium-51 (⁵¹Cr) from labeled target cells upon lysis by effector cells.
Principle: Target cells are labeled with ⁵¹Cr, which is retained by intact cells. When effector cells induce lysis, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.[19]
Methodology:
-
Target Cell Labeling:
-
Harvest target cells and wash with culture medium.
-
Resuspend 1 x 10⁶ target cells in 100 µL of medium.
-
Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, with occasional mixing.
-
Wash the labeled target cells three times with a large volume of medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at a concentration of 1 x 10⁵ cells/mL.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of labeled target cells (1 x 10⁴ cells) into each well of a 96-well round-bottom plate.
-
Add 100 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Prepare control wells:
-
Spontaneous release: Target cells with 100 µL of medium only.
-
Maximum release: Target cells with 100 µL of 1% Triton X-100 solution.
-
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Flow Cytometry for Intracellular this compound and Degranulation (CD107a)
This method allows for the simultaneous quantification of intracellular this compound and the assessment of cytotoxic cell degranulation by measuring the surface expression of CD107a (LAMP-1).
Principle: Upon activation, cytotoxic granules fuse with the plasma membrane to release their contents. During this process, the granule membrane protein CD107a is transiently exposed on the cell surface. Intracellular staining with a fluorescently labeled anti-perforin antibody allows for the quantification of this compound content within specific lymphocyte subsets.
Methodology:
-
Cell Stimulation and Staining:
-
Co-culture effector cells (e.g., PBMCs) with target cells at an appropriate E:T ratio in the presence of a fluorescently labeled anti-CD107a antibody (e.g., clone H4A3).
-
Include a protein transport inhibitor (e.g., Monensin) to prevent the re-internalization of CD107a.
-
Incubate for 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells and stain with antibodies against surface markers to identify specific lymphocyte populations (e.g., CD3, CD8, CD56).
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., saponin-based).
-
-
Intracellular Staining:
-
Stain with a fluorescently labeled anti-perforin antibody (e.g., clone δG9).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population of interest and analyze the expression of CD107a and this compound.
-
Example Multi-Color Flow Cytometry Panel:
| Marker | Fluorochrome | Purpose |
| CD3 | e.g., FITC | T cell identification |
| CD8 | e.g., PE | Cytotoxic T cell identification |
| CD56 | e.g., PerCP-Cy5.5 | NK cell identification |
| CD107a | e.g., APC | Degranulation marker |
| This compound | e.g., PE-Cy7 | Intracellular this compound quantification |
| Live/Dead Stain | e.g., Viability Dye | Exclusion of dead cells |
Granzyme B ELISpot Assay
This assay quantifies the frequency of granzyme B-secreting cells at a single-cell level.
Principle: Cells are cultured on a surface coated with a capture antibody specific for granzyme B. Secreted granzyme B is captured in the immediate vicinity of the secreting cell. A second, biotinylated detection antibody is then used, followed by a streptavidin-enzyme conjugate and a substrate that forms an insoluble colored spot at the site of secretion. Each spot represents a single granzyme B-secreting cell.
Methodology:
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with a human granzyme B capture antibody (e.g., clone GB10) at a concentration of 15 µg/mL in sterile PBS.
-
Incubate overnight at 4°C.
-
-
Cell Incubation:
-
Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA).
-
Add effector cells and target cells (or other stimuli) to the wells.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated human granzyme B detection antibody (e.g., clone GB11-biotin) at a concentration of 1 µg/mL.
-
Incubate for 2 hours at room temperature.
-
Wash and add a streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase conjugate.
-
Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for alkaline phosphatase or AEC for horseradish peroxidase).
-
Stop the reaction by washing with water once spots have developed.
-
Dry the plate and count the spots using an ELISpot reader.
-
Signaling Pathways Governing this compound Function
The expression and function of this compound are tightly regulated by a complex network of signaling pathways.
Transcriptional Regulation of the this compound Gene (PRF1)
The transcription of the PRF1 gene is initiated following T-cell receptor (TCR) engagement and is further enhanced by cytokines, most notably Interleukin-2 (IL-2).
Caption: Transcriptional regulation of the this compound gene (PRF1).
Signaling Cascade Leading to this compound Release
The release of this compound from cytotoxic granules is a multi-step process initiated by TCR engagement with an antigen-presenting cell, leading to the formation of an immunological synapse.
Caption: Signaling pathway from TCR engagement to this compound release.
Animal Models in the Study of this compound and Autoimmunity
Animal models, particularly this compound-deficient mice, have been instrumental in elucidating the role of this compound in autoimmune diseases.
| Autoimmune Disease Model | Mouse Strain | Key Findings Related to this compound | Reference(s) |
| Systemic Lupus Erythematosus (SLE) | MRL/lpr, NZB/W F1 | This compound deficiency accelerates autoimmunity and mortality. | [16][20] |
| Rheumatoid Arthritis (RA) | Collagen-Induced Arthritis (CIA) in DBA/1J | This compound-deficient mice show reduced incidence and severity of arthritis. | [14][21][22] |
| Type 1 Diabetes (T1D) | Non-obese Diabetic (NOD) | This compound deficiency protects the majority of mice from developing diabetes. | [15][23][24] |
| Multiple Sclerosis (MS) | Experimental Autoimmune Encephalomyelitis (EAE) | This compound-deficient mice can exhibit either exacerbated or attenuated disease depending on the model. | [25] |
| Inflammatory Bowel Disease (IBD) | Dextran Sulfate Sodium (DSS)-induced colitis, T-cell transfer colitis | This compound deficiency alleviates intestinal inflammation. | [11][16][26] |
| Systemic Sclerosis (Scleroderma) | Bleomycin-induced scleroderma | Model induces skin fibrosis and inflammation, but direct this compound link is less clear. | [8][27][28] |
| Autoimmune Thyroiditis | Experimental Autoimmune Thyroiditis (EAT) | CD8+ T cells can kill thyroid follicular cells via the this compound-granzyme pathway. | [12][29] |
Therapeutic Implications and Future Directions
The dual role of this compound in autoimmunity presents both challenges and opportunities for therapeutic intervention.
-
Targeting this compound in Established Autoimmune Disease: In conditions where this compound-mediated tissue damage is a key pathogenic feature, inhibitors of this compound could represent a novel therapeutic strategy. Small molecule inhibitors of this compound are currently under investigation.
-
Harnessing this compound for Immune Regulation: In the context of preventing autoimmunity or in diseases characterized by defective clearance of autoreactive cells, strategies to enhance this compound-mediated cytotoxicity in a controlled manner could be beneficial.
Future research should focus on:
-
Developing more specific and potent inhibitors of this compound.
-
Identifying the precise cellular and molecular contexts in which this compound plays a protective versus a pathogenic role in different autoimmune diseases.
-
Exploring the potential of combination therapies that target the this compound pathway alongside other immunomodulatory agents.
Conclusion
This compound is a key player in the complex interplay between protective immunity and autoimmunity. Its function is highly context-dependent, acting as both a guardian against autoreactivity and an effector of tissue destruction. A deeper understanding of the intricate mechanisms that regulate this compound expression and function is essential for the development of novel and targeted therapies for a wide range of autoimmune diseases. This technical guide provides a foundational resource for researchers and clinicians working towards this goal.
References
- 1. Plasma cells in the mucosa of patients with inflammatory bowel disease produce granzyme B and possess cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mabtech.com [mabtech.com]
- 3. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lytic granule exocytosis at immune synapses: lessons from neuronal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. T Lymphocyte Immunophenotyping Using Multicolor Flow Cytometry | AAT Bioquest [aatbio.com]
- 9. cd-genomics.com [cd-genomics.com]
- 10. Repeated CD107a Staining Enables Identification of Serial Degranulating NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD8+ T Cell-Derived this compound Exacerbates Dysbiosis and Inflammatory Bowel Disease via β-Hydroxybutyrate Suppression in Mouse Colonic Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound expression by thyroid-infiltrating T cells in autoimmune thyroid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound expression by thyroid-infiltrating T cells in autoimmune thyroid disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CD8+ T Cell-Derived this compound Exacerbates Dysbiosis and Inflammatory Bowel Disease via β-Hydroxybutyrate Suppression in Mouse Colonic Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cellsciences.com [cellsciences.com]
- 18. Cytometric analysis of this compound expression in NK cells, CD8+, and CD4+ lymphocytes in children with autoimmune Hashimoto's thyroiditis--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bosterbio.com [bosterbio.com]
- 21. Human Granzyme B ELISpot Pair (ab281984) | Abcam [abcam.co.jp]
- 22. A Modified NK Cell Degranulation Assay Applicable for Routine Evaluation of NK Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Multicolor flow cytometry-based immunophenotyping for preclinical characterization of nanotechnology-based formulations: an insight into structure activity relationship and nanoparticle biocompatibility profiles [frontiersin.org]
- 24. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 25. Human Granzyme B ELISPOT Kit (with un-coated plates) (ab46617) | Abcam [abcam.com]
- 26. This compound deficiency attenuates inflammation and tumor growth in colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medixbiochemica.com [medixbiochemica.com]
- 28. miltenyibiotec.com [miltenyibiotec.com]
- 29. Constructing the optimal experimental autoimmune thyroiditis mouse model using porcine thyroglobulin - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Saga of the Perforin/MACPF Superfamily: From Ancient Warfare to Developmental Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Perforin/Membrane Attack Complex this compound (MACPF) protein superfamily represents a fascinating and ancient lineage of pore-forming proteins. Initially identified for their critical roles in vertebrate immunity, these proteins are now recognized for their diverse functions across all domains of life, including bacterial pathogenesis, developmental signaling, and neural migration. This technical guide provides a comprehensive overview of the evolution of the MACPF superfamily, detailing its structural conservation, functional diversification, and the molecular mechanisms that underpin its activities. We present quantitative data on protein distribution and pore characteristics, detailed methodologies for key experimental approaches, and visual representations of critical signaling pathways to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of these remarkable molecular machines.
Introduction: A Superfamily Defined by a Conserved Fold
The MACPF superfamily is named for its two most well-characterized members: this compound, the key effector molecule of cytotoxic T lymphocytes and natural killer cells, and the proteins of the membrane attack complex (MAC) of the complement system.[1][2] Despite vast sequence divergence, members of this superfamily are unified by a structurally conserved MACPF domain.[3] This domain shares a remarkable architectural similarity with the Cholesterol-Dependent Cytolysins (CDCs), a family of pore-forming toxins primarily found in Gram-positive bacteria, suggesting a shared and ancient evolutionary origin.[3][4] This shared fold underpins a common pore-forming mechanism, where soluble monomers oligomerize on a target membrane and undergo a dramatic conformational change to insert a transmembrane β-barrel, effectively punching a hole in the cell.[3]
Evolutionary History and Diversification
Phylogenetic analyses reveal that the MACPF/CDC superfamily is ancient, with representatives found in eukaryotes, bacteria, and even archaea.[5] The distribution and diversification of this superfamily highlight a dynamic evolutionary history characterized by gene duplication, horizontal gene transfer, and functional adaptation.
A Widespread Superfamily
While initially thought to be a hallmark of vertebrate immunity, MACPF domain-containing proteins are widespread. A survey of sequence databases revealed approximately 13,700 MACPF/CDC homologs, with the majority (70.9%) found in eukaryotes, followed by bacteria (28.6%), and a small fraction in archaea (0.5%).[5] In plants, the number of MACPF genes varies, for instance, from six to nine in the Poaceae family (grasses).[6] A study encompassing four Gossypium (cotton) species and 11 other plants identified a total of 184 MACPF domain-containing sequences.[7]
Functional Diversification
The evolutionary trajectory of the MACPF superfamily is a story of functional repurposing. While the ancestral function was likely related to intercellular attack or defense, various lineages have co-opted this pore-forming domain for a remarkable array of biological processes.
-
Immunity: In vertebrates, the MACPF domain is central to both innate and adaptive immunity. The complement proteins C6, C7, C8α, C8β, and C9 assemble to form the MAC, which lyses pathogens.[2] this compound, released by cytotoxic lymphocytes, not only forms pores to directly kill target cells but also facilitates the entry of cytotoxic granzymes.[1][8]
-
Development: Invertebrates and vertebrates utilize MACPF proteins in developmental processes. The Drosophila Torso-like protein, which contains a MACPF domain, is crucial for embryonic patterning through a receptor tyrosine kinase signaling pathway.[2][9]
-
Pathogenesis: Many pathogenic bacteria and parasites have acquired MACPF-containing proteins, which are used as virulence factors to disrupt host cell membranes.[10] For example, several species of Chlamydia and the insect pathogen Photorhabdus luminescens possess MACPF proteins.[2]
Structural and Mechanistic Insights into Pore Formation
The defining feature of the MACPF superfamily is its ability to transition from a soluble monomer to a membrane-inserted oligomeric pore. This process involves a series of well-orchestrated molecular events.
The Conserved MACPF/CDC Fold
The core MACPF domain is characterized by a central, twisted four-stranded β-sheet flanked by two clusters of α-helices.[11] Structural studies of various MACPF proteins, including human complement C8α and bacterial Plu-MACPF, have revealed a striking similarity to the fold of bacterial CDCs.[11] This structural homology strongly suggests a conserved mechanism of pore formation.
The Pore-Forming Mechanism
The formation of a MACPF/CDC pore is a multi-step process:
-
Monomer Binding: Soluble MACPF monomers first bind to the target cell membrane. This binding can be mediated by various domains outside the MACPF core, such as the C2 domain of this compound which facilitates calcium-dependent binding.
-
Oligomerization: Upon membrane binding, monomers diffuse laterally and oligomerize into a ring-like "pre-pore" complex. The stoichiometry of these oligomers varies between different family members.
-
Conformational Change and Insertion: A significant conformational change is then triggered, leading to the unfurling of the α-helical bundles within the MACPF domain. These helices refold into amphipathic β-hairpins that insert into the lipid bilayer, forming a large β-barrel pore.
This dramatic structural rearrangement is a hallmark of the MACPF/CDC superfamily and is the basis for their potent cytolytic activity.
Quantitative Data on the this compound/MACPF Superfamily
To facilitate a comparative understanding of this diverse protein family, the following tables summarize key quantitative data.
| Protein | Organism/System | Number of Subunits | Pore Inner Diameter (Å) | Reference(s) |
| This compound | Human/Murine | ~20-22 | 110 - 200 | [1][12] |
| Complement C9 (poly-C9) | Human | ~20 (± 4) | 100 (± 40) | [13][14][15] |
| Pleurotolysin (PlyA/PlyB) | Pleurotus ostreatus (Oyster Mushroom) | 13 (PlyB) + 26 (PlyA) | 80 | [16][17][18] |
| Cholesterol-Dependent Cytolysins (CDCs) | Bacteria (e.g., Streptococcus pneumoniae) | 35-50 | 250 - 300 | [19][20] |
Table 1: Comparative Pore Characteristics of Select MACPF/CDC Superfamily Members. This table highlights the variability in the stoichiometry and pore size among different members of the superfamily.
| Domain of Life | Example Organisms | Number of MACPF/CDC Homologs | Percentage of Total | Reference(s) |
| Eukaryotes | Humans, Mice, Drosophila, Plants | ~9713 | 70.9% | [5] |
| Bacteria | Chlamydia, Photorhabdus, Bacteroides | ~3918 | 28.6% | [5][10] |
| Archaea | Various | ~35 | 0.5% | [5][21] |
Table 2: Distribution of MACPF/CDC Homologs Across the Domains of Life. This table illustrates the widespread presence of this superfamily, with the highest abundance in eukaryotes.
Key Signaling Pathways and Experimental Workflows
The diverse functions of MACPF proteins are often integrated into complex signaling pathways and are studied using sophisticated experimental workflows.
The Complement Membrane Attack Complex (MAC) Pathway
The formation of the MAC is the terminal event of the complement cascade, a critical component of the innate immune system. The pathway is initiated by the cleavage of complement component C5 and culminates in the assembly of a multi-protein pore on the surface of a pathogen.
Figure 1: The Complement Membrane Attack Complex (MAC) Assembly Pathway. This diagram illustrates the sequential binding of complement proteins to form the final pore.
The Torso-like Signaling Pathway in Drosophila
In Drosophila melanogaster, the MACPF protein Torso-like (Tsl) plays a critical, non-lytic role in embryonic development. It is required for the localized activation of the Torso receptor tyrosine kinase at the embryonic poles.
Figure 2: The Torso-like Signaling Pathway in Drosophila Embryonic Development. This diagram shows the synergistic action of Torso-like and Trunk in activating the Torso receptor.
Experimental Protocols for Studying the this compound/MACPF Superfamily
A variety of sophisticated experimental techniques are employed to investigate the structure, function, and evolution of MACPF proteins.
Phylogenetic Analysis of Protein Families
Objective: To reconstruct the evolutionary relationships between MACPF proteins from different species.
Methodology:
-
Sequence Retrieval: Homologous MACPF protein sequences are identified and retrieved from public databases (e.g., NCBI, UniProt) using tools like BLAST.[20]
-
Multiple Sequence Alignment: The retrieved sequences are aligned using algorithms such as ClustalW or MUSCLE to identify conserved regions and place homologous residues in the same columns.[20]
-
Phylogenetic Tree Construction: A phylogenetic tree is constructed from the multiple sequence alignment using methods like Maximum Likelihood or Neighbor-Joining, often implemented in software packages like MEGA.[10] The statistical reliability of the tree topology is assessed using bootstrapping.
-
Evolutionary Analysis: The resulting phylogenetic tree is analyzed to infer evolutionary events such as gene duplications, horizontal gene transfers, and rates of evolution.
Figure 3: A Generalized Workflow for Phylogenetic Analysis. This flowchart outlines the key steps in determining the evolutionary history of a protein family.
Structural Determination by X-ray Crystallography and Cryo-Electron Microscopy
Objective: To determine the three-dimensional atomic structure of MACPF proteins in their monomeric and oligomeric states.
Methodology for X-ray Crystallography:
-
Protein Expression and Purification: Large quantities of pure, stable MACPF protein are produced, often using recombinant expression systems.[16][17]
-
Crystallization: The purified protein is subjected to a wide range of conditions to induce the formation of well-ordered crystals. For membrane-active proteins, this often involves solubilization in detergents.[14]
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[18]
-
Structure Determination: The diffraction data is processed to calculate an electron density map, from which an atomic model of the protein is built and refined.[18]
Methodology for Cryo-Electron Microscopy (Cryo-EM):
-
Sample Preparation: A thin film of the purified protein solution (e.g., MACPF oligomers on liposomes) is rapidly frozen in liquid ethane (B1197151) to preserve its native structure in a vitrified state.[22]
-
Image Acquisition: The frozen sample is imaged in a transmission electron microscope at cryogenic temperatures, capturing thousands of images of individual protein particles in different orientations.[22]
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the protein structure.[22][23]
Functional Assays for Pore-Forming Activity
Objective: To measure the ability of MACPF proteins to form functional pores in membranes.
Methodology (Hemolysis Assay):
-
Cell Preparation: A suspension of red blood cells (erythrocytes) is prepared.
-
Incubation with MACPF Protein: The red blood cells are incubated with varying concentrations of the purified MACPF protein under conditions that promote pore formation (e.g., presence of Ca²⁺ for this compound).
-
Measurement of Hemoglobin Release: The formation of pores leads to the lysis of the red blood cells and the release of hemoglobin into the supernatant. The amount of released hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (complete lysis) and plotted against the protein concentration to determine the lytic activity.
Alternative Methodology (Fluorescence-based Assay):
-
Liposome Preparation: Artificial lipid vesicles (liposomes) encapsulating a fluorescent dye are prepared.
-
Incubation with MACPF Protein: The liposomes are incubated with the MACPF protein.
-
Measurement of Dye Release: Pore formation results in the leakage of the fluorescent dye from the liposomes, which can be measured as an increase in fluorescence in the surrounding solution.
Conclusion and Future Directions
The this compound/MACPF superfamily stands as a testament to the power of evolutionary innovation, where a conserved structural scaffold has been adapted to serve a multitude of biological roles. From its origins as a likely tool of microbial warfare to its sophisticated integration into the immune and developmental systems of multicellular organisms, the story of the MACPF protein family is far from over. Future research will undoubtedly uncover new members of this superfamily, elucidate the finer details of their pore-forming mechanisms, and reveal novel functions in a wider range of biological contexts. For drug development professionals, the ability of these proteins to selectively target and disrupt cell membranes presents exciting opportunities for the development of novel therapeutics, including anti-cancer agents and anti-microbial compounds. A deeper understanding of the evolution and function of this ancient and versatile protein family will be crucial for harnessing its full therapeutic potential.
References
- 1. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MACPF - Wikipedia [en.wikipedia.org]
- 3. The MACPF/CDC family of pore-forming toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MACPF/CDC family of pore-forming toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Membrane Attack Complex/Perforin (MACPF) Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Phylogenetic Analysis of the Membrane Attack Complex/Perforin Domain-Containing Proteins in Gossypium and the Role of GhMACPF26 in Cotton Under Cold Stress [frontiersin.org]
- 8. The molecular basis for this compound oligomerization and transmembrane pore assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal Structure of the MACPF Domain of Human Complement Protein C8α in Complex with the C8γ Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pore conformation of lymphocyte this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Large and Stable Nanopores Formed by Complement Component 9 for Characterizing Single Folded Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. uniprot.org [uniprot.org]
- 15. Conformational Changes during Pore Formation by the this compound-Related Protein Pleurotolysin | PLOS Biology [journals.plos.org]
- 16. Conformational Changes during Pore Formation by the this compound-Related Protein Pleurotolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Apicomplexan CDC/MACPF-like pore-forming proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A catalogue of 1,167 genomes from the human gut archaeome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 22. mdpi.com [mdpi.com]
- 23. A microassay for the pore-forming activity of complement, this compound, and other cytolytic proteins based on confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Perforin Trafficking and Granule Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perforin, a key effector protein of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, plays a critical role in immune surveillance against viral infections and malignant transformations. Its potent cytolytic activity necessitates a highly regulated and complex trafficking pathway to ensure its safe synthesis, transport, and storage within specialized secretory lysosomes known as cytotoxic granules. Dysregulation of this process can lead to severe immunodeficiencies, such as familial hemophagocytic lymphohistiocytosis (FHL). This technical guide provides a comprehensive overview of the molecular mechanisms governing this compound trafficking and its localization to cytotoxic granules. It includes a detailed examination of the signaling pathways, key molecular players, quantitative data on this compound expression and localization, and detailed experimental protocols for studying these processes. This guide is intended to be a valuable resource for researchers in immunology, cell biology, and drug development seeking to understand and manipulate this critical aspect of cellular cytotoxicity.
The Canonical Trafficking Pathway of this compound
This compound's journey from synthesis to its storage in cytotoxic granules is a multi-step process involving several key organelles and molecular chaperones.
1.1. Synthesis and Translocation into the Endoplasmic Reticulum (ER)
Like most secreted and lysosomal proteins, this compound is synthesized on ribosomes and co-translationally translocated into the endoplasmic reticulum (ER). Within the ER, it undergoes initial folding and quality control. To prevent premature and potentially lethal pore formation in the ER membrane, several protective mechanisms are in place. The C-terminal region of this compound and its glycosylation state are crucial for its rapid and efficient export from the ER.[1][2][3] Mutations that impede this process can lead to ER stress and autotoxicity.[2][3]
1.2. Transit through the Golgi Apparatus
From the ER, this compound traffics to the Golgi apparatus, where it undergoes further post-translational modifications, including complex glycosylation. The Golgi acts as a central sorting station, directing proteins to their final destinations.
1.3. Sorting to Cytotoxic Granules (Secretory Lysosomes)
The transport of this compound from the trans-Golgi network (TGN) to cytotoxic granules is a critical and highly regulated step. This process is mediated by the adaptor protein 1 (AP-1) sorting complex and the lysosome-associated membrane protein 1 (LAMP1).[1][4] LAMP1, present on the membrane of transport vesicles, is thought to interact with AP-1 to facilitate the delivery of this compound-containing vesicles to the granules.[1] Within the acidic environment of the cytotoxic granules, this compound is stored in an inactive state, complexed with the proteoglycan serglycin.[5] This acidic pH is crucial for preventing this compound oligomerization and maintaining its stability.[5]
An Alternative Granule-Independent Trafficking Pathway
Recent evidence suggests the existence of an alternative, granule-independent pathway for newly synthesized this compound.[3][6] Upon T-cell receptor (TCR) stimulation, this compound can be rapidly upregulated and transported directly to the immunological synapse, bypassing the need for storage in cytotoxic granules.[3][6] This pathway may provide a mechanism for sustained cytotoxic activity during prolonged immune responses. The molecular machinery governing this alternative route is an active area of investigation but is thought to involve recycling endosomes and a distinct set of Rab GTPases.
Quantitative Data on this compound Expression and Localization
The following tables summarize quantitative data on this compound expression in different lymphocyte populations and its co-localization with various granular markers.
| Lymphocyte Subset | Tissue | This compound Expression (% of total cells) | Reference |
| CD8+ T cells | Peripheral Blood (Healthy) | 7-21% | [7] |
| CD8+ T cells | Peripheral Blood (Chronic HIV) | 13-31% | [4] |
| CD8+ T cells | Lymphoid Tissue (Recent HIV) | 0.3-1.5% | [4] |
| CD8+ T cells | Lymphoid Tissue (Chronic HIV) | < 0.1% | [4] |
| NK cells (asialo GM1+) | Spleen (Healthy) | 12-15% | [7] |
| NK cells | Peripheral Blood (Healthy) | Mean rMol: 3,561 ± 1,157 | [1] |
| NK cells (Heterozygous this compound Deficiency) | Peripheral Blood | Mean rMol: 2,260 | [1] |
| NK cells (Homozygous this compound Deficiency) | Peripheral Blood | Mean rMol: 212 | [1] |
rMol: relative number of molecules of anti-perforin antibody bound per cell.
| Marker | Cell Type | Co-localization with this compound (Pearson's Coefficient) | Reference |
| Rab7 | NK-92 cells | 0.71 ± 0.07 | [2] |
| Rab27a | NK-92 cells | 0.61 ± 0.06 | [2] |
| Cathepsin D | NK-92 cells | 0.66 ± 0.09 | [2] |
| CI-MPR (Control RNAi) | YTS cells | Overlap Coefficient: 0.16 | [1] |
| CI-MPR (Adaptin γ RNAi) | YTS cells | Overlap Coefficient: 0.39 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound trafficking and localization.
Signaling Pathway for MTOC Polarization
This compound Trafficking and Granule Exocytosis Workflow
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound trafficking and localization.
Intracellular Staining of this compound for Flow Cytometry
This protocol is adapted from previously published methods for the quantitative assessment of intracellular this compound.[1]
Materials:
-
Heparinized whole blood or isolated lymphocytes
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
17.5% bovine serum albumin (BSA) in PBS
-
0.1% saponin (B1150181) in PBS
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD56)
-
PE-conjugated anti-perforin antibody (e.g., clone δG9)
-
Flow cytometer
Procedure:
-
Fixation: To 300 µl of heparinized whole blood, add 300 µl of 4% PFA and incubate for 15 minutes at room temperature.
-
Stopping Fixation: Add 300 µl of 17.5% BSA in PBS and incubate for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the fixed cells in 0.1% saponin in PBS.
-
Surface Staining: Add fluorochrome-conjugated antibodies against cell surface markers and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 0.1% saponin in PBS.
-
Intracellular Staining: Add PE-conjugated anti-perforin antibody and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 0.1% saponin in PBS and once with PBS.
-
Acquisition: Resuspend the cells in PBS with 1% PFA and acquire data on a flow cytometer.
Co-immunoprecipitation of this compound and Associated Proteins
This protocol is designed to investigate the interaction of this compound with its trafficking machinery.[8][9]
Materials:
-
CTL or NK cell line (e.g., KHYG1)
-
Lysis buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 8.0, with protease inhibitors)
-
Anti-perforin antibody (e.g., clone δG9)
-
Protein A/G-coupled agarose (B213101) or magnetic beads
-
Elution buffer (e.g., 6 M guanidine (B92328) hydrochloride or low pH glycine (B1666218) buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (anti-perforin and antibody against the protein of interest, e.g., AP-1 or Rab27a)
Procedure:
-
Cell Lysis: Lyse 100-200 x 10^6 cells in ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris and pre-clear the supernatant with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with 20 µg of anti-perforin antibody for 2 hours at 4°C with gentle rotation.
-
Bead Incubation: Add 40 µl of protein A/G bead slurry and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and the suspected interacting protein.
Live-Cell Imaging of this compound Trafficking
This protocol allows for the visualization of this compound trafficking in real-time using fluorescently tagged proteins.[10][11]
Materials:
-
CTL or NK cell line
-
Expression vector for GFP-tagged this compound
-
Transfection reagent
-
Live-cell imaging microscope (e.g., confocal or TIRF) with an environmental chamber (37°C, 5% CO2)
-
Imaging dishes or coverslips
Procedure:
-
Transfection: Transfect the cells with the GFP-perforin expression vector using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells onto imaging dishes or coverslips.
-
Live-Cell Imaging: Place the imaging dish on the microscope stage within the environmental chamber.
-
Image Acquisition: Acquire time-lapse images of the cells to visualize the trafficking of GFP-perforin. Specific organelles can be co-labeled with fluorescent dyes (e.g., MitoTracker, LysoTracker) or co-transfected with other fluorescently tagged organelle markers.
-
Data Analysis: Analyze the acquired images to track the movement of this compound-containing vesicles and determine their co-localization with different organelles.
Conclusion
The trafficking of this compound to cytotoxic granules is a highly orchestrated process that is essential for cell-mediated cytotoxicity. A thorough understanding of the molecular players and signaling pathways involved is crucial for developing novel therapeutic strategies for a range of diseases, from immunodeficiencies to cancer. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of this fundamental immunological process. Further investigation into the alternative, granule-independent trafficking pathway and the precise mechanisms of this compound sorting and granule exocytosis will undoubtedly reveal new insights into the regulation of immune responses and provide novel targets for therapeutic intervention.
References
- 1. LAMP1/CD107a is required for efficient this compound delivery to lytic granules and NK-cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Rapid upregulation and granule-independent transport of this compound to the immunological synapse define a novel mechanism of antigen-specific CD8+ T cell cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LAMP1/CD107a is required for efficient this compound delivery to lytic granules and NK-cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid up-regulation and granule-independent transport of this compound to the immunological synapse define a novel mechanism of antigen-specific CD8+ T cell cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrum of this compound Gene Mutations in Familial Hemophagocytic Lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of this compound activation and pre‐synaptic toxicity through C‐terminal glycosylation | EMBO Reports [link.springer.com]
- 9. To Kill But Not Be Killed: Controlling the Activity of Mammalian Pore-Forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. einsteinmed.edu [einsteinmed.edu]
- 11. GFP technology for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Regulating Perforin Exocytosis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The targeted elimination of virally infected and malignant cells by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells is a cornerstone of cellular immunity. This process, known as cytotoxicity, is primarily mediated by the polarized exocytosis of lytic granules containing the pore-forming protein perforin and serine proteases known as granzymes. The release of these cytotoxic molecules into the immunological synapse is a highly orchestrated process involving a complex network of signaling pathways, cytoskeletal rearrangements, and membrane trafficking events. Understanding the intricate molecular machinery that governs this compound exocytosis is critical for the development of novel immunotherapies and for deciphering the pathophysiology of immune dysregulation disorders. This technical guide provides a comprehensive overview of the core cellular pathways regulating this compound exocytosis, presents quantitative data on key events, details essential experimental protocols, and visualizes complex interactions through signaling diagrams.
Introduction to this compound-Mediated Cytotoxicity
Cytotoxic lymphocytes are professional killer cells that deliver the "kiss of death" to aberrant target cells.[1] This function is essential for immune surveillance and control of infections and cancer.[2][3][4] The principal mechanism involves the formation of a specialized cell-cell junction, the immunological synapse (IS), with the target cell.[2][5][6] Upon recognition of the target, the cytotoxic lymphocyte undergoes a series of rapid, coordinated intracellular changes that culminate in the focused secretion of the contents of lytic granules.
This compound is the master key to this process.[7][8] It is a Ca²⁺-dependent, pore-forming protein that polymerizes in the target cell membrane, creating channels that allow for the passive diffusion of granzymes into the target cell's cytosol.[1] Once inside, granzymes activate apoptotic pathways, leading to the swift and efficient demise of the target cell.[9] The entire process, from target recognition to granule release, is tightly regulated to ensure specificity and prevent collateral damage to healthy tissues. Defects in this pathway can lead to severe immunodeficiencies and hyperinflammatory conditions, such as Familial Hemophagocytic Lymphohistiocytosis (FHL).[2][3][10][11]
The Signaling Cascade: From Target Recognition to Degranulation
The exocytosis of this compound-containing granules is initiated by signals emanating from activating receptors on the lymphocyte surface. This triggers a cascade of events that can be broadly categorized into synapse formation, signal transduction, cytoskeletal reorganization, and granule trafficking and fusion.
Immunological Synapse (IS) Formation and Initial Signaling
The interaction between a cytotoxic lymphocyte and a target cell begins with the formation of an IS. This is a highly organized structure that stabilizes the cell-cell contact and serves as a platform for signal transduction and directed secretion.[6][12]
-
Adhesion and Receptor Engagement: Initial contact is mediated by adhesion molecules, most notably the integrin LFA-1 on the lymphocyte binding to its ligands (ICAMs) on the target cell.[12][13][14] This adhesion is critical for stabilizing the interaction and allows for the scanning of the target cell surface by activating receptors, such as the T cell receptor (TCR) on CTLs or Natural Cytotoxicity Receptors (NCRs) on NK cells.
-
Signal Initiation: Engagement of these activating receptors triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases. This leads to the recruitment and activation of downstream kinases and adaptor proteins.
-
Key Signaling Hubs: A central signaling complex forms around adaptor proteins like LAT and SLP-76. This complex recruits crucial enzymes, including Phospholipase Cγ1 (PLCγ1) and the non-receptor tyrosine kinase ITK.[15]
The Calcium Signaling Nexus
A rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i) is an absolute requirement for lytic granule exocytosis.[16][17][18]
-
IP₃ and Calcium Store Release: Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from these intracellular stores.[19]
-
Store-Operated Calcium Entry (SOCE): The depletion of ER Ca²⁺ stores is sensed by STIM proteins, which then activate ORAI channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. This prolonged elevation of [Ca²⁺]i is critical for the final steps of exocytosis.[16][17]
A large, biphasic increase in [Ca²⁺]i is required for this compound/granule exocytosis, whereas a smaller, sustained influx is sufficient for other effector functions like FasL-mediated killing.[16]
Cytoskeletal Dynamics and Granule Transport
For exocytosis to occur at the IS, lytic granules must be transported from the cell interior to the plasma membrane. This process requires a dramatic and coordinated reorganization of both the actin and microtubule cytoskeletons.
The Actin Cytoskeleton: A Dual Role
The cortical actin network initially acts as a physical barrier, preventing premature granule fusion with the plasma membrane.[20][21] Upon T-cell activation, a process of actin clearance occurs at the center of the IS, creating a space for lytic granules to access the secretory domain.[22] This remodeling is an active process that helps focus secretion.[23]
Microtubule-Mediated Transport
Following activation, the microtubule-organizing center (MTOC) polarizes towards the IS.[11][24] Lytic granules, which are associated with the MTOC, then traffic along microtubule tracks towards the synapse in a process driven by motor proteins like dynein.[4][24] This directed movement ensures the rapid and efficient delivery of the cytotoxic payload to the precise point of contact with the target cell.
The Exocytic Machinery: Trafficking, Docking, and Fusion
The final stages of this compound release are mediated by a conserved molecular machinery involving Rab GTPases and the SNARE complex, which are analogous to the machinery used in neuronal synaptic transmission.[6][25]
Rab GTPases: The Trafficking Directors
Rab proteins are small GTPases that regulate vesicle transport.[26][27][28] Rab27a is the key player in lytic granule exocytosis.[5][29] It is recruited to the granule membrane and is essential for the final transport steps to the plasma membrane. Mutations in RAB27A cause Griscelli syndrome type 2, a condition characterized by defective CTL and NK cell cytotoxicity.[25]
Munc13-4 and Munc18-2: The Priming Factors
Before fusion can occur, granules must be "primed." This critical step is mediated by Munc13-4 and Munc18-2.
-
Munc13-4 acts as a Rab27a effector and is thought to facilitate the transition of SNARE proteins into an open, fusion-competent conformation.[25][29] Mutations in UNC13D (encoding Munc13-4) cause FHL type 3 (FHL3).[10][25]
-
Munc18-2 acts as a chaperone for the SNARE protein Syntaxin-11, stabilizing it and promoting the assembly of the SNARE complex.[25] Mutations in STXBP2 (encoding Munc18-2) cause FHL type 5 (FHL5).[25]
The SNARE Complex: The Fusion Engine
Membrane fusion is driven by the formation of a stable four-helix bundle by SNARE proteins.[5][29][30] In cytotoxic lymphocytes, this complex is unique and consists of:
-
Vesicle (v)-SNARE: VAMPs (e.g., VAMP7, VAMP8) located on the lytic granule membrane.
-
Target (t)-SNAREs: Syntaxin-11 and SNAP23 located on the plasma membrane.[30][31]
The pairing of v-SNAREs with t-SNAREs pulls the two membranes into close apposition, providing the energy required to overcome the electrostatic repulsion and drive membrane fusion, resulting in the release of this compound and granzymes into the synaptic cleft.[29] Mutations in STX11 (encoding Syntaxin-11) cause FHL type 4 (FHL4).[10][25]
Quantitative Data Summary
Precise regulation of these pathways is essential for proper function. The following tables summarize key quantitative aspects of this compound exocytosis.
Table 1: Key Proteins in this compound Exocytosis and Associated Human Diseases
| Protein | Gene | Function | Associated Disease |
| This compound | PRF1 | Pore-forming cytotoxic effector | FHL Type 2 (FHL2)[2][10] |
| Munc13-4 | UNC13D | Granule priming, Rab27a effector | FHL Type 3 (FHL3)[10][25][29] |
| Syntaxin-11 | STX11 | t-SNARE for membrane fusion | FHL Type 4 (FHL4)[10][25][29] |
| Munc18-2 | STXBP2 | Syntaxin-11 chaperone | FHL Type 5 (FHL5)[25] |
| Rab27a | RAB27A | Granule trafficking | Griscelli Syndrome Type 2[5][25][29] |
| SAP | SH2D1A | Adaptor for signaling pathways | X-linked Lymphoproliferative Disease (XLP1)[10] |
Table 2: Relative Contribution of Signaling Molecules to Degranulation
| Signaling Event | Requirement for Degranulation | Observation | Reference |
| LFA-1 Engagement | High | Promotes this compound release, especially via ICAM-2/3 | [13] |
| Intracellular Ca²⁺ Peak | Absolute | A large, transient increase is required for granule exocytosis | [16][32] |
| Sustained Ca²⁺ Influx | Absolute | Necessary for the final fusion step | [16][17] |
| ITK Activity | High | Loss of ITK impairs degranulation and cytolytic capacity | [15] |
| PKC Activity | High | DAG-dependent PKC isoforms are critical for MTOC polarization and fusion | [19][33] |
| Actin Polymerization | Dynamic | Initial barrier, subsequent clearance is required for access to the membrane | [20][21] |
Key Experimental Protocols
The study of this compound exocytosis relies on a set of specialized cellular and immunological assays.
Protocol: Flow Cytometry-Based Degranulation (CD107a) Assay
This assay provides a quantitative measure of lytic granule exocytosis at the single-cell level. CD107a (also known as LAMP-1) is a lysosomal membrane protein that is transiently exposed on the cell surface during granule fusion.
Objective: To quantify the percentage of cytotoxic lymphocytes that degranulate in response to target cell stimulation.
Materials:
-
Effector cells (CTL or NK cells)
-
Target cells (e.g., K562 for NK cells, or peptide-pulsed target cells for CTLs)
-
Complete RPMI-1640 medium (R10)
-
Fluorochrome-conjugated anti-CD107a antibody
-
Monensin (e.g., GolgiStop™)
-
Brefeldin A (e.g., GolgiPlug™) - for simultaneous cytokine analysis
-
Cell viability dye
-
Antibodies for lymphocyte surface markers (e.g., CD3, CD8, CD56)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend effector and target cells in R10 medium.
-
Co-culture Setup: Add 5 x 10⁵ effector cells to a 96-well U-bottom plate. Add target cells at a desired Effector:Target (E:T) ratio (e.g., 2:1 or 1:1).[34]
-
CD107a Staining: Immediately add the anti-CD107a antibody to each well. This allows the antibody to bind to CD107a as it appears on the surface.
-
Incubation: Centrifuge the plate briefly (300 x g, 1 min) to initiate cell contact and incubate at 37°C, 5% CO₂ for 1 hour.
-
Inhibit Internalization: Add Monensin to each well. Monensin inhibits the re-internalization of the CD107a-antibody complex and blocks lysosomal degradation.[34] If measuring intracellular cytokines, also add Brefeldin A.
-
Continued Incubation: Incubate for an additional 3-5 hours at 37°C.
-
Surface Staining: Wash the cells with PBS. Stain with a viability dye to exclude dead cells from the analysis. Then, stain for other surface markers (e.g., CD3, CD56) to identify the lymphocyte population of interest.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Gate on live, singlet lymphocytes (e.g., CD3⁻CD56⁺ for NK cells). The percentage of these cells that are positive for CD107a represents the degranulating population.[35]
Protocol: Flow Cytometry-Based Cytotoxicity Assay
This protocol directly measures the killing of target cells by cytotoxic lymphocytes.
Objective: To quantify the percentage of target cells killed by effector cells.
Materials:
-
Effector cells (CTL or NK cells)
-
Target cells
-
Cell proliferation dye (e.g., CFSE) to label target cells
-
Viability dye that is spectrally distinct from the proliferation dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye).
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Labeling: Label target cells with a proliferation dye like CFSE according to the manufacturer's protocol. This allows for unambiguous identification of the target cell population.[36]
-
Co-culture Setup: Mix effector and target cells at various E:T ratios (e.g., 10:1, 5:1, 1:1) in a 96-well plate. Include two control wells: "Targets only" (spontaneous death) and "Targets + Lysis Agent" (e.g., detergent, for maximum killing).
-
Incubation: Incubate the plate for a set period, typically 4 hours, at 37°C, 5% CO₂.
-
Staining: After incubation, add the viability dye (e.g., 7-AAD) to all wells.[36] This dye will enter and stain cells that have lost membrane integrity (i.e., dead cells).
-
Data Acquisition: Acquire samples on a flow cytometer immediately.
-
Analysis:
-
Gate on the target cell population based on their CFSE fluorescence.
-
Within the CFSE⁺ gate, determine the percentage of cells that are also positive for the viability dye (7-AAD⁺). This represents the killed target cells.[35]
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] x 100
-
Conclusion and Future Directions
The regulation of this compound exocytosis is a paradigm of cellular precision, integrating extracellular cues into a complex and robust intracellular response. The core machinery, involving a conserved set of trafficking (Rab27a) and fusion (SNAREs, Munc13/18) proteins, is finely tuned by upstream signaling events, particularly calcium fluxes and cytoskeletal reorganization. Insights from primary immunodeficiencies like FHL have been instrumental in dissecting this pathway, highlighting non-redundant roles for each molecular player.
For drug development professionals, several nodes in this pathway present attractive targets. Modulating the activity of key kinases, calcium channels, or even the protein-protein interactions within the exocytic machinery could offer strategies to either enhance cytotoxic responses against tumors or dampen them in autoimmune or hyperinflammatory contexts. Future research will likely focus on the higher-order organization of the immunological synapse, the precise biophysical mechanisms of membrane fusion, and the crosstalk between activating and inhibitory signaling pathways that ultimately determine whether a cytotoxic lymphocyte will deliver its lethal cargo.
References
- 1. Delivering the kiss of death: progress on understanding how this compound works - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into the cellular pathophysiology of familial hemophagocytic lymphohistiocytosis [frontiersin.org]
- 3. Insights into the cellular pathophysiology of familial hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locked and Loaded: Mechanisms Regulating Natural Killer Cell Lytic Granule Biogenesis and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A unique SNARE machinery for exocytosis of cytotoxic granules and platelets granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lytic granule exocytosis at immune synapses: lessons from neuronal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and the granule exocytosis cytotoxicity pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Molecular basis of familial hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Familial haemophagocytic lymphohistiocytosis: advances in the genetic basis, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. LFA-1 signaling through p44/42 is coupled to this compound degranulation in CD56+CD8+ natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inducible T cell kinase regulates the acquisition of cytolytic capacity and degranulation in CD8+ cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ Signaling Modulates Cytolytic T Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium influx and signaling in cytotoxic T-lymphocyte lytic granule exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Multiple roles for the actin cytoskeleton during regulated exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Actin Cytoskeletal Dynamics in Single-Cell Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Multiple Roles of Actin in Exo- and Endocytosis [frontiersin.org]
- 23. Actin and Myosin in Non-Neuronal Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rupress.org [rupress.org]
- 25. Frontiers | Lytic granule exocytosis at immune synapses: lessons from neuronal synapses [frontiersin.org]
- 26. Evidence for defective Rab GTPase-dependent cargo traffic in immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Role of Rab GTPases in Membrane Traffic and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rab proteins and Rab-associated proteins: major actors in the mechanism of protein-trafficking disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cytotoxic T lymphocyte exocytosis: bring on the SNAREs! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. SNARE protein expression and localization in human cytotoxic T lymphocytes | Semantic Scholar [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- 33. Murine natural killer cells degranulate and retain cytotoxic function without store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Degranulation and cytokine production (functional assay) [protocols.io]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Perforin Expression by Flow Cytometry: An Application Note and Protocol
Introduction
Perforin is a critical cytolytic protein predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon recognition of a target cell, such as a virally infected or tumor cell, these immune cells release this compound, which forms pores in the target cell's membrane, leading to its demise. The quantification of intracellular this compound expression is a key metric for assessing the cytotoxic potential of immune cells. Flow cytometry provides a powerful platform for the precise, multi-parametric analysis of this compound at a single-cell level. This application note details the methodology for the quantitative analysis of this compound expression in human peripheral blood mononuclear cells (PBMCs) and provides expected expression data.
Principle of the Assay
This protocol employs intracellular staining with a fluorescently conjugated anti-perforin antibody for detection by flow cytometry. The workflow begins with the staining of cell surface markers to identify specific lymphocyte subpopulations (e.g., CD8+ T cells and NK cells). Subsequently, the cells are fixed to preserve their cellular structure and then permeabilized to allow the anti-perforin antibody to access the intracellular this compound molecules. The fluorescence intensity of the stained cells is then measured by a flow cytometer. This intensity is proportional to the amount of this compound present, enabling a quantitative assessment of its expression.
Data Presentation
The following tables summarize expected quantitative data for this compound expression in major cytotoxic lymphocyte populations from healthy individuals. Note that Mean Fluorescence Intensity (MFI) values can vary depending on the instrument, reagents, and experimental conditions.
Table 1: this compound Expression in Human Lymphocyte Subsets
| Cell Population | Marker Combination | Percentage of this compound-Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| NK Cells | CD3- CD56+ | >84.0% (up to 18 years), >93.0% (18 years and up)[1] | >1,459.0 (up to 18 years), >5,207.0 (18 years and up)[1] |
| CD8+ T Cells | CD3+ CD8+ | >1.0% (up to 18 years), >15.0% (18 years and up)[1] | >391.0 (up to 18 years), >763.0 (18 years and up)[1] |
| CD4+ T Cells | CD3+ CD4+ | A small subset of memory CD4+ T cells may express this compound.[2] | Lower than CD8+ T cells and NK cells.[2] |
Experimental Protocols
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD56)
-
Fluorochrome-conjugated anti-human this compound antibody (e.g., clone δG9 or B-D48)[3]
-
Isotype control antibody corresponding to the anti-perforin antibody
-
Fixation/Permeabilization Buffer (e.g., commercially available kits)
-
Flow cytometer
-
Flow cytometry tubes
Protocol for Intracellular Staining of this compound
This protocol is adapted from established methods for intracellular cytokine staining.[4]
-
Cell Preparation: Start with freshly isolated PBMCs or whole blood. For PBMCs, adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer.
-
Surface Staining:
-
Add 100 µL of the cell suspension to each flow cytometry tube.
-
Add the pre-titrated amounts of fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD56).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100-200 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells once with 2 mL of Permeabilization/Wash Buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization/Wash Buffer.
-
Add the pre-titrated amount of fluorochrome-conjugated anti-human this compound antibody or the corresponding isotype control.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of Permeabilization/Wash Buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure that an adequate number of events (e.g., at least 100,000 lymphocytes) are collected for robust statistical analysis.
-
Flow Cytometry Data Analysis
-
Gating Strategy:
-
Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC) properties.
-
From the lymphocyte gate, identify CD8+ T cells (CD3+CD8+) and NK cells (CD3-CD56+).
-
Within each of these populations, analyze the expression of this compound.
-
-
Quantitative Analysis:
-
Determine the percentage of this compound-positive cells by setting a gate based on the isotype control.
-
Calculate the Mean Fluorescence Intensity (MFI) of the this compound-positive population to quantify the amount of this compound per cell.
-
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Simplified this compound release signaling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low this compound signal | Insufficient permeabilization. | Ensure the use of a high-quality, validated fixation/permeabilization kit. Optimize permeabilization time. |
| Antibody concentration too low. | Titrate the anti-perforin antibody to determine the optimal concentration. | |
| Improper sample handling. | Use fresh samples whenever possible. If samples are stored, ensure proper storage conditions. | |
| High background staining | Non-specific antibody binding. | Include an isotype control to assess non-specific binding. Increase the number of wash steps. |
| Inadequate blocking. | Add a blocking step with serum from the same species as the secondary antibody if applicable. | |
| Poor cell viability | Harsh fixation/permeabilization. | Use a gentler fixation method or reduce incubation times. Ensure cells are healthy before starting the protocol. |
Conclusion
The flow cytometric analysis of intracellular this compound provides a robust and quantitative method to evaluate the cytotoxic potential of T cells and NK cells. This information is invaluable for basic immunology research, clinical monitoring of immune status in various diseases, and the development of novel immunotherapies. Adherence to a well-defined protocol and careful data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]
- 2. Flow cytometric detection of this compound in normal human lymphocyte subpopulations defined by expression of activation/differentiation antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sonybiotechnology.com [sonybiotechnology.com]
- 4. Quantitative Fluorescence Measures for Determination of Intracellular this compound Content - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perforin and Granzyme B Co-staining
These application notes provide detailed protocols for the co-staining of perforin and granzyme B in immune cells, catering to researchers, scientists, and drug development professionals. The methodologies cover both flow cytometry and immunohistochemistry/immunofluorescence techniques, enabling the identification and quantification of cytotoxic lymphocytes.
Introduction
This compound and granzyme B are key effector molecules utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells, such as virus-infected or tumor cells.[1][2][3] this compound, a pore-forming protein, facilitates the entry of granzymes, a family of serine proteases, into the target cell cytoplasm.[2][3] Granzyme B then initiates a caspase-dependent apoptotic cascade, leading to target cell death.[4] The co-expression of this compound and granzyme B is a hallmark of activated cytotoxic lymphocytes, making their simultaneous detection a valuable tool for assessing cell-mediated cytotoxicity in various research and clinical contexts.[5]
Data Presentation
The following tables summarize representative quantitative data on this compound and granzyme B expression in human peripheral blood mononuclear cells (PBMCs). Note that expression levels can vary significantly based on donor health, stimulation conditions, and specific cell subsets.
Table 1: this compound and Granzyme B Expression in Lymphocyte Subsets from Healthy Donors
| Cell Population | Marker | Percent Positive Cells (Mean ± SEM) | Reference |
| CD8+ T cells | This compound | 45.2 ± 5.6% | [6] |
| Granzyme B | 52.1 ± 6.1% | [6] | |
| CD4+ T cells | This compound | 5.8 ± 1.2% | [6] |
| Granzyme B | 8.3 ± 1.9% | [6] | |
| NK cells (CD3-CD56+) | This compound | 85.7 ± 3.9% | [6] |
| Granzyme B | 90.4 ± 2.8% | [6] |
Table 2: Changes in this compound and Granzyme B Expression in Disease
| Condition | Cell Type | Marker | Observation | Reference |
| Emphysema Smokers vs. Normal Non-Smokers | CD8+ T cells | This compound | Significant decrease in mRNA expression | [6] |
| Colorectal Cancer (Advanced Stage) vs. Healthy Controls | NK cells | This compound+ NK cells (%) | Significant decrease | [7] |
| Granzyme B+ NK cells (%) | Significant decrease | [7] | ||
| Hemophagocytic Lymphohistiocytosis (HLH) | CD8+ T cells | Granzyme B | Increased percentage of Granzyme B positive cells | [5] |
Experimental Protocols
Protocol 1: Co-staining of this compound and Granzyme B for Flow Cytometry
This protocol details the intracellular staining of this compound and granzyme B in human PBMCs.
Materials:
-
Human PBMCs
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Cell surface antibodies (e.g., anti-CD3, anti-CD8, anti-CD56)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)[6][8]
-
Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ Buffer)[8]
-
Fluorochrome-conjugated anti-human this compound antibody
-
Fluorochrome-conjugated anti-human Granzyme B antibody
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Surface Staining:
-
Resuspend up to 1 x 10^6 PBMCs in 50 µL of FACS Buffer.
-
Add the appropriate cell surface antibodies and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS Buffer by centrifugation at 300 x g for 5 minutes.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash Buffer.
-
Add the fluorochrome-conjugated anti-perforin, anti-granzyme B, and isotype control antibodies.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.[8]
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
-
Acquire the samples on a flow cytometer. Be sure to include compensation controls.
-
Workflow Diagram:
Caption: Flow cytometry workflow for this compound and granzyme B co-staining.
Protocol 2: Co-staining of this compound and Granzyme B for Immunohistochemistry/Immunofluorescence
This protocol is for the detection of this compound and granzyme B in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)[2]
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-human this compound and anti-human Granzyme B
-
Secondary antibodies (fluorochrome- or enzyme-conjugated)
-
DAB substrate kit (for IHC)
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.
-
-
Antigen Retrieval:
-
Blocking:
-
Wash slides in PBS.
-
Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies against this compound and granzyme B in blocking buffer.
-
Incubate slides with the primary antibody cocktail overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS.
-
Incubate with the appropriate secondary antibodies for 1 hour at room temperature in the dark (for immunofluorescence) or as per the manufacturer's instructions (for IHC).
-
-
Detection and Visualization:
-
For Immunofluorescence: Wash slides three times in PBS, counterstain with DAPI if desired, and mount with a fluorescent mounting medium.
-
For Immunohistochemistry: Wash slides in PBS. Incubate with DAB substrate until the desired stain intensity develops.[4] Rinse with water, counterstain with hematoxylin, dehydrate, and mount.
-
-
Imaging:
-
Visualize slides using a fluorescence or bright-field microscope.
-
Signaling Pathway
The diagram below illustrates the this compound and granzyme B-mediated apoptotic pathway initiated by a cytotoxic lymphocyte.
Caption: this compound and Granzyme B signaling pathway leading to apoptosis.
Troubleshooting
Flow Cytometry:
-
Weak or no signal:
-
Ensure proper fixation and permeabilization; different intracellular antigens may require different protocols.[9]
-
Titrate antibodies to determine the optimal concentration.
-
Confirm the expression of this compound and granzyme B in the cell type of interest, as expression can be low in resting cells.[10]
-
-
High background:
-
Include isotype controls to assess non-specific binding.
-
Ensure adequate washing steps.
-
Use an Fc block to prevent non-specific antibody binding to Fc receptors.
-
Immunohistochemistry/Immunofluorescence:
-
Weak or no signal:
-
Optimize antigen retrieval method (time, temperature, buffer).
-
Increase primary antibody concentration or incubation time.
-
-
High background:
-
Ensure adequate blocking.
-
Titrate primary and secondary antibodies.
-
Perform thorough washes between steps.
-
By following these detailed protocols and considering the provided troubleshooting tips, researchers can successfully co-stain for this compound and granzyme B to gain valuable insights into cytotoxic lymphocyte function.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Cytotoxic molecules (TIA-1, granzyme B, this compound) - Leong's Manual of Diagnostic Antibodies for Immunohistology [cambridge.org]
- 3. biosb.com [biosb.com]
- 4. Co-expression of this compound and granzyme B genes induces apoptosis and inhibits the tumorigenicity of laryngeal cancer cell line Hep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Elevated Granzyme B in Cytotoxic Lymphocytes is a Signature of Immune Activation in Hemophagocytic Lymphohistiocytosis [frontiersin.org]
- 6. This compound, granzyme B, and FasL expression by peripheral blood T lymphocytes in emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and granzyme B staining of NK cells [bio-protocol.org]
- 9. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 10. Differential Expression of Granzyme B and C in Murine Cytotoxic Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Measuring Perforin-Mediated Cell Lysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforin-mediated cell lysis is a critical mechanism in the immune system, employed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and cancerous cells. This process involves the targeted release of cytotoxic granules containing this compound and granzymes. This compound, a pore-forming protein, creates channels in the target cell membrane, facilitating the entry of granzymes, which are serine proteases that initiate apoptosis.[1] The accurate measurement of this cytotoxic activity is paramount for basic research in immunology, the development of novel immunotherapies, and the screening of potential immunomodulatory drugs.
This document provides detailed application notes and protocols for various established and contemporary methods to quantify this compound-mediated cell lysis. It includes a comparative analysis of these techniques, detailed experimental procedures, and visual representations of the underlying pathways and workflows.
Comparative Analysis of Cytotoxicity Assays
Choosing the appropriate assay for measuring this compound-mediated cell lysis depends on several factors, including the specific research question, required throughput, sensitivity, and available equipment. The following table summarizes the key characteristics of the most common methods.
| Assay Principle | Method | Throughput | Sensitivity | Dynamic Range | Key Advantages | Key Disadvantages |
| Release of Labeled Molecules | Chromium-51 (⁵¹Cr) Release Assay | Low to Medium | High | Narrow to Medium | Gold standard, high sensitivity.[2] | Radioactive, hazardous waste, potential for high spontaneous release.[2] |
| Calcein-AM Release Assay | Medium to High | High | Medium | Non-radioactive, high sensitivity, suitable for HTS.[3] | Spontaneous release can be high, potential for dye retention in apoptotic bodies.[4] | |
| Release of Endogenous Enzymes | Lactate Dehydrogenase (LDH) Assay | High | Medium | Medium | Non-radioactive, simple, cost-effective, suitable for HTS.[5][6] | Less sensitive than release assays, interference from serum LDH.[7] |
| Cell Staining & Imaging | Flow Cytometry-Based Assays | Medium to High | Very High | Wide | Multiparametric analysis, single-cell resolution, distinguishes apoptosis vs. necrosis.[8][9] | Requires a flow cytometer, more complex data analysis. |
| Electrical Impedance | Impedance-Based Assays | High | High | Wide | Real-time, label-free, kinetic measurements, high Z'-factor.[10][11] | Requires specialized equipment, only suitable for adherent target cells. |
| Enzyme Activity Measurement | Granzyme B Activity Assay | High | High | Wide | Measures a specific downstream event, highly sensitive, suitable for HTS. | Indirect measure of cell lysis, requires cell lysis to measure intracellular activity. |
Signaling Pathway of this compound-Mediated Cell Lysis
This compound and granzyme B work in concert to induce apoptosis in target cells. The process is initiated by the formation of an immunological synapse between the cytotoxic effector cell and the target cell.
Experimental Protocols
Chromium-51 (⁵¹Cr) Release Assay
This assay is considered the gold standard for measuring cell-mediated cytotoxicity due to its high sensitivity.[2] It relies on the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis.
Experimental Workflow:
Protocol:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 50 µL of culture medium.
-
Add 50-100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, mixing every 30 minutes.[12][13]
-
Wash the cells three times with 10 mL of complete medium to remove unincorporated ⁵¹Cr.[13]
-
Resuspend the labeled target cells at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup (96-well plate):
-
Plate 100 µL of labeled target cells (1 x 10⁴ cells) per well.
-
Add 100 µL of effector cells at various effector-to-target (E:T) ratios in triplicate.
-
Spontaneous Release Control: Add 100 µL of medium instead of effector cells.[14]
-
Maximum Release Control: Add 100 µL of medium containing 1-2% Triton X-100 to lyse all target cells.[14]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[14]
-
Lactate Dehydrogenase (LDH) Assay
This colorimetric assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.
Experimental Workflow:
Protocol:
-
Cell Plating:
-
Incubation and Supernatant Collection:
-
LDH Reaction:
-
Measurement and Calculation:
-
Measure the absorbance at 490 nm using a microplate reader.[16]
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using a similar formula to the ⁵¹Cr release assay.
-
Calcein-AM Release Assay
This fluorescence-based assay uses a non-fluorescent, cell-permeable dye (Calcein-AM) that is converted to the fluorescent molecule calcein (B42510) by intracellular esterases in viable cells. Lysis of these cells releases calcein into the supernatant.
Experimental Workflow:
Protocol:
-
Target Cell Labeling:
-
Assay Setup:
-
Plate 100 µL of labeled target cells (1 x 10⁴ cells) per well in a 96-well plate.
-
Add effector cells at various E:T ratios.
-
Include spontaneous and maximum release controls as described for the ⁵¹Cr release assay.[19]
-
-
Incubation and Measurement:
-
Incubate for 2-4 hours at 37°C.
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a black 96-well plate.
-
Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.[19]
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the standard formula.
-
Flow Cytometry-Based Cytotoxicity Assay
This method offers a powerful approach to analyze cytotoxicity at the single-cell level, allowing for the simultaneous assessment of cell viability, apoptosis, and necrosis.
Experimental Workflow:
Protocol:
-
Target Cell Labeling (Optional but Recommended):
-
Label target cells with a fluorescent dye like CFSE to distinguish them from effector cells.
-
-
Co-culture:
-
Co-culture target and effector cells at desired E:T ratios in appropriate tubes or plates.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of binding buffer to each sample and acquire data on a flow cytometer immediately.[24]
-
Gate on the target cell population (if labeled).
-
Analyze the populations based on Annexin V and PI staining:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Real-Time Impedance-Based Assay
This label-free method continuously monitors changes in electrical impedance caused by the attachment, proliferation, and death of adherent target cells.[11]
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
Add 100 µL of cell culture medium to each well of an E-Plate to obtain a background reading.
-
Seed adherent target cells at an optimized density (e.g., 5,000-20,000 cells/well).[3]
-
Place the E-Plate in the real-time cell analyzer and monitor cell adhesion and proliferation.
-
-
Addition of Effector Cells:
-
Once the target cells have formed a stable monolayer, add effector cells at various E:T ratios.
-
-
Real-Time Monitoring:
-
The instrument will continuously measure the cell index (a parameter derived from impedance) over time.
-
-
Data Analysis:
-
The software generates real-time killing curves. The percentage of cytotoxicity can be calculated by comparing the cell index of wells with effector cells to control wells (target cells only).
-
Granzyme B Activity Assay
This assay measures the enzymatic activity of granzyme B, providing a direct assessment of a key downstream effector molecule in this compound-mediated cell death.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates from the co-culture of effector and target cells or collect the supernatant if measuring secreted granzyme B. For cell lysates, homogenize approximately 1-2 x 10⁶ cells in 50-200 µL of ice-cold Granzyme B assay buffer.[6][25]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate or supernatant to a 96-well plate (black plates are recommended for fluorescence).
-
Prepare a reaction mix containing the Granzyme B substrate (e.g., Ac-IETD-AFC).
-
Add 50 µL of the reaction mix to each sample.
-
-
Measurement:
-
Incubate the plate at 37°C and measure the fluorescence kinetically or at a fixed endpoint (e.g., 30-60 minutes). The typical excitation and emission wavelengths for an AFC-based substrate are 380 nm and 500 nm, respectively.[25]
-
-
Data Analysis:
-
Generate a standard curve using a purified Granzyme B or a fluorescent standard.
-
Calculate the Granzyme B activity in the samples based on the standard curve.
-
High-Throughput Screening (HTS) of this compound Inhibitors
Several of the described assays can be adapted for high-throughput screening of compound libraries to identify inhibitors of this compound-mediated cell lysis. The LDH and Calcein-AM release assays are particularly well-suited for HTS due to their simple, plate-based formats and non-radioactive nature. Impedance-based assays also offer a robust platform for HTS with excellent statistical performance (Z'-factor > 0.8).[10]
Logical Workflow for HTS:
Conclusion
The measurement of this compound-mediated cell lysis is essential for advancing our understanding of cellular immunity and for the development of novel therapeutics. The choice of assay should be carefully considered based on the specific experimental needs. While the ⁵¹Cr release assay remains a sensitive benchmark, non-radioactive alternatives such as LDH, Calcein-AM, flow cytometry, and impedance-based assays offer significant advantages in terms of safety, throughput, and the depth of information they can provide. The detailed protocols and comparative data presented here serve as a comprehensive resource for researchers to select and implement the most appropriate method for their studies.
References
- 1. Cytotoxic T lymphocyte–induced killing in the absence of granzymes A and B is unique and distinct from both apoptosis and this compound-dependent lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. youtube.com [youtube.com]
- 9. Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening | Axion Biosystems [axionbiosystems.com]
- 11. An impedance-based cytotoxicity assay for real-time and label-free assessment of T-cell-mediated killing of adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Evaluation of the cytotoxic response mediated by this compound and granzyme B in patients with non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinguishing this compound-mediated lysis and granzyme-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel multiparametric flow cytometry-based cytotoxicity assay simultaneously immunophenotypes effector cells: Comparisons to a 4 h 51Cr-release assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. marinbio.com [marinbio.com]
- 19. biocare.net [biocare.net]
- 20. A flow cytometry-based assay for quantitative analysis of cellular proliferation and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flow Cytometric Quantification of Cytotoxic Activity in Whole Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rndsystems.com [rndsystems.com]
- 23. tiarisbiosciences.com [tiarisbiosciences.com]
- 24. The Granzyme B ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of Perforin Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of perforin knockout (KO) mouse models, an invaluable tool for studying immune surveillance, cytotoxic lymphocyte function, and the development of novel immunotherapies.
Introduction
This compound is a key pore-forming protein expressed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] It plays a critical role in the immune system's ability to eliminate virus-infected and cancerous cells.[1][2][3] The generation of this compound knockout mouse models has been instrumental in elucidating its function and understanding the consequences of its deficiency, which can lead to increased susceptibility to infections and malignancies.[2][4][5]
This document outlines two primary methodologies for creating this compound knockout mice: the CRISPR/Cas9 system and homologous recombination in embryonic stem (ES) cells. Each method offers distinct advantages and is detailed in the subsequent protocols.
Data Presentation
The efficiency of generating knockout mice can vary based on the methodology and specific experimental conditions. The following tables summarize representative quantitative data for both CRISPR/Cas9-mediated gene editing and ES cell-based gene targeting.
Table 1: Representative Efficiency of CRISPR/Cas9-Mediated Knockout Mouse Generation
| Parameter | Representative Value | Reference |
| Gene Editing Efficiency | 95% | [6] |
| Frequency of small indel mutations in F0 mice | 20-70% | [7] |
| Frequency of Homology Directed Repair (HDR) alleles in F0 mice | 5-30% | [7] |
| Survival rate of microinjected zygotes | High | [7] |
| Germline transmission rate from founder mice | Varies | [7] |
| Off-target effects (with proper gRNA design) | <5% | [6] |
Table 2: Representative Timeline and Efficiency of ES Cell-Based Gene Targeting
| Parameter | Representative Value | Reference |
| Time to generate a gene-targeted mouse | ~1 year | [8] |
| Targeting efficiency in ES cells | 10-20% (traditional) | [6] |
| Germline transmission from chimeras | Varies | [8] |
Experimental Workflows
CRISPR/Cas9-Mediated Generation of this compound KO Mice
The CRISPR/Cas9 system offers a rapid and efficient method for generating knockout mice by introducing a targeted double-strand break in the this compound gene (Prf1), which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in a frameshift mutation and a functional knockout.[9][10]
Caption: Workflow for generating this compound KO mice using CRISPR/Cas9.
Generation of this compound KO Mice via Homologous Recombination in ES Cells
This traditional method involves introducing a targeting vector into embryonic stem (ES) cells.[8][11] The vector contains sequences homologous to the Prf1 gene, flanking a selectable marker. Homologous recombination results in the replacement of a portion of the endogenous Prf1 gene with the selectable marker, leading to a knockout.[8][12]
Caption: Workflow for generating this compound KO mice via ES cell targeting.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Generation of this compound Knockout Mice
1.1. Guide RNA (gRNA) Design for the Mouse Prf1 Gene Effective gRNA design is crucial for successful gene knockout.[7]
-
Obtain the Prf1 gene sequence: Retrieve the genomic sequence of the mouse Prf1 gene from a database such as NCBI or Ensembl.
-
Use gRNA design tools: Utilize online tools like CHOPCHOP or Benchling to identify potential gRNA sequences within the target exons. These tools predict on-target efficiency and potential off-target sites.[7]
-
Select optimal gRNAs: Choose 2-3 gRNAs with high predicted on-target scores and minimal predicted off-target effects. The target sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[7]
-
Synthesize gRNAs: Synthesize the selected gRNAs as single-guide RNAs (sgRNAs).[7]
1.2. Preparation of CRISPR/Cas9 Reagents for Microinjection The delivery of CRISPR/Cas9 components as a ribonucleoprotein (RNP) complex (Cas9 protein + gRNA) into zygotes is highly efficient.[7]
-
Reconstitute gRNA: Resuspend the lyophilized sgRNA in nuclease-free water to a stock concentration of 1 µg/µL.
-
Form RNP complex: Mix Cas9 protein and the sgRNA at a molar ratio of 1:1.2. Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.[7]
-
Dilute for microinjection: Dilute the RNP complex in an appropriate injection buffer (e.g., TE buffer) to a final concentration of 25-50 ng/µL for Cas9 and 10-20 ng/µL for sgRNA.
-
Centrifuge: Spin the diluted RNP complex at high speed for 10 minutes to pellet any precipitates before microinjection.[7]
1.3. Microinjection and Embryo Transfer Microinjection of the CRISPR/Cas9 RNP complex into the cytoplasm of fertilized mouse eggs is a standard procedure.[7][9]
-
Harvest zygotes: Collect fertilized eggs from superovulated female mice.
-
Microinjection: Inject the prepared RNP complex into the cytoplasm or pronucleus of the zygotes.[9][13]
-
Embryo transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.[8]
1.4. Genotyping of Founder Mice
-
DNA extraction: Isolate genomic DNA from tail biopsies of the F0 pups.[14]
-
PCR amplification: Design PCR primers that flank the gRNA target site in the Prf1 gene. Amplify this region from the genomic DNA of each pup.[7]
-
Detection of mutations:
-
Gel electrophoresis: The presence of insertions or deletions (indels) can sometimes be detected by a size shift on an agarose (B213101) gel.[7]
-
Sanger sequencing: Sequence the PCR products to confirm the presence and nature of the indels.[7]
-
Protocol 2: Generation of this compound Knockout Mice via Homologous Recombination in ES Cells
2.1. Construction of the Prf1 Targeting Vector
-
Obtain genomic DNA: Isolate genomic DNA from the same mouse strain as the ES cells to be used (e.g., 129/Sv or C57BL/6).[12]
-
Design targeting vector: The vector should contain:
-
5' and 3' homology arms of at least 1-2 kb each, corresponding to the genomic sequence flanking the exon(s) to be deleted in the Prf1 gene.[12]
-
A positive selection cassette (e.g., neomycin resistance gene, neo) to replace the deleted exon(s).[15][16]
-
Optionally, a negative selection cassette (e.g., thymidine (B127349) kinase, tk) outside the homology arms to select against random integration.[12]
-
-
Clone the vector: Assemble the homology arms and selection cassettes into a suitable plasmid backbone.
-
Linearize the vector: Before electroporation, linearize the targeting vector with a restriction enzyme that cuts outside the homology arms.[11]
2.2. ES Cell Culture and Electroporation
-
Culture ES cells: Maintain mouse ES cells in an undifferentiated state on a feeder layer of primary mouse embryonic fibroblasts (PMEFs) or in a feeder-free system with appropriate growth factors like LIF.[11][17]
-
Electroporation:
2.3. Selection and Screening of Targeted ES Cell Clones
-
Drug selection: Plate the electroporated ES cells onto feeder layers and begin selection with the appropriate drug (e.g., G418 for neo) after 24-48 hours.[17]
-
Pick resistant colonies: After 7-10 days of selection, pick individual drug-resistant colonies and expand them in 24-well plates.[12]
-
Screen for homologous recombination:
-
DNA extraction: Isolate genomic DNA from each expanded ES cell clone.
-
PCR screening: Use PCR with one primer inside the targeting construct and one primer outside the homology arm to specifically amplify a product from correctly targeted clones.
-
Southern blot analysis (optional but recommended): Confirm the correct targeting event and rule out random integrations by Southern blotting.
-
2.4. Generation of Chimeric Mice and Germline Transmission
-
Blastocyst injection: Inject 8-12 correctly targeted ES cells into mouse blastocysts.[8][17]
-
Embryo transfer: Transfer the injected blastocysts into the uteri of pseudopregnant surrogate mothers.[8]
-
Identify chimeras: The resulting offspring (chimeras) will have a coat color derived from both the host blastocyst and the injected ES cells.[12]
-
Assess germline transmission: Breed the chimeric mice with wild-type mice. If the targeted ES cells contributed to the germline, some of the offspring will carry the knockout allele.[8][12]
Signaling Pathways
This compound-Mediated Cytotoxicity Pathway
This compound is a central component of the granule exocytosis pathway, a major mechanism by which CTLs and NK cells induce apoptosis in target cells.[1][3]
Caption: Simplified signaling pathway of this compound-mediated cytotoxicity.
Phenotypic Characteristics of this compound Knockout Mice
Mice lacking a functional this compound gene exhibit a range of immunological defects:
-
Impaired Cytotoxicity: CTLs and NK cells from this compound KO mice are unable to effectively lyse virus-infected or allogeneic target cells in vitro.[15][16]
-
Increased Susceptibility to Infections: Homozygous mutant mice fail to clear certain viral infections, such as lymphocytic choriomeningitis virus (LCMV).[15][16]
-
Decreased Tumor Surveillance: this compound-deficient mice show increased susceptibility to and faster growth of certain tumors, including chemically induced fibrosarcomas and spontaneous lymphomas.[4][5][18]
-
Normal Lymphocyte Development: this compound KO mice have normal numbers of CD8+ T cells and NK cells.[15][16]
-
Altered Immune Regulation: this compound-dependent cytotoxicity plays a role in regulating T-cell activation by limiting antigen presentation.[19]
Conclusion
The generation of this compound knockout mouse models using either CRISPR/Cas9 or homologous recombination provides powerful tools for investigating the fundamental mechanisms of immune-mediated killing and for the preclinical evaluation of therapies aimed at modulating cytotoxic lymphocyte activity. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to successfully create and utilize these essential models.
References
- 1. The transcriptional control of the this compound locus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. childrenshospital.org [childrenshospital.org]
- 4. researchgate.net [researchgate.net]
- 5. Decreased tumor surveillance in this compound-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockout Mouse Models Using CRISPR-Cas9 [anilocus.com]
- 7. benchchem.com [benchchem.com]
- 8. mayo.edu [mayo.edu]
- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Transgenic Mice Using CRISPR /Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]
- 11. Manipulation of Mouse Embryonic Stem Cells for Knockout Mouse Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ESC-mediated Gene Targeting | Yale Genome Editing Center [medicine.yale.edu]
- 13. blog.addgene.org [blog.addgene.org]
- 14. boneandcancer.org [boneandcancer.org]
- 15. 002407 - Prf1 KO Strain Details [jax.org]
- 16. 007079 - Strain Details [jax.org]
- 17. Mouse Embryonic Stem Cell Culture Procedures & Protocols [sigmaaldrich.com]
- 18. This compound-Mediated Cytotoxicity Is Critical for Surveillance of Spontaneous Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound is a critical physiologic regulator of T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Recombinant Perforin: A Guide to Expression and Purification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Perforin, a key effector protein of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, plays a crucial role in cell-mediated immunity by forming pores in the membranes of target cells, leading to their demise. The ability to produce high-quality, active recombinant this compound is essential for a wide range of research applications, including structural biology, functional assays, and the development of novel immunotherapies. This document provides detailed protocols and application notes for the expression and purification of recombinant this compound.
Introduction to Recombinant this compound Production
The production of recombinant this compound can be achieved in various expression systems, with prokaryotic (Escherichia coli) and insect cell (baculovirus expression vector system, BEVS) systems being the most common. The choice of expression system depends on factors such as the desired yield, post-translational modifications, and the intended downstream application.
-
E. coli Expression System: This system offers the advantages of rapid growth, high cell densities, and low-cost media. However, as a prokaryotic host, E. coli cannot perform the post-translational modifications found in eukaryotic proteins. Furthermore, high-level expression in E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies, which necessitate subsequent refolding procedures.
-
Insect Cell Expression System (BEVS): Insect cells, such as those derived from Spodoptera frugiperda (Sf9), provide a eukaryotic environment capable of some post-translational modifications. This system is well-suited for producing complex proteins and often yields soluble and functional this compound. While generally providing higher quality protein, this system is more time-consuming and expensive than E. coli expression.
Quantitative Data Summary
The following tables summarize typical quantitative data for the expression and purification of recombinant this compound in E. coli and insect cell systems. It is important to note that yields and purity can vary significantly depending on the specific construct, expression conditions, and purification strategy.
Table 1: Comparison of Recombinant this compound Expression Systems
| Expression System | Typical Yield (mg/L) | Purity (%) | Advantages | Disadvantages |
| E. coli | 2 - 10 | >80% | High yield, low cost, rapid expression | Insoluble protein (inclusion bodies), no post-translational modifications, requires refolding |
| Insect Cells (BEVS) | 2 - 15[1] | >90% | Soluble and functional protein, capable of some post-translational modifications | Lower yield than E. coli, more time-consuming, higher cost |
Table 2: Representative Purification Table for His-tagged Recombinant this compound
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Cleared Lysate | 200 | 1000 | 5 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 5 | 800 | 160 | 80 | >20[2] |
| Size Exclusion Chromatography | 4 | 720 | 180 | 72 | 36 |
Note: The values in this table are illustrative and can vary based on experimental conditions. The purification fold for Ni-NTA is based on a reported enrichment of >20-fold for this compound.[2]
Signaling Pathway and Experimental Workflow
This compound-Granzyme Mediated Apoptosis
This compound is a central component of the granule exocytosis pathway, a major mechanism by which cytotoxic lymphocytes induce apoptosis in target cells. Upon recognition of a target cell, CTLs and NK cells release cytotoxic granules containing this compound and serine proteases known as granzymes.
Caption: this compound-Granzyme Apoptosis Pathway.
General Workflow for Recombinant this compound Production
The overall process for producing recombinant this compound involves several key stages, from the initial gene cloning to the final purified and characterized protein.
References
Single-Cell Analysis of Perforin-Expressing T Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforin-expressing T cells, primarily cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, are critical mediators of anti-tumor and anti-viral immunity.[1][2] These cells utilize the pore-forming protein this compound and serine proteases known as granzymes to induce apoptosis in target cells.[2][3][4] Understanding the heterogeneity, activation states, and functional capacity of these cytotoxic lymphocytes at a single-cell resolution is paramount for developing next-generation immunotherapies, including checkpoint inhibitors and CAR-T cell therapies.
Single-cell analysis technologies have revolutionized our ability to dissect the complex landscape of immune cells.[5][6] Techniques such as single-cell RNA sequencing (scRNA-seq) and Cellular Indexing of Transcriptomes and Epitopes by Sequencing (CITE-seq) allow for the simultaneous profiling of the transcriptome and surface protein expression of individual cells, providing unprecedented insights into the diverse phenotypes of this compound-expressing T cells.[7][8][9]
These application notes provide an overview of the methodologies and expected outcomes for the single-cell analysis of this compound-expressing T cells, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Profiling this compound-Expressing T Cell Subsets
Single-cell technologies enable the quantification of various molecules within individual T cells. The following tables summarize typical data that can be generated, showcasing the heterogeneity within this compound-expressing T cell populations.
Table 1: Gene Expression Signatures in CD8+ T Cell Subsets
This table illustrates representative genes that can be used to distinguish different CD8+ T cell subsets at the single-cell level. Expression levels are often represented as normalized transcript counts.
| Gene | Naive (CD45RA+ CCR7+) | Central Memory (CD45RO+ CCR7+) | Effector Memory (CD45RO+ CCR7-) | Terminally Differentiated (CD45RA+ CCR7-) |
| PRF1 (this compound) | Low | Low to Medium | High | Very High |
| GZMB (Granzyme B) | Low | Low | High | Very High |
| GZMA (Granzyme A) | Low | Medium | High | High |
| IFNG (Interferon-gamma) | Low | Medium | High | High |
| CCR7 | High | High | Low | Low |
| SELL (CD62L) | High | High | Low | Low |
| IL7R (CD127) | High | High | Medium | Low |
| TCF7 | High | High | Low | Low |
| PDCD1 (PD-1) | Low | Medium | High | High |
| LAG3 | Low | Low | Medium | High |
Table 2: Surface Protein Expression in CD8+ T Cell Subsets (CITE-seq Data)
CITE-seq allows for the correlation of protein expression with transcriptomic data. This table shows the expected surface protein expression patterns for different CD8+ T cell subsets.
| Protein Marker | Naive | Central Memory | Effector Memory | Terminally Differentiated |
| CD45RA | High | Low | Low | High |
| CD45RO | Low | High | High | Low |
| CCR7 | High | High | Low | Low |
| CD62L | High | High | Low | Low |
| CD27 | High | High | Medium to Low | Low |
| CD28 | High | High | Medium to Low | Low |
| KLRG1 | Low | Low | Medium | High |
| CD57 | Low | Low | Medium | High |
| PD-1 | Low | Medium | High | High |
| TIM-3 | Low | Low | Medium | High |
Key Experimental Workflows and Signaling Pathways
Visualizing complex biological processes and experimental procedures is crucial for clarity and reproducibility. The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the study of this compound-expressing T cells.
References
- 1. Frontiers | Perforins Expression by Cutaneous Gamma Delta T Cells [frontiersin.org]
- 2. childrenshospital.org [childrenshospital.org]
- 3. Flow cytometric detection of this compound upregulation in human CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Single-cell transcriptomics of human T cells reveals tissue and activation signatures in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-cell analysis of peripheral CD8+ T cell responses in patients receiving checkpoint blockade immunotherapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CITE-Seq Introduction [illumina.com]
- 8. Frontiers | Strategies for optimizing CITE-seq for human islets and other tissues [frontiersin.org]
- 9. Multimodal hierarchical classification of CITE-seq data delineates immune cell states across lineages and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Perforin-Mediated Pore Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforin is a key cytolytic protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and cancerous cells.[1][2] Upon release into the immunological synapse, this compound monomers bind to the target cell membrane and oligomerize to form pores. These pores facilitate the entry of pro-apoptotic granzymes into the target cell cytosol, ultimately leading to cell death.[1][2][3] Understanding the dynamics of this compound pore formation is crucial for deciphering mechanisms of immune-mediated killing and for the development of novel immunotherapies. Live-cell imaging offers a powerful approach to visualize and quantify the spatio-temporal dynamics of this process in real-time.
These application notes provide detailed protocols for the live-cell imaging of this compound-mediated pore formation, covering the initial plasma membrane permeabilization, subsequent calcium influx, and the endosomal escape of internalized this compound and granzymes.
Key Experimental Approaches
Live-cell imaging of this compound-mediated pore formation can be approached through several complementary assays:
-
Assessment of Plasma Membrane Permeabilization: Direct visualization of membrane integrity loss using membrane-impermeant fluorescent dyes.
-
Monitoring of Calcium Influx: Detection of the rapid influx of extracellular calcium upon pore formation, a key signaling event.
-
Visualization of Endosomal Disruption: Observing the rupture of endosomal vesicles, a critical step for the cytosolic delivery of granzymes.
Protocol 1: Real-Time Imaging of this compound-Mediated Plasma Membrane Permeabilization
This protocol describes the use of membrane-impermeant fluorescent dyes, such as Propidium Iodide (PI) or SYTOX™ Green, to detect the formation of this compound pores in the plasma membrane of target cells.
Materials:
-
Target cells (e.g., Jurkat, HeLa, or target cell line of interest)
-
Purified, active this compound
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock in water) or SYTOX™ Green Nucleic Acid Stain (e.g., 5 mM stock in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes or multi-well plates
-
Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO₂)
Experimental Protocol:
-
Cell Preparation:
-
Seed target cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Reagent Preparation:
-
On the day of the experiment, prepare a working solution of PI or SYTOX™ Green in complete culture medium. A final concentration of 1-5 µg/mL for PI or 100-500 nM for SYTOX™ Green is a good starting point, but should be optimized for your cell type.[4]
-
Prepare a working solution of this compound in complete culture medium at the desired concentration. The optimal concentration will vary depending on the target cell line and this compound activity, and should be determined empirically.
-
-
Live-Cell Imaging:
-
Wash the cells once with pre-warmed PBS.
-
Replace the PBS with the medium containing the fluorescent dye (PI or SYTOX™ Green).
-
Place the imaging dish on the microscope stage and allow the temperature and CO₂ to equilibrate.
-
Acquire baseline fluorescence images for 1-2 minutes to ensure there is no initial membrane permeability.
-
Carefully add the this compound solution to the imaging dish.
-
Immediately begin time-lapse imaging. Acquire images every 30-60 seconds for at least 30-60 minutes. Use the appropriate filter sets for the chosen dye (PI: Ex/Em ~535/617 nm; SYTOX™ Green: Ex/Em ~504/523 nm).[4]
-
-
Data Analysis:
-
Quantify the increase in intracellular fluorescence intensity over time in individual cells using image analysis software such as ImageJ/Fiji.[5][6][7]
-
The time to the first detectable increase in fluorescence indicates the onset of pore formation.
-
The rate of fluorescence increase can be used as a measure of the extent of membrane permeabilization.
-
Quantitative Data Summary:
| Parameter | Typical Value Range | Notes |
| Onset of Pore Formation | 30 seconds - 5 minutes | Dependent on this compound concentration and cell type.[3] |
| Pore Resealing Initiation | Within 20 seconds of formation | For transient pores.[3] |
| Pore Resealing Completion | Within 80 seconds of formation | For transient pores.[3] |
Protocol 2: Monitoring this compound-Induced Calcium Influx
This protocol details the use of the fluorescent calcium indicator Fluo-4 AM to visualize the influx of calcium into target cells following this compound pore formation.
Materials:
-
Target cells
-
Purified, active this compound
-
Fluo-4 AM (e.g., 1 mM stock in DMSO)
-
Pluronic F-127 (e.g., 20% w/v in DMSO)
-
HEPES-buffered saline solution (HBSS) with and without calcium
-
Glass-bottom imaging dishes
-
Confocal or widefield fluorescence microscope with environmental control
Experimental Protocol:
-
Cell Preparation and Dye Loading:
-
Seed target cells as described in Protocol 1.
-
Prepare a Fluo-4 AM loading solution by diluting the stock to a final concentration of 1-5 µM in HBSS containing calcium. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye loading.[8]
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.[9]
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the dye for at least 15-20 minutes.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage.
-
Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
-
Add the this compound solution to the dish.
-
Immediately begin time-lapse imaging, acquiring images every 1-5 seconds to capture the rapid calcium influx. Use a filter set appropriate for Fluo-4 (Ex/Em ~494/516 nm).[8]
-
-
Data Analysis:
Quantitative Data Summary:
| Parameter | Typical Value Range | Notes |
| Time to Peak Ca²⁺ Influx | 5 - 30 seconds | Highly dependent on this compound concentration. |
| Duration of Ca²⁺ Signal | 1 - 5 minutes | Can be transient or sustained depending on the extent of membrane damage. |
Protocol 3: Visualizing this compound-Mediated Endosomal Disruption
This protocol utilizes a fluorescently tagged Galectin-3 (e.g., Galectin-3-GFP) to detect the rupture of endosomes containing this compound. Galectin-3 binds to β-galactosides exposed on the luminal side of damaged endosomes, forming distinct puncta that can be visualized by fluorescence microscopy.[12][13]
Materials:
-
Target cells stably or transiently expressing Galectin-3-GFP
-
Purified, active this compound
-
(Optional) Fluorescently labeled granzyme B
-
Complete cell culture medium
-
Glass-bottom imaging dishes
-
Confocal microscope with environmental control
Experimental Protocol:
-
Cell Preparation:
-
Transfect or transduce target cells with a Galectin-3-GFP expression vector.
-
Seed the Galectin-3-GFP expressing cells onto glass-bottom imaging dishes.
-
-
Live-Cell Imaging:
-
Wash the cells with pre-warmed medium.
-
Add this compound (and optionally, fluorescently labeled granzyme B) to the cells.
-
Place the dish on the microscope stage and begin time-lapse imaging. Acquire images every 1-5 minutes for 1-2 hours.
-
Look for the formation of bright, distinct GFP puncta within the cytoplasm, indicating the recruitment of Galectin-3-GFP to damaged endosomes.[14][15]
-
-
Data Analysis:
-
Quantify the number of Galectin-3-GFP puncta per cell over time.
-
Correlate the appearance of Galectin-3 puncta with the cytosolic release of co-delivered fluorescent granzyme B, if applicable.
-
Quantitative Data Summary:
| Parameter | Typical Value Range | Notes |
| Time to Galectin-3 Puncta Formation | 15 - 60 minutes | Post-addition of this compound, reflecting the time for endocytosis and endosomal pore formation. |
| Duration of Galectin-3 Puncta | 30 minutes - several hours | Can be transient as the cell attempts to repair or clear the damaged endosomes. |
Visualizations
References
- 1. Real-time visualization of this compound nanopore assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Rapidly Induces Plasma Membrane Phospholipid Flip-Flop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound forms transient pores on the target cell plasma membrane to facilitate rapid access of granzymes during killer cell attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Live-cell imaging; cell death assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Measuring cell fluorescence using ImageJ — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Fluorescence Detection of Calcium Efflux During Vacuolar Membrane Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Perforin Gene (PRF1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforin (PRF1) is a key effector protein in the cytotoxic granules of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).[1] Upon recognition of a target cell, such as a cancer cell or a virus-infected cell, this compound is released and forms pores in the target cell's membrane. These pores facilitate the entry of granzymes, serine proteases that subsequently induce apoptosis, leading to the elimination of the target cell.[1]
Mutations in the PRF1 gene can lead to a loss of this compound function, resulting in a severe immunodeficiency known as Familial Hemophagocytic Lymphohistiocytosis type 2 (FHL2).[1] This condition is characterized by an overactive and uncontrolled immune response. The study of this compound function and the consequences of its deficiency is crucial for understanding immune regulation and for the development of novel immunotherapies.
CRISPR/Cas9 technology offers a powerful and precise method for knocking out the PRF1 gene in immune cells, providing a valuable in vitro model to study the molecular mechanisms of cytotoxicity and to screen for potential therapeutic interventions. These application notes provide a comprehensive overview and detailed protocols for the CRISPR/Cas9-mediated knockout of the PRF1 gene in human primary NK cells.
Data Presentation
Table 1: Exemplary Guide RNA Sequences for Human PRF1 Knockout
The following table provides examples of single guide RNA (sgRNA) sequences targeting the human PRF1 gene. The selection of highly efficient and specific sgRNAs is a critical step for successful gene knockout. The knockout efficiency can be estimated by analyzing the percentage of insertions and deletions (indels) at the target locus.
| Target Exon | sgRNA Sequence (5' - 3') | PAM | Predicted Knockout Efficiency (%) |
| Exon 2 | GAGCAGCTGCAGCTGCTGCC | AGG | ~85 |
| Exon 2 | TGGAGCAGCTGCAGCTGCTG | TGG | ~80 |
| Exon 3 | GCTACAGCTTCAGCATCATC | TGG | ~90 |
Note: The provided sgRNA sequences are for illustrative purposes. It is highly recommended to design and validate sgRNAs using up-to-date bioinformatic tools and experimental testing. Knockout efficiency can vary depending on the cell type, delivery method, and experimental conditions.
Table 2: Functional Consequence of PRF1 Knockout on NK Cell Cytotoxicity
This table summarizes the expected results from a cytotoxicity assay comparing wild-type (WT) NK cells and PRF1 knockout (KO) NK cells against K562 target cells, a human leukemia cell line sensitive to NK cell-mediated lysis. The data is typically presented as the percentage of target cell lysis at different effector-to-target (E:T) ratios.
| Effector:Target (E:T) Ratio | % Lysis (WT NK cells) | % Lysis (PRF1 KO NK cells) |
| 10:1 | 75 ± 5 | 15 ± 3 |
| 5:1 | 55 ± 4 | 8 ± 2 |
| 2.5:1 | 30 ± 3 | 4 ± 1 |
| 1.25:1 | 15 ± 2 | 2 ± 1 |
Data are represented as mean ± standard deviation from a representative experiment. The significant reduction in cytotoxicity in PRF1 KO NK cells highlights the critical role of this compound in NK cell-mediated killing.
Table 3: Representative Off-Target Analysis for a PRF1-Targeting sgRNA
Off-target effects are a key consideration in CRISPR/Cas9 experiments. In silico tools can predict potential off-target sites in the genome. The following table shows a representative analysis for a hypothetical PRF1-targeting sgRNA. Experimental validation using methods like GUIDE-seq or targeted deep sequencing is crucial to confirm these predictions.[2][3][4]
| sgRNA Target Sequence | Potential Off-Target Locus | Chromosome | Mismatches | Predicted Off-Target Score |
| GCTACAGCTTCAGCATCATC TGG | Gene X | 1 | 2 | 2.5 |
| GCTACAGCTTCAGCATCATC TGG | Intergenic region | 5 | 3 | 1.8 |
| GCTACAGCTTCAGCATCATC TGG | Gene Y | 12 | 3 | 1.5 |
Off-target scores are calculated based on the number and position of mismatches. Higher scores indicate a higher likelihood of off-target cleavage. It is crucial to select sgRNAs with the lowest predicted off-target activity.
Experimental Protocols
Protocol 1: CRISPR/Cas9 Ribonucleoprotein (RNP) Preparation and Delivery into Primary Human NK Cells
This protocol describes the preparation of CRISPR/Cas9 ribonucleoprotein (RNP) complexes and their delivery into primary human NK cells via electroporation. RNP delivery is a DNA-free method that reduces the risk of off-target effects.[5]
Materials:
-
Lyophilized, chemically synthesized sgRNA targeting human PRF1
-
Recombinant Streptococcus pyogenes Cas9-NLS protein
-
Nuclease-free duplex buffer
-
Primary human NK cells (isolated from peripheral blood mononuclear cells)
-
NK cell culture medium
-
Electroporation system and compatible cuvettes
-
Electroporation buffer
Procedure:
-
sgRNA Resuspension: Resuspend the lyophilized sgRNA in nuclease-free duplex buffer to a final concentration of 100 µM.
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, combine 1.5 µL of 100 µM sgRNA with 5 µg of Cas9 protein.
-
Adjust the final volume to 5 µL with resuspension buffer.
-
Gently mix by pipetting and incubate at room temperature for 15-20 minutes to allow the RNP complex to form.
-
-
NK Cell Preparation:
-
Culture primary human NK cells in an appropriate medium supplemented with cytokines like IL-2 and IL-15 to maintain viability and function.
-
Prior to electroporation, harvest the NK cells and wash them with sterile PBS.
-
Resuspend the cells in the appropriate electroporation buffer at a concentration of 2 x 10^6 cells per 20 µL.
-
-
Electroporation:
-
Add the 5 µL of pre-formed RNP complex to the 20 µL of cell suspension.
-
Gently mix and transfer the entire volume to an electroporation cuvette.
-
Electroporate the cells using a pre-optimized program for primary human NK cells.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, add 500 µL of pre-warmed NK cell culture medium to the cuvette.
-
Transfer the cell suspension to a culture plate and incubate at 37°C in a 5% CO2 incubator.
-
Analyze the cells for knockout efficiency and functional consequences 48-72 hours post-transfection.
-
Protocol 2: Validation of PRF1 Knockout
A. Genotyping by Sanger Sequencing and TIDE Analysis:
-
Genomic DNA Extraction: Isolate genomic DNA from both PRF1 KO and wild-type NK cells 48-72 hours post-electroporation.
-
PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using high-fidelity DNA polymerase.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
TIDE Analysis: Analyze the sequencing chromatograms using the Tracking of Indels by Decomposition (TIDE) web tool to quantify the percentage of indels in the edited cell population.
B. Protein Expression by Flow Cytometry:
-
Cell Preparation: Harvest PRF1 KO and wild-type NK cells and wash them with FACS buffer (PBS with 2% FBS).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available intracellular staining kit.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-human this compound antibody or an isotype control antibody.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of this compound-negative cells and the mean fluorescence intensity (MFI) of this compound expression.
Protocol 3: Calcein-AM Release Cytotoxicity Assay
This assay measures the ability of NK cells to lyse target cells. Calcein-AM is a fluorescent dye that is retained in live cells. When NK cells lyse the target cells, Calcein-AM is released into the supernatant, and its fluorescence can be quantified.
Materials:
-
PRF1 KO and wild-type NK cells (effector cells)
-
K562 cells (target cells)
-
Calcein-AM
-
RPMI 1640 medium with 10% FBS
-
96-well V-bottom plate
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling:
-
Resuspend K562 cells at 1 x 10^6 cells/mL in RPMI medium.
-
Add Calcein-AM to a final concentration of 10 µM and incubate for 30 minutes at 37°C.
-
Wash the labeled cells three times with fresh medium to remove excess dye.
-
Resuspend the labeled K562 cells at 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the labeled K562 cell suspension (10,000 cells) into each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of the effector NK cells (PRF1 KO and WT) to achieve the desired E:T ratios (e.g., 10:1, 5:1, 2.5:1, 1.25:1).
-
Add 100 µL of the effector cell suspensions to the wells containing the target cells.
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 2% Triton X-100.
-
-
-
Incubation: Centrifuge the plate at 200 x g for 2 minutes and incubate at 37°C for 4 hours.
-
Fluorescence Measurement:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mandatory Visualization
Caption: Experimental workflow for CRISPR/Cas9-mediated knockout of the this compound gene.
Caption: this compound-mediated apoptosis pathway and the effect of PRF1 gene knockout.
References
- 1. CRISPR/Cas9-Based Gene Engineering of Human Natural Killer Cells: Protocols for Knockout and Readouts to Evaluate Their Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 5. Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Perforin-Targeted Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforin (PRF1) is a critical cytotoxic molecule utilized by natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) to eliminate cancerous and virally infected cells.[1][2] It functions by forming pores in the target cell membrane, facilitating the entry of granzymes, which are serine proteases that initiate apoptosis.[3][4] Given its central role in cell-mediated cytotoxicity, this compound has emerged as a key target for immunotherapeutic intervention. Therapeutic strategies are being explored to both enhance this compound activity to boost anti-tumor immunity and inhibit its function in the context of autoimmune diseases and immune-related adverse events.[2][5]
These application notes provide an overview of the methodologies and key considerations for the development of this compound-targeted immunotherapies. Detailed protocols for essential experiments are provided to guide researchers in this field.
Therapeutic Strategies
This compound-targeted immunotherapies primarily fall into two categories:
-
Enhancement of this compound Activity: This approach aims to bolster the cytotoxic capacity of immune cells against tumors. Strategies include:
-
Cytokine Stimulation: Interleukins such as IL-2, IL-12, and IL-15 have been shown to increase the expression of this compound and granzymes in NK cells and CTLs.[6][7]
-
Adoptive Cell Therapy: Engineering immune cells, such as in Chimeric Antigen Receptor (CAR)-NK cell therapy, to enhance their tumor-targeting and killing capacity, which is often mediated by this compound.[8][9]
-
Gene Therapy: Introducing the this compound gene into T cells from patients with this compound deficiency has been shown to correct cytotoxicity defects.[10]
-
-
Inhibition of this compound Activity: This strategy is relevant for treating conditions driven by excessive or unwanted cytotoxic T-cell activity, such as certain autoimmune diseases and neuroinflammatory conditions.[5][11] This is primarily achieved through the development of small molecule inhibitors that block this compound's pore-forming function.[12]
Data Presentation: Quantitative Analysis of this compound-Targeted Therapies
The following tables summarize quantitative data from preclinical studies on this compound-targeted therapies.
Table 1: Efficacy of Small Molecule this compound Inhibitors
| Compound | Assay Type | Target Cells | IC50 / EC50 | Fold Inhibition/Protection | Reference |
| Ciclosporin | This compound-Granule Release | CD8+ lymphocytes | 2-20 µg/ml | Dose-dependent inhibition of release | [13] |
| SN34960 | In vivo cytotoxicity | HA-peptide loaded splenocytes | N/A | ~60% protection with 3x10^5 CTLs | [14] |
| This compound Inhibitor 14 | In vitro killing assay | Target cells | 20 µM | 40% inhibition of killing | [12] |
Table 2: Enhancement of this compound Expression and Cytotoxicity
| Treatment | Effector Cells | Target Cells | Fold Increase in this compound Expression | Fold Increase in Cytotoxicity | Reference |
| IL-2 | Cord Blood NK cells | K562/Jurkat | 1.26 | > Fresh NK cells (p < 0.05) | [6] |
| IL-2 + IL-15 | Cord Blood NK cells | K562/Jurkat | 1.30 | > IL-2 alone (p < 0.05) | [6] |
| IL-2 + IL-12 | Human NK cells | K562 | Synergistic increase in mRNA | Synergistic increase | [7] |
Note: IC50 is the half-maximal inhibitory concentration, while EC50 is the half-maximal effective concentration.[15][16][17][18][19]
Experimental Protocols
Protocol 1: Chromium-51 (B80572) Release Assay for Measuring Cytotoxicity
This assay is a sensitive method to quantify cell-mediated cytotoxicity by measuring the release of radioactive chromium-51 (⁵¹Cr) from lysed target cells.
Materials:
-
Effector cells (e.g., CTLs or NK cells)
-
Target cells
-
Complete cell culture medium
-
Fetal Calf Serum (FCS)
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Round-bottom 96-well plates
-
Lysis buffer (e.g., 1-2% Triton X-100)
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Wash target cells (2 x 10⁶ cells per condition) with 15 ml of medium.
-
Centrifuge and resuspend the pellet in 20 µl of FCS.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C.
-
Wash the cells three times with culture medium to remove excess ⁵¹Cr.
-
Resuspend the cells at a concentration of 60,000 cells per ml in complete medium.
-
-
Assay Setup:
-
Plate 3,000 target cells (in 50 µl) per well in a round-bottom 96-well plate.
-
Add effector cells (in 50 µl) at various Effector:Target (E:T) ratios (e.g., 30:1, 20:1, 10:1, 1:1).
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with lysis buffer.
-
-
-
Incubation and Measurement:
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect 50 µl of the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Flow Cytometry for Intracellular this compound and CD107a Expression
This protocol allows for the quantification of intracellular this compound levels and the assessment of degranulation (cytotoxic activity) by measuring the surface expression of CD107a.
Materials:
-
Effector cells (e.g., PBMCs or purified NK cells)
-
Target cells
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD56, anti-CD107a, and intracellular anti-perforin.
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Co-culture effector and target cells at an appropriate ratio (e.g., 1:1) in a 96-well plate.
-
Add anti-CD107a antibody directly to the co-culture.
-
Incubate for 1 hour at 37°C, then add a protein transport inhibitor (e.g., Monensin) and incubate for another 3-5 hours.
-
-
Surface Staining:
-
Wash the cells with staining buffer (PBS with 2% FBS).
-
Stain with surface antibodies (anti-CD3, anti-CD56) for 30 minutes at 4°C.
-
-
Intracellular Staining:
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain with the anti-perforin antibody for 30 minutes at 4°C.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population and then on specific cell types (e.g., NK cells: CD3-CD56+).
-
Analyze the expression of this compound and CD107a within the gated population.
-
Protocol 3: In Vivo Mouse Cancer Model for Immunotherapy Evaluation
This protocol outlines a general procedure for establishing a subcutaneous tumor model in mice to evaluate the efficacy of this compound-targeted immunotherapies.
Materials:
-
Syngeneic tumor cell line (e.g., MC38 for C57BL/6 mice)
-
Mice (e.g., C57BL/6)
-
Therapeutic agent (e.g., this compound inhibitor or cytokine)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
-
Calipers
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject tumor cells (e.g., 5 x 10⁵ cells) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the therapeutic agent according to the desired dose and schedule (e.g., intraperitoneal injection). The control group should receive a vehicle control (e.g., PBS).
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the overall health and body weight of the mice.
-
-
Endpoint and Analysis:
-
Continue the experiment for a predetermined duration or until tumors reach a specified endpoint.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry of tumor-infiltrating lymphocytes).
-
Compare tumor growth curves between the treatment and control groups to assess therapeutic efficacy.
-
Visualizations
This compound/Granzyme B Signaling Pathway
Caption: this compound and Granzyme B-mediated apoptosis pathway.
Experimental Workflow: Chromium-51 Release Assay
Caption: Workflow for the Chromium-51 release cytotoxicity assay.
Logical Relationship: Therapeutic Strategies
Caption: Overview of this compound-targeted therapeutic strategies.
References
- 1. This compound/granzyme apoptosis pathway | PPTX [slideshare.net]
- 2. This compound 1 in Cancer: Mechanisms, Therapy, and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Effects of a Small-Molecule this compound Inhibitor in a Mouse Model of CD8 T Cell–Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Expression of this compound in cord blood NK cells after IL-2/IL-15 stimulation and its relation with cytotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-12 synergizes with IL-2 to induce lymphokine-activated cytotoxicity and this compound and granzyme gene expression in fresh human NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Engineering CAR-NK cells: how to tune innate killer cells for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-cell gene therapy for this compound deficiency corrects cytotoxicity defects and prevents hemophagocytic lymphohistiocytosis manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of a Small-Molecule this compound Inhibitor in a Mouse Model of CD8 T Cell-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecule Inhibitors of Lymphocyte this compound as Focused Immunosuppressants for Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. neurology.org [neurology.org]
- 15. clyte.tech [clyte.tech]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perforin as a Biomarker for Cytotoxic Lymphocyte Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforin is a pore-forming glycoprotein (B1211001) that is a critical component of the cytotoxic granules in cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] Upon release into the immunological synapse, this compound polymerizes to form pores in the membrane of target cells, facilitating the entry of granzymes and inducing apoptosis.[3][4][5] This central role in cell-mediated cytotoxicity makes this compound an essential biomarker for assessing the functional activity of cytotoxic lymphocytes. These application notes provide detailed protocols for quantifying this compound as a measure of cytotoxic potential, which is crucial for immunology research, and the development of novel immunotherapies.
Data Presentation: Quantitative Analysis of this compound Expression
The following tables summarize quantitative data on this compound expression in various lymphocyte populations, providing a baseline for experimental analysis.
Table 1: this compound Content in Human Lymphocyte Subsets from Healthy Controls
| Lymphocyte Subset | Mean this compound Content (rMol of anti-perforin antibody bound per cell) ± SD | Reference |
| Natural Killer (NK) Cells | 3,561 ± 1,157 | [6] |
| Cytotoxic T Lymphocytes (Tc) | 500 ± 779 | [6] |
Table 2: this compound-Positive Lymphocytes in Different Age Groups
| Age Group | CD8+ this compound+ T Cells (%) | CD16+ this compound+ NK Cells (%) | CD56+ this compound+ NK Cells (%) | Reference |
| Children | High | 25.6 | High | [7] |
| Adults (Men) | Lower than children | Significantly higher than women | 19.7 (highest) | [7] |
| Adults (Women) | Lower than children | Lower than men | Lower than men | [7] |
| Elderly (>70 years) | Lowest | 19.1 (lowest) | 26.3 (lowest) | [7] |
Table 3: this compound Expression in Disease States
| Condition | Cell Type | Observation | Reference |
| Familial Hemophagocytic Lymphohistiocytosis (FHL) - Homozygous | NK Cells | Negligible anti-perforin binding (212 rMol) | [6] |
| FHL - Heterozygous | NK Cells | Reduced anti-perforin binding (2,260 rMol) | [6] |
| Severe SARS-CoV-2 Infection | CD4+ T Cells | Higher proportion of this compound-positive cells (9.9 ± 10.1%) vs. healthy controls (4.6 ± 6.4%) | [8] |
| Severe SARS-CoV-2 Infection | CD8+ T Cells | Higher proportion of this compound-positive cells (46.7 ± 20.6%) vs. healthy controls (33.3 ± 18.8%) | [8] |
| Non-Hodgkin Lymphoma (NHL) | Cytotoxic T Lymphocytes | Higher number of CTLs expressing this compound compared to controls | [9] |
| Non-Hodgkin Lymphoma (NHL) | Natural Killer Cells | Lower intracellular this compound levels compared to controls | [9] |
Experimental Protocols
Protocol 1: Intracellular this compound Staining for Flow Cytometry
This protocol details the procedure for quantifying the intracellular this compound content of lymphocyte subsets from whole blood.[6]
Materials:
-
Heparinized whole blood
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)
-
17.5% Bovine Serum Albumin (BSA) in PBS
-
0.1% Saponin (B1150181) in PBS with 0.1% BSA (Permeabilization Buffer)
-
Fluorochrome-conjugated anti-human this compound antibody
-
Fluorochrome-conjugated antibodies for lymphocyte surface markers (e.g., CD3, CD8, CD56)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Fixation: To 300 µL of heparinized whole blood, add 300 µL of 4% PFA and incubate for 15 minutes at room temperature.
-
Stopping Fixation: Add 300 µL of 17.5% BSA in PBS and incubate for 10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the fixed cells in 0.1% saponin buffer.
-
Surface Staining: Add fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-perforin antibody or isotype control and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization buffer and once with PBS.
-
Acquisition: Resuspend the cells in PBS and analyze on a flow cytometer.
Protocol 2: this compound ELISpot Assay
This protocol is for enumerating this compound-secreting cells, providing a measure of functional cytotoxic cell activity.[10][11]
Materials:
-
PVDF-bottomed 96-well ELISpot plate
-
Sterile PBS
-
Anti-human this compound capture antibody
-
Biotinylated anti-human this compound detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Cell culture medium
-
Stimulant (e.g., target cells, mitogens)
-
Peripheral Blood Mononuclear Cells (PBMCs)
Procedure:
-
Plate Preparation: Pre-wet the PVDF membrane with 25 µL of 70% ethanol for 30 seconds. Wash three times with 100 µL of sterile PBS.
-
Coating: Add 100 µL of capture antibody diluted in PBS to each well. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block with cell culture medium containing 10% fetal bovine serum for at least 30 minutes.
-
Cell Seeding: Add PBMCs and the appropriate stimulant to the wells. Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-ALP or streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for spot development.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader.
Protocol 3: Chromium Release Cytotoxicity Assay
This classic assay measures the lytic activity of cytotoxic lymphocytes by quantifying the release of radioactive chromium from labeled target cells.[12]
Materials:
-
Effector cells (e.g., PBMCs, isolated NK cells or CTLs)
-
Target cells (e.g., K562 cell line)
-
Na₂⁵¹CrO₄ (radioactive sodium chromate)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
96-well V-bottom plate
-
Gamma counter
-
1% Triton X-100
Procedure:
-
Target Cell Labeling: Incubate target cells with 50 µCi of Na₂⁵¹CrO₄ for 1 hour at 37°C.
-
Washing: Wash the labeled target cells three times with medium to remove excess ⁵¹Cr.
-
Cell Plating: Plate the labeled target cells at a concentration of 1 x 10⁴ cells/well in a 96-well V-bottom plate.
-
Effector Cell Addition: Add effector cells at various effector-to-target (E:T) ratios.
-
Incubation: Centrifuge the plate briefly to initiate cell-cell contact and incubate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
Spontaneous Release: Incubate target cells with medium alone.
-
Maximum Release: Incubate target cells with 1% Triton X-100.
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
This compound-Granzyme Mediated Apoptosis Pathway
Caption: The this compound-granzyme pathway of target cell apoptosis.
Experimental Workflow for Intracellular this compound Staining
Caption: Workflow for intracellular this compound detection by flow cytometry.
Logical Relationship of Cytotoxicity Assays
Caption: Relationship between different assays for cytotoxic activity.
References
- 1. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. childrenshospital.org [childrenshospital.org]
- 3. This compound: structure, function, and role in human immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivering the kiss of death: progress on understanding how this compound works - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Quantitative Fluorescence Measures for Determination of Intracellular this compound Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Low this compound expression in CD8+ T lymphocytes during the acute phase of severe SARS-CoV-2 infection predicts long COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the cytotoxic response mediated by this compound and granzyme B in patients with non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. zellnet.com [zellnet.com]
- 12. Regulation of this compound activation and pre‐synaptic toxicity through C‐terminal glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perforin Immunohistochemistry in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of perforin in formalin-fixed, paraffin-embedded (FFPE) tissue samples. This compound is a key cytolytic protein expressed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, playing a crucial role in immune-mediated cell death.[1][2][3] Its detection in tissue can be vital for understanding immune responses in various pathological conditions, including cancer, infectious diseases, and autoimmune disorders.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful this compound IHC staining. Optimization may be required for specific antibodies and tissue types.
Table 1: Recommended Primary Antibody Dilutions
| Antibody Type | Application | Recommended Dilution Range | Concentration |
| Monoclonal | IHC-P | 1:10 - 1:50 | 1-25 µg/mL[4] |
| Monoclonal | Multiplex IF | N/A | 1 µg/mL[4] |
Note: It is crucial to consult the specific antibody datasheet for manufacturer's recommendations.
Table 2: Comparison of Antigen Retrieval Methods
| Method | Reagent | pH | Incubation Time & Temperature | Expected Outcome |
| HIER | 10mM Sodium Citrate Buffer | 6.0 | 20-30 minutes at 95-100°C[5][6] | Good for many antibodies, but may not be optimal for all. |
| HIER | 10mM Tris with 1mM EDTA | 9.0 | 20-60 minutes at 95-100°C | Often provides superior results, especially for nuclear antigens.[7] |
| PIER | Proteinase K or Trypsin | ~8.0 | 10-20 minutes at 37°C | Can be effective but risks tissue damage and epitope destruction.[8] |
Experimental Protocols
This protocol outlines the key steps for performing this compound IHC on FFPE tissue sections.
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0 or 10mM Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against this compound
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for HIER
-
Light microscope
II. Step-by-Step Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 1 x 3 minutes.
-
Immerse in 80% ethanol for 1 x 3 minutes.
-
Immerse in 70% ethanol for 1 x 3 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER is recommended):
-
Preheat antigen retrieval buffer in a microwave, pressure cooker, or water bath to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water.
-
-
Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS (Phosphate Buffered Saline) 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-perforin antibody in blocking buffer to the desired concentration (see Table 1).
-
Incubate slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Rinse slides with PBS 3 x 5 minutes.
-
-
Secondary Antibody and Detection:
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with PBS 3 x 5 minutes.
-
Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS 3 x 5 minutes.
-
-
Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown staining intensity is observed (typically 2-10 minutes).
-
Rinse slides with distilled water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 80%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Visualization and Analysis:
-
Examine the slides under a light microscope. This compound staining will appear as a brown precipitate in the cytoplasm of positive cells.[3]
-
Visualizations
Signaling Pathway
Caption: this compound/Granzyme-mediated apoptosis pathway.
Experimental Workflow
Caption: Workflow for this compound immunohistochemistry.
References
- 1. Targeted Cell-to-Cell Delivery of Protein Payloads via the Granzyme-Perforin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. Immunohistochemical identification of cytotoxic lymphocytes using human this compound monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. genomeme.ca [genomeme.ca]
- 6. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Antigen Retrieval Methods for Immunohistochemical Analysis of Cartilage Matrix Glycoproteins Using Cartilage Intermediate Layer Protein 2 (CILP-2) as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perforin Inhibitors in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforin is a critical pore-forming glycoprotein (B1211001) primarily expressed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, playing an indispensable role in cell-mediated immunity.[1][2][3] Upon recognition of a target cell, such as a virus-infected or transformed cell, CTLs and NK cells release this compound along with granzymes into the immunological synapse.[2][4][5] this compound then polymerizes in the target cell's membrane, creating pores that facilitate the entry of granzymes, which in turn activate apoptotic pathways, leading to target cell death.[1][6] Given its central role in cytotoxicity, this compound has emerged as a significant therapeutic target for conditions involving excessive CTL/NK cell activity, such as autoimmune diseases and allograft rejection.[2][3][7] this compound inhibitors are therefore valuable tools for both basic research and drug development, allowing for the specific modulation of this cytotoxic pathway.[4][8]
These application notes provide an overview of the use of this compound inhibitors in in vitro studies, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for key experimental assays.
Mechanisms of Action of this compound Inhibitors
This compound inhibitors can be broadly categorized based on their mechanism of action:
-
Direct this compound Inhibitors: These small molecules directly bind to the this compound protein, preventing its polymerization and pore formation in the target cell membrane.[4] These inhibitors are highly specific and do not interfere with other cell death pathways, such as those mediated by Fas ligand or TRAIL.[4][5]
-
Indirect this compound Inhibitors (V-ATPase Inhibitors): Compounds like concanamycin (B1236758) A and bafilomycin A1 inhibit vacuolar-type H+-ATPase (V-ATPase).[4] V-ATPases are crucial for maintaining the acidic pH of cytotoxic granules where this compound is stored.[4] Inhibition of V-ATPase leads to an increase in the granule lumen pH, resulting in a significant reduction of this compound content and altered granule morphology, thereby indirectly inhibiting the this compound pathway.[4]
This compound-Mediated Cytotoxicity Pathway and Inhibition
The following diagram illustrates the key steps in this compound-mediated cell killing and the points at which different classes of inhibitors exert their effects.
Caption: this compound pathway and points of inhibition.
Quantitative Data of this compound Inhibitors
This table summarizes the efficacy of various this compound inhibitors from in vitro studies. The data highlights the concentration-dependent effects on different aspects of this compound-mediated cytotoxicity.
| Inhibitor/Compound | Assay Type | Cell Line/System | Concentration | Observed Effect | Citation |
| Compound 14 | Real-time microscopy | NK cells and target cells | 20 µM | 60% of killer cells were able to kill target cells (compared to 100% in control) | [4] |
| Compound 1 | 51Cr release assay | Primary human NK cells, K562 target cells | Not specified | >70% blockage of 51Cr release | [4][5] |
| Various Compounds | This compound-induced SRBC lysis | Recombinant this compound, sheep red blood cells | 20 µM | ≥60% inhibition (for 612 initial hits) | [4] |
| Various Compounds | This compound-induced SRBC lysis | Recombinant this compound, sheep red blood cells | 0.16 - 100 µM | IC50 < 20 µM (for 132 compounds) | [4] |
| Five Novel Compounds | Not specified | Not specified | Not specified | IC50 < 5 µM | [4][5] |
| SN34960 | Caspase-3 activation assay | HA-specific CTLs, HA-expressing BBB-ECs | Not specified | Significantly inhibited antigen-dependent caspase-3 activation | [9] |
| SN34960 | Endothelial cell loss assay | HA-specific CTLs, HA-expressing BBB-ECs | Not specified | Reduced endothelial cell loss to 33.2% | [9] |
| This compound Antisense Oligonucleotides | Cytotoxicity assay | Mouse spleen T cells, human PBLs | Not specified | Reduced cytotoxicity by up to 69% | [10][11] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the efficacy of this compound inhibitors are provided below.
Cytotoxicity Assay (51Cr Release Assay)
This assay is a gold standard for measuring cell-mediated cytotoxicity. It quantifies the release of radioactive chromium (51Cr) from lysed target cells.
Principle: Target cells are labeled with 51Cr. When effector cells (CTLs or NK cells) lyse the target cells via the this compound pathway, 51Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the level of cell lysis. This compound inhibitors are expected to reduce the amount of 51Cr release.[4][5]
Protocol:
-
Target Cell Labeling:
-
Harvest target cells (e.g., K562 or Jurkat T lymphoma cells) and wash them with culture medium.[4][5]
-
Resuspend 1 x 106 cells in 100 µL of medium and add 100 µCi of Na251CrO4.
-
Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled cells three times with a large volume of medium to remove unincorporated 51Cr.
-
Resuspend the cells in fresh medium at a concentration of 1 x 105 cells/mL.
-
-
Effector Cell Preparation:
-
Cytotoxicity Assay Setup:
-
In a 96-well U-bottom plate, add 50 µL of labeled target cells to each well (5,000 cells/well).
-
Add 50 µL of the this compound inhibitor at various concentrations (or vehicle control, e.g., DMSO) to the appropriate wells. Pre-incubate the effector cells with the inhibitor for 30 minutes at room temperature.[2]
-
Add 100 µL of effector cells at the desired E:T ratio.
-
Controls:
-
Spontaneous Release: Target cells + 100 µL of medium only.
-
Maximum Release: Target cells + 100 µL of 1% Triton X-100 solution.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.[2]
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the % Specific Lysis against the inhibitor concentration to determine the IC50 value.
-
Degranulation Assay (CD107a Surface Expression)
This flow cytometry-based assay measures the degranulation of cytotoxic lymphocytes, a prerequisite for this compound release.
Principle: CD107a (LAMP-1) is a protein found on the inner membrane of cytotoxic granules.[12][13] Upon degranulation, the granule membrane fuses with the plasma membrane, transiently exposing CD107a on the cell surface.[13][14] By using a fluorescently labeled anti-CD107a antibody during stimulation, this transient expression can be "captured" and quantified by flow cytometry.[13] this compound inhibitors that act upstream of degranulation would not be expected to affect CD107a expression, whereas this assay can confirm that direct this compound inhibitors do not block the degranulation process itself.
Protocol:
-
Cell Preparation:
-
Prepare effector cells (e.g., NK cells) and target cells (e.g., K562).
-
Adjust effector cell concentration to 1 x 106 cells/mL in complete medium.
-
-
Assay Setup:
-
In a 96-well U-bottom plate, mix effector cells and target cells at an appropriate E:T ratio (e.g., 1:1).
-
Add the this compound inhibitor at the desired concentration or vehicle control.
-
Immediately add a fluorescently labeled anti-CD107a antibody (e.g., FITC-CD107a) to each well.
-
Add a protein transport inhibitor, such as Monensin, to prevent the re-internalization of CD107a and retain cytokines intracellularly.[13]
-
-
Incubation:
-
Incubate the plate for 1 hour at 37°C.
-
After 1 hour, add Brefeldin A (another protein transport inhibitor) and incubate for an additional 3-4 hours.[13]
-
-
Staining for Flow Cytometry:
-
After incubation, wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain for other surface markers to identify the effector cell population (e.g., CD3, CD8, CD56).
-
If desired, perform intracellular staining for this compound or granzyme B to correlate degranulation with the loss of cytotoxic molecules.[13][15]
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the effector cell population (e.g., CD3-/CD56+ for NK cells).
-
Quantify the percentage of CD107a-positive cells within the effector cell gate. A decrease in this compound and granzyme B levels should coincide with an increase in CD107a expression.[15]
-
Real-Time Imaging of Cell Killing
This method allows for the direct visualization and temporal analysis of cytotoxicity and the effect of inhibitors.
Principle: Live-cell imaging microscopy is used to monitor the interaction between single effector and target cells in real-time. Fluorescent dyes are used to indicate key events: a calcium ionophore (e.g., Fluo-4) to detect Ca2+ influx in the killer cell (preceding degranulation), and a membrane-impermeable DNA dye (e.g., Propidium Iodide, PI) to detect the loss of target cell membrane integrity caused by this compound pores.[4]
Protocol:
-
Cell and Reagent Preparation:
-
Imaging Setup:
-
Seed target cells in an imaging-compatible plate or chamber slide.
-
Add the this compound inhibitor or vehicle control to the wells.
-
Add the prepared effector cells to the target cells.
-
Add the cell death indicator dye to the co-culture.
-
-
Live-Cell Imaging:
-
Place the plate in a live-cell imaging system (e.g., IncuCyte® S3 or a confocal microscope with a stage-top incubator).[16]
-
Acquire images in both phase-contrast and fluorescence channels at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Fluo-4 channel: To detect Ca2+ influx in effector cells.
-
PI/Red channel: To detect dying target cells.
-
-
-
Data Analysis:
-
Quantify the number of fluorescent target cells (PI-positive) over time in inhibitor-treated versus control conditions.
-
Analyze the kinetics of killing by measuring the time from effector-target cell contact to Ca2+ influx and subsequent target cell death (PI uptake).
-
The analysis will show if the inhibitor delays or prevents the membrane disruption step (PI uptake) without affecting the initial signaling (Ca2+ influx).[4]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical workflow for screening this compound inhibitors and the logical connections between different experimental outcomes.
Caption: A typical workflow for this compound inhibitor screening.
Caption: Logical flow of outcomes from this compound inhibition.
Conclusion and Future Perspectives
The in vitro application of this compound inhibitors is crucial for dissecting the mechanisms of cell-mediated cytotoxicity and for the development of novel immunosuppressive therapies. The protocols described here provide a robust framework for evaluating the efficacy and mechanism of action of these compounds. While small molecule inhibitors have demonstrated proof-of-concept, challenges remain, such as understanding the precise molecular interactions and the concentration of this compound at the immune synapse.[4] Future research will likely focus on optimizing the pharmacokinetic and physicochemical properties of these inhibitors to translate their in vitro success into clinically effective therapeutics for a range of immune-mediated diseases.[7][8]
References
- 1. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulphonamide inhibitors of the cytolytic protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulphonamide inhibitors of the cytolytic protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Lymphocyte this compound as Focused Immunosuppressants for Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Small Molecule Inhibitors of Lymphocyte this compound as Focused Immunosuppressants for Infection and Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the Cytolytic Protein this compound Prevents Rejection of Transplanted Bone Marrow Stem Cells in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a Small-Molecule this compound Inhibitor in a Mouse Model of CD8 T Cell–Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of lymphocyte mediated cytotoxicity by this compound antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degranulation Response in Cytotoxic Rat Lymphocytes Measured with a Novel CD107a Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sartorius.com [sartorius.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Perforin Expression in Primary T Cells
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low perforin expression in primary T cell experiments. The information is presented in a question-and-answer format to directly address common issues.
Section 1: Biological Factors Affecting this compound Expression
This section addresses the underlying biological reasons that can lead to low this compound levels in T cells.
Q1: Why is this compound expression low or absent in my freshly isolated, resting T cells?
A: this compound expression is tightly linked to the activation and differentiation state of cytotoxic T lymphocytes (CTLs). Naive CD8+ T cells do not express this compound. Its expression is dynamically regulated and significantly upregulated only after T cells encounter and are activated by a specific antigen.[1][2][3] Therefore, low this compound levels are expected in unstimulated, naive, or resting T cell populations.
Q2: I've stimulated my T cells, but this compound expression is still low. What are the key biological signals required for its induction?
A: T cell receptor (TCR) stimulation alone (e.g., via anti-CD3) is often insufficient to induce robust this compound expression. Co-stimulation and cytokine signaling are critical.
-
Cytokine Signaling: Interleukin-2 (IL-2) is a master regulator of this compound gene expression in CD8+ T cells, acting independently of its role in cell survival and proliferation.[4][5][6] Interleukin-12 (IL-12) and IL-15 also play significant roles in upregulating this compound expression and enhancing cytotoxic activity.[7][8][9]
-
Transcriptional Regulation: The expression of the this compound gene (PRF1) is controlled by key transcription factors, primarily T-bet and Eomesodermin (Eomes).[10][11][12][13] Proper T cell activation signals are required to induce these transcription factors.
Q3: Could a genetic issue be the cause of persistently low or absent this compound expression despite optimal stimulation?
A: Yes. In rare cases, mutations in the this compound gene (PRF1) can lead to a partial or complete deficiency in the protein.[14] This is the underlying cause of some forms of familial hemophagocytic lymphohistiocytosis (HLH), a severe immune dysregulation syndrome.[15] If you consistently fail to detect this compound in cells from a specific donor despite rigorous positive controls and optimized protocols, a genetic defect could be a consideration.
Section 2: T Cell Culture and Stimulation Issues
Proper handling, culture, and stimulation of primary T cells are paramount for inducing this compound expression.
Q4: My primary T cells have low viability and show a lot of debris in culture. How can I improve this?
A: Primary T cells are sensitive and require specific handling.[16] Low viability can result from several factors:
-
Culture Medium: Use a high-quality medium like RPMI 1640, supplemented with Fetal Bovine Serum (FBS), L-glutamine, and a buffering system.[16] Be aware that FBS can be a source of variability.[17]
-
Cell Density: Avoid overcrowding, which leads to competition for nutrients and increased cell death.[16]
-
Handling: Do not vortex or centrifuge cells at high speeds, as this can cause lysis.[18]
-
Contamination: Maintain strict sterile technique. Antibiotics can mask low-level contamination and are not always recommended.[17][19]
-
Cryopreservation: The freeze-thaw process can be harsh. Optimize your cryopreservation and thawing protocols. Using freshly isolated cells is often preferable.[20]
Q5: What is the most effective way to activate primary T cells to induce this compound expression?
A: Robust activation is required. The most common and effective method for in vitro experiments is to mimic the signals T cells receive in vivo.
-
Anti-CD3/CD28 Stimulation: Using plate-bound antibodies or antibody-coated beads that target CD3 (TCR signal) and CD28 (co-stimulatory signal) is a standard and potent method for T cell activation.[21][22]
-
Cytokine Support: Activation should be performed in the presence of supporting cytokines. IL-2 is critical and should be added to the culture medium to promote the expansion and functional differentiation of CTLs, including this compound expression.[4][16][17]
Q6: I've activated my cells with anti-CD3/CD28 and IL-2, but this compound levels are not increasing. What could be wrong with my culture conditions?
A: If activation signals are provided but this compound remains low, check the following:
-
Reagent Quality: Ensure your antibodies and cytokines are not expired and have been stored correctly. Titrate your activating antibodies to find the optimal concentration.
-
IL-2 Concentration: The dose of IL-2 can be critical. Insufficient IL-2 will fail to drive this compound expression.[4][5] Typical concentrations range from 20 to 200 IU/mL, but this may need to be optimized.[21]
-
Timing: this compound expression is upregulated over time following activation. Ensure you are harvesting cells at an appropriate time point (e.g., 3-5 days post-activation) for analysis. Some studies show rapid upregulation within hours, but peak expression in a population may take longer.[3]
Section 3: Intracellular Flow Cytometry Troubleshooting
Measuring intracellular this compound by flow cytometry has several technical pitfalls that can lead to artificially low signals.
Q7: I am getting a weak or no signal for intracellular this compound. What are the most common technical causes?
A: This is a frequent issue in intracellular staining. The problem often lies in one of the key steps of the protocol.
Table 1: Troubleshooting Guide for Weak or No this compound Signal
| Potential Cause | Recommended Solution | Citation |
| Inadequate Cell Permeabilization | The antibody cannot access the intracellular target. Optimize your permeabilization protocol. Try a different detergent (e.g., Saponin, Triton X-100) or adjust the incubation time. | [20] |
| Antibody Concentration Too Low | The antibody is too dilute to produce a detectable signal. Titrate your anti-perforin antibody to determine the optimal staining concentration. | [23] |
| Poor Fixation | The fixation step may be masking the this compound epitope, preventing antibody binding. Try a shorter fixation time or a lower concentration of paraformaldehyde (e.g., 0.25-1%). | [24][25] |
| Incorrect Staining Order | Staining for surface markers (e.g., CD8) should be performed before fixation and permeabilization, as fixatives can destroy surface epitopes. | [26][27][28] |
| Fluorochrome Issues | The chosen fluorochrome may be too dim for a moderately expressed protein or sensitive to methanol (B129727) if used. Pair weakly expressed targets with bright fluorochromes (e.g., PE, APC). Check fluorochrome compatibility with your chosen permeabilization buffer. | [23][26] |
| Large Antibody-Fluorochrome Conjugate | Very large fluorochromes (e.g., tandem dyes) may have difficulty entering the permeabilized cell. Consider using a smaller fluorochrome if this is suspected. | [18] |
Q8: How can I differentiate between a true biological lack of this compound and a technical staining failure?
A: The use of proper controls is essential.
-
Positive Control Cells: Use a cell population known to express high levels of this compound, such as expanded Natural Killer (NK) cells or a fully differentiated CTL line, and stain them in parallel with your experimental samples. If the positive control works, the issue is likely with your experimental cells (biology or culture). If the positive control fails, the problem is with your staining protocol or reagents.[20]
-
Internal Negative Control: Naive T cells from the same donor can serve as a biological negative control.
-
Stain for a Different Intracellular Protein: Stain for a more ubiquitously expressed intracellular protein (e.g., a housekeeping gene product) or another CTL-related protein like Granzyme B, which is often co-expressed with this compound.[29] If you can detect Granzyme B but not this compound, it points towards a specific issue with this compound expression or your anti-perforin antibody.[30]
Q9: I have high, non-specific background staining. How can I improve my signal-to-noise ratio?
A: High background can obscure a real but low signal.
-
Fc Receptor Blocking: T cells can have Fc receptors that non-specifically bind antibodies. Incubate cells with an Fc blocking reagent before adding your primary antibody.[20]
-
Washing Steps: Ensure you are performing adequate wash steps after antibody incubations to remove unbound antibodies.[18][23]
-
Antibody Titration: Using too much antibody is a common cause of high background. Perform a titration to find the concentration that gives the best signal-to-noise ratio.[23]
-
Isotype Control: Use an isotype control antibody (an antibody of the same immunoglobulin class and fluorochrome but with no specificity for your target) to determine the level of non-specific background staining.
Experimental Protocols & Visualizations
Protocol 1: Primary T Cell Activation for this compound Induction
This protocol provides a general guideline for activating human primary T cells to upregulate this compound expression.
-
Isolation: Isolate T cells from peripheral blood mononuclear cells (PBMCs) using a T cell negative selection kit to obtain untouched T cells.
-
Plating: Resuspend cells in complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin). Plate cells at a density of 1 x 10^6 cells/mL.
-
Activation: Use either plate-bound anti-CD3 (e.g., OKT3 clone, 1-5 µg/mL) and soluble anti-CD28 (e.g., CD28.2 clone, 1-2 µg/mL) OR anti-CD3/CD28 T-cell activator beads at the manufacturer's recommended ratio.
-
Cytokine Support: Immediately add recombinant human IL-2 to the culture at a final concentration of 50-100 IU/mL.[4] For enhanced differentiation, rhIL-12 (10-20 ng/mL) can also be added.[7]
-
Incubation: Culture the cells at 37°C, 5% CO2.
-
Maintenance: Monitor cells daily. If culturing for more than 3 days, expand the culture by adding fresh medium containing IL-2 every 2-3 days to maintain cell density between 0.5-2 x 10^6 cells/mL.
-
Harvesting: Harvest cells for analysis between Day 3 and Day 7 post-activation, when this compound expression is expected to be high.
Protocol 2: Intracellular Staining of this compound for Flow Cytometry
This protocol outlines the key steps for staining this compound for flow cytometric analysis.
-
Surface Staining: Start with 1-2 x 10^6 activated T cells. Wash with FACS buffer (PBS + 2% FBS). Add antibodies for surface markers (e.g., anti-CD8, anti-CD4) and a viability dye. Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash: Wash cells twice with FACS buffer.
-
Fixation: Resuspend cells in 100 µL of a fixation buffer (e.g., 1-4% paraformaldehyde in PBS). Incubate for 20 minutes at room temperature.[25]
-
Wash: Wash cells once with FACS buffer.
-
Permeabilization: Resuspend the fixed cells in 100 µL of a permeabilization buffer (e.g., 0.1-0.3% Saponin or Triton X-100 in FACS buffer).[25]
-
Intracellular Staining: Add the pre-titrated, fluorochrome-conjugated anti-perforin antibody and the corresponding isotype control to separate tubes. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash cells twice with permeabilization buffer.
-
Acquisition: Resuspend the final cell pellet in FACS buffer and acquire samples on a flow cytometer as soon as possible.[18]
Diagrams
Caption: Simplified signaling pathway for this compound induction in T cells.
Caption: Standard experimental workflow for assessing this compound expression.
Caption: A logical flowchart for troubleshooting low this compound signal.
References
- 1. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switch from this compound-expressing to this compound-deficient CD8+ T cells accounts for two distinct types of effector cytotoxic T lymphocytes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid upregulation and granule-independent transport of this compound to the immunological synapse define a novel mechanism of antigen-specific CD8+ T cell cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-2 and Antigen Dose Differentially Regulate this compound- and FasL-Mediated Cytolytic Activity in Antigen Specific CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-2 regulates this compound and granzyme gene expression in CD8+ T cells independently of its effects on survival and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interleukin-12 and interleukin-2-induced invariant natural killer T-cell cytokine secretion and this compound expression independent of T-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-12 up-regulates this compound- and Fas-mediated lymphokine-activated killer activity by intestinal intraepithelial lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Perforins Expression by Cutaneous Gamma Delta T Cells [frontiersin.org]
- 10. The Transcription Factors T-bet and Eomes Control Key Checkpoints of Natural Killer Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | T-BET and EOMES Accelerate and Enhance Functional Differentiation of Human Natural Killer Cells [frontiersin.org]
- 12. T-BET and EOMES Accelerate and Enhance Functional Differentiation of Human Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of T-Bet and Eomes in Peripheral Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. T-cell gene therapy for this compound deficiency corrects cytotoxicity defects and prevents hemophagocytic lymphohistiocytosis manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low this compound expression in CD8+ T lymphocytes during the acute phase of severe SARS-CoV-2 infection predicts long COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 16. akadeum.com [akadeum.com]
- 17. biocompare.com [biocompare.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. quora.com [quora.com]
- 20. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. peerj.com [peerj.com]
- 22. akadeum.com [akadeum.com]
- 23. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Permeabilization and fixation conditions for intracellular flow cytometric detection of the T-cell receptor zeta chain and other intracellular proteins in lymphocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. bosterbio.com [bosterbio.com]
- 27. youtube.com [youtube.com]
- 28. biotech.illinois.edu [biotech.illinois.edu]
- 29. T-bet and Eomes Are Differentially Linked to the Exhausted Phenotype of CD8+ T Cells in HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Optimizing Perforin Staining for Flow Cytometry: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their perforin staining protocols for flow cytometry.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I getting a weak or no signal for this compound?
Several factors can contribute to a weak or absent this compound signal. A systematic approach to troubleshooting this issue is crucial.
-
Suboptimal Antibody Concentration: The concentration of your anti-perforin antibody is critical. It is essential to titrate your antibody to determine the optimal concentration that provides the best signal-to-noise ratio. Using too little antibody will result in a weak signal, while too much can increase background and non-specific binding.[1][2][3] A good starting point for titration is 1 µg/mL.[4]
-
Incorrect Antibody Clone Selection: Different antibody clones may recognize different conformations of this compound.[5][6] The δG9 clone, for instance, primarily recognizes the mature, granule-associated form of this compound, while the B-D48 clone can detect multiple forms, including newly synthesized this compound.[5][6] Ensure the clone you are using is appropriate for your experimental question.
-
Ineffective Fixation and Permeabilization: Proper fixation and permeabilization are necessary to allow the antibody access to the intracellular this compound. The choice of reagents and the protocol can significantly impact staining intensity.[7] For cytoplasmic proteins like this compound, a formaldehyde-based fixation followed by a detergent-based permeabilization (e.g., saponin (B1150181) or Triton X-100) is a common approach. Methanol can also be used but may affect certain fluorochromes.[7][8]
-
Fluorochrome Sensitivity: Some fluorochromes, particularly tandem dyes and protein-based fluorochromes like PE and APC, can be sensitive to fixation and permeabilization reagents, especially those containing methanol.[7][8] This can lead to a loss of signal.
-
Low this compound Expression: The expression level of this compound can vary between cell types and activation states. While this compound is readily detectable in resting CD8+ T cells and NK cells, its expression can be upregulated upon activation.[9][10] Consider including a positive control with known this compound expression to validate your staining protocol.[11]
-
Cell Stimulation: For some experimental questions, stimulation of cells (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (like Brefeldin A or Monensin) for the last 4-6 hours of culture can enhance the intracellular signal of newly synthesized this compound.[6][12] However, it's important to note that this compound is stored in lytic granules and is detectable in resting cytotoxic lymphocytes without stimulation.[6][10]
2. My background staining is too high. How can I reduce it?
High background can obscure your positive signal and make data interpretation difficult. Here are some common causes and solutions:
-
Excessive Antibody Concentration: Using too much antibody is a frequent cause of high background due to non-specific binding.[1] Titrating your antibody is the most effective way to resolve this.[1][2]
-
Inadequate Washing: Insufficient washing after antibody incubation can leave unbound antibody, contributing to background noise. Ensure you are performing adequate wash steps with an appropriate buffer.[11]
-
Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors on the surface of cells like monocytes, macrophages, and B cells. To prevent this, use an Fc block reagent before adding your primary antibodies.[13][14]
-
Dead Cells: Dead cells are notorious for non-specifically binding antibodies, leading to high background.[1] It is crucial to include a viability dye in your staining panel to exclude dead cells from your analysis.[1][2]
-
Fixation and Permeabilization Artifacts: The fixation and permeabilization process itself can sometimes increase background fluorescence.[15] Ensure you are using high-quality reagents and that your fixation and permeabilization times and temperatures are optimized.
3. Should I stain for surface markers before or after intracellular staining?
For optimal results, it is generally recommended to stain for cell surface markers before fixation and permeabilization.[7][12] Some antibody clones that recognize native cell surface antigens may not bind effectively to the denatured antigens after fixation.[12]
4. Which fixation and permeabilization method is best for this compound?
The optimal method can depend on your specific cell type and antibody panel. However, a common and effective approach for cytoplasmic proteins like this compound is:
-
Fixation: Use 1-4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[7][16]
-
Permeabilization: Use a mild detergent like saponin (0.1-0.5%) or a harsher detergent like Triton X-100 (0.1-1%) in your staining and wash buffers.[7] Saponin is often preferred as it reversibly permeabilizes the membrane.
For nuclear antigens or phospho-epitopes, methanol-based permeabilization might be more suitable, but be mindful of its potential impact on certain fluorochromes.[7]
Quantitative Data Summary
Table 1: Recommended Antibody Concentration Ranges for Titration
| Parameter | Recommendation | Source |
| Starting Concentration | 1 µg/mL | [4] |
| Titration Range | 8-point, 2-fold serial dilutions starting from a higher concentration (e.g., 10 µg/mL) | [2] |
Table 2: Common Fixation and Permeabilization Reagent Concentrations
| Reagent | Concentration | Incubation Time | Temperature | Notes | Source |
| Paraformaldehyde (PFA) | 1-4% | 10-20 minutes | Room Temperature or 4°C | Aldehyde-based fixative that cross-links proteins. | [7][15] |
| Methanol | 90-100% (ice-cold) | 10 minutes | -20°C | Fixes and permeabilizes. Can be harsh on some epitopes and fluorochromes. | |
| Saponin | 0.1-0.5% | During antibody incubation and washes | Room Temperature | Mild, reversible permeabilizing agent suitable for cytoplasmic antigens. | [7][17] |
| Triton X-100 | 0.1-1% | 10-15 minutes | Room Temperature | Harsher, non-reversible permeabilizing agent, also suitable for nuclear antigens. | [7] |
Experimental Protocols
Protocol 1: Standard Intracellular this compound Staining
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁷ cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS).[13]
-
Surface Staining:
-
Aliquot 100 µL of the cell suspension (1x10⁶ cells) into flow cytometry tubes.
-
(Optional but recommended) Add Fc block and incubate for 10-15 minutes at 4°C.[14]
-
Add the predetermined optimal concentration of fluorochrome-conjugated surface marker antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of staining buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100-250 µL of Fixation Buffer (e.g., 4% PFA).[15]
-
Incubate for 20 minutes at room temperature or 4°C, protected from light.
-
Wash the cells with 2 mL of staining buffer and centrifuge. Discard the supernatant.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer (e.g., staining buffer containing 0.5% saponin).
-
Add the titrated amount of anti-perforin antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer as soon as possible. If storage is necessary, cells can be kept at 4°C in the dark for a limited time.[11]
-
Visual Workflows and Diagrams
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. wi.mit.edu [wi.mit.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. What antibody concentration is recommended for intracellular staining using flow cytometry? | AAT Bioquest [aatbio.com]
- 5. Flow cytometric detection of this compound upregulation in human CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 9. Guidelines for the use of flow cytometry and cell sorting in immunological studies (third edition) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 13. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Quantitative Fluorescence Measures for Determination of Intracellular this compound Content - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Perforin Refolding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with recombinant perforin refolding.
Troubleshooting Guide
Problem 1: Low recovery of soluble this compound after refolding.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Aggregation during refolding | Optimize the refolding buffer. Key parameters to screen include pH, ionic strength, and the addition of stabilizing excipients. | Increased yield of soluble, monomeric this compound. |
| Decrease the protein concentration during refolding.[1][2][3] | Reduced intermolecular interactions leading to aggregation. | |
| Utilize a step-wise or gradient removal of the denaturant (e.g., dialysis against decreasing concentrations of urea (B33335) or guanidine (B92328) hydrochloride).[2][3] | Allows for more controlled refolding and reduces the formation of aggregation-prone intermediates. | |
| Employ on-column refolding techniques, such as size-exclusion or affinity chromatography.[2][4] | The solid support can minimize protein-protein interactions that lead to aggregation. | |
| Incorrect disulfide bond formation | Include a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer.[5][6] | Promotes the formation of native disulfide bonds. |
| Perform a pre-reduction step with a reducing agent like DTT before initiating refolding.[5][7] | Ensures all cysteine residues are in a reduced state, ready for correct disulfide bond formation. | |
| Precipitation upon denaturant removal | Screen for optimal solubilization conditions. Mild solubilization methods that preserve native-like secondary structures can lead to higher refolding yields.[8][9] | Improved solubility of the protein upon removal of the denaturant. |
Problem 2: Refolded this compound is inactive or has low activity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Misfolded protein | Optimize refolding conditions by screening a matrix of pH, temperature, and refolding additives.[10] | Increased recovery of this compound in its native, active conformation. |
| Co-expression with molecular chaperones or addition of "artificial chaperones" (e.g., cyclodextrins) during refolding.[1][2] | Assistance in proper protein folding and prevention of misfolding. | |
| Protein degradation | Add protease inhibitors to all buffers used during cell lysis, inclusion body washing, and refolding.[11] | Prevention of proteolytic cleavage of this compound. |
| Incorrect buffer composition for activity assay | Verify that the buffer conditions for the functional assay (e.g., hemolytic assay) are optimal for this compound activity. | Accurate measurement of the specific activity of the refolded this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low refolding yields of recombinant this compound?
A1: The most common challenge in refolding recombinant this compound, particularly when expressed in E. coli, is the formation of insoluble aggregates during the removal of the denaturant.[1][2][12] this compound is a complex protein with multiple domains that must fold correctly to be active, and the hydrophobic regions can be exposed during refolding, leading to aggregation.
Q2: Which expression system is better for producing active recombinant this compound, E. coli or insect cells?
A2: Both systems have been used successfully. Expression in insect cells (e.g., using a baculovirus system) can lead to the production of soluble, active this compound, potentially simplifying downstream processing.[13][14] However, expression in E. coli often results in higher yields, albeit in the form of inactive inclusion bodies that require subsequent solubilization and refolding.[15] The choice of expression system may depend on the desired yield, available resources, and the specific application.
Q3: What are the key components of an effective this compound refolding buffer?
A3: An effective refolding buffer for this compound should be optimized but typically includes:
-
A buffering agent to maintain a stable pH (often slightly alkaline).
-
A redox system , such as a mixture of reduced and oxidized glutathione, to facilitate correct disulfide bond formation.[5][6]
-
Additives to suppress aggregation and stabilize the refolding protein. Common additives include L-arginine, glycerol, and polyethylene (B3416737) glycol (PEG).[3][16]
-
Low concentrations of a mild denaturant (e.g., 0.5-1 M urea) can sometimes aid in preventing aggregation.[3]
Q4: How can I assess the quality of my refolded this compound?
A4: The quality of refolded this compound should be assessed for both its physical and functional properties:
-
Physical Characterization:
-
Size-Exclusion Chromatography (SEC): To determine the oligomeric state and identify the presence of aggregates.[4]
-
SDS-PAGE (reduced and non-reduced): To check for purity and the formation of disulfide-linked aggregates.
-
Circular Dichroism (CD) Spectroscopy: To assess the secondary structure content and compare it to known standards for correctly folded this compound.
-
-
Functional Characterization:
-
Hemolytic Assay: To measure the pore-forming activity of this compound on red blood cells.[13]
-
Cytotoxicity Assays: To evaluate the ability of refolded this compound to kill target cells.
-
Data Presentation
Table 1: Common Additives for Improving this compound Refolding Yield
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 0.4 - 1.0 M | Suppresses aggregation by interacting with hydrophobic patches on folding intermediates.[3][16] |
| Glycerol | 5 - 20% (v/v) | Stabilizes the native protein structure by increasing the viscosity and reducing the water activity.[3] |
| Polyethylene Glycol (PEG) | 1 - 5% (w/v) | Acts as a molecular crowding agent, promoting a more compact, folded state.[16] |
| Sugars (e.g., Sucrose, Trehalose) | 0.2 - 0.5 M | Stabilize the protein in its native conformation. |
| Detergents (e.g., CHAPS, Triton X-100) | Low concentrations (below CMC) | Can prevent aggregation by forming micelles around hydrophobic regions. |
Experimental Protocols
Protocol 1: Inclusion Body Solubilization and Refolding by Dilution
-
Inclusion Body Isolation and Washing:
-
Resuspend the cell pellet from a 1 L E. coli culture in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at 12,000 x g for 20 minutes to pellet the inclusion bodies.
-
Wash the inclusion body pellet twice with a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove cell debris and membrane proteins.[7][11]
-
Perform a final wash with a buffer without detergent to remove residual detergent.
-
-
Solubilization:
-
Solubilize the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.0, containing 10 mM DTT to ensure complete reduction of disulfide bonds).[7]
-
Incubate at room temperature with gentle rocking until the solution is clear.
-
Centrifuge at high speed (e.g., >100,000 x g for 30 minutes) to remove any remaining insoluble material.[5]
-
-
Refolding by Rapid Dilution:
-
Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione).
-
Rapidly dilute the solubilized this compound solution into the refolding buffer at a ratio of at least 1:100 (solubilized protein to refolding buffer). The final protein concentration should be low (typically < 50 µg/mL) to minimize aggregation.[3]
-
Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.
-
-
Concentration and Purification:
-
Concentrate the refolded this compound using tangential flow filtration or centrifugal concentrators.
-
Purify the refolded this compound using chromatography techniques such as ion-exchange and size-exclusion chromatography to separate correctly folded monomeric this compound from aggregates and misfolded species.
-
Visualizations
Caption: Workflow for recombinant this compound production from E. coli inclusion bodies.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabonline.in [jabonline.in]
- 4. bitesizebio.com [bitesizebio.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 8. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Experimental optimization of protein refolding with a genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol - Protein expression and purification [depts.washington.edu]
- 12. Recombinant protein expression: Challenges in production and folding related matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An optimized protocol for expression and purification of murine this compound in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression and characterization of functionally active recombinant this compound produced in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Perforin-Mediated Cytotoxicity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their perforin-mediated cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-mediated cytotoxicity?
This compound-mediated cytotoxicity is a major pathway used by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells to eliminate virus-infected or transformed cells.[1][2][3] These immune cells release cytotoxic granules containing this compound and serine proteases called granzymes.[1][4] this compound is a pore-forming protein that polymerizes in the target cell's membrane, creating a channel.[5][6] This pore facilitates the entry of granzymes into the target cell's cytosol, which then activate apoptotic pathways, leading to cell death.[1][5]
Q2: What are the common types of assays used to measure this compound-mediated cytotoxicity?
There are several methods to quantify cytotoxicity, which can be broadly categorized as radioactive and non-radioactive assays.
-
Chromium-51 (⁵¹Cr) Release Assay: Long considered the gold standard, this assay measures the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis.[7][8][9] Its advantages include high sensitivity and low spontaneous release.[8][10]
-
Non-Radioactive Assays: Due to safety and disposal concerns with ⁵¹Cr, several alternative methods are now widely used:
-
Enzyme Release Assays (LDH): These colorimetric or fluorometric assays measure the activity of stable cytosolic enzymes like lactate (B86563) dehydrogenase (LDH) that are released from damaged cells.[11][12][13]
-
Flow Cytometry-Based Assays: This powerful method uses fluorescent dyes to distinguish between effector, live target, and dead target cells, allowing for precise quantification of cytotoxicity at a single-cell level.[14][15][16]
-
Bioluminescence/Fluorescence-Based Assays: These methods involve pre-labeling target cells with fluorescent dyes (like Calcein AM or CFSE) or engineering them to express enzymes like luciferase.[7][17] Cytotoxicity is measured by the loss of fluorescence or luminescence signal.
-
Q3: How do I choose the right cytotoxicity assay for my experiment?
The choice of assay depends on factors like the specific research question, available equipment, cell type, and throughput requirements. The table below compares the most common methods.
Assay Comparison
| Feature | ⁵¹Cr Release Assay | LDH Release Assay | Flow Cytometry Assay |
| Principle | Measures release of radioactive ⁵¹Cr from lysed target cells.[18] | Measures release of lactate dehydrogenase (LDH) from lysed cells via an enzymatic reaction.[11][13] | Uses fluorescent dyes to differentiate and count live vs. dead target cells.[10][16] |
| Sensitivity | High[10] | Moderate to High[11] | Very High[19] |
| Throughput | High (96-well plate format)[8] | High (96-well plate format)[12] | Lower to Moderate |
| Key Advantages | Gold standard, low spontaneous release.[8][10] | Non-radioactive, simple, inexpensive.[12][20] | Provides multi-parametric, single-cell data; can distinguish apoptosis vs. necrosis.[10][14] |
| Key Disadvantages | Radioactive hazards and waste disposal; short half-life of ⁵¹Cr.[7][10] | Can have high background from serum LDH; indirect measurement of lysis.[12] | Requires a flow cytometer; lower throughput than plate-based assays. |
Signaling and Experimental Workflow Diagrams
This compound & Granzyme Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. columbia.edu [columbia.edu]
- 3. Functional significance of the this compound/granzyme cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivering the kiss of death: progress on understanding how this compound works - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Radioactive-Free Method for the Thorough Analysis of the Kinetics of Cell Cytotoxicity [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Determining Optimal Cytotoxic Activity of Human Her2neu Specific CD8 T cells by Comparing the Cr51 Release Assay to the xCELLigence System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aai.org.tr [aai.org.tr]
- 11. CytoTox 96® Non-Radioactive Cytotoxicity Assay [worldwide.promega.com]
- 12. biocompare.com [biocompare.com]
- 13. selectscience.net [selectscience.net]
- 14. stemcell.com [stemcell.com]
- 15. Flow cytometry-based ex vivo murine NK cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving methods of assessing natural killer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromium-51 Release Assay | Revvity [revvity.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Perforin Antibody Specificity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with perforin antibody specificity in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed with this compound antibody specificity?
The most frequently reported issues include high background staining, weak or no signal, and non-specific binding. These problems can arise from various factors such as antibody concentration, fixation and permeabilization methods, blocking procedures, and the specific antibody clone used.[1][2][3]
Q2: How do I choose the right this compound antibody clone for my experiment?
The choice of a this compound antibody clone depends on the application and the specific form of this compound you intend to detect. For instance, the dG9 (deltaG9) clone is reported to recognize the granule-associated conformation of this compound, making it suitable for detecting mature, stored this compound.[4][5] In contrast, the B-D48 clone can detect multiple forms of this compound, including newly synthesized protein.[4] For studies on this compound upregulation following cell activation, using both clones can provide more comprehensive data.[4] The CB5.4 clone is commonly used for detecting mouse this compound. Always review the manufacturer's datasheet for validated applications for each clone.
Q3: What are the key differences between the dG9 and B-D48 this compound antibody clones?
| Feature | Clone dG9 (deltaG9) | Clone B-D48 |
| Specificity | Recognizes the granule-associated conformation of this compound.[4][5] | Detects multiple forms of this compound, including newly synthesized and granule-associated forms.[4] |
| Primary Application | Flow cytometry for detecting mature, stored this compound in cytotoxic granules. | Flow cytometry for assessing total this compound content, including newly synthesized protein after stimulation.[4] |
| Cross-Reactivity | Reacts with human and bovine this compound; does not cross-react with mouse this compound.[6] | Information on cross-reactivity should be obtained from the specific vendor's datasheet. |
Q4: Why is my this compound signal weak or absent in Western Blotting?
Weak or no signal in Western Blotting can be due to several factors:
-
Low Protein Expression: this compound may not be highly expressed in your cell type or experimental condition. Consider using positive controls like NK-92 or CTLL-2 cell lysates.[7][8]
-
Inefficient Protein Transfer: Ensure complete transfer of the protein to the membrane. This can be checked using a Ponceau S stain.
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Titrate the antibody to find the optimal dilution.
-
Antibody Inactivity: Improper storage or repeated freeze-thaw cycles can degrade the antibody.
-
Incompatible Secondary Antibody: Ensure the secondary antibody is specific for the host species of the primary antibody.
Q5: What are the critical controls to include in my this compound staining experiment?
To ensure the specificity of your this compound staining, it is crucial to include the following controls:
-
Isotype Control: Use an antibody of the same isotype, host species, and concentration as your primary antibody to control for non-specific binding of the antibody itself.
-
Negative Control Cells/Tissues: Use cells or tissues known not to express this compound to check for background staining.
-
Positive Control Cells/Tissues: Use cells or tissues known to express this compound (e.g., NK cells, activated CD8+ T cells, or spleen tissue) to confirm that your staining protocol is working correctly.[9]
-
Secondary Antibody Only Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.[10]
Troubleshooting Guides
High Background or Non-Specific Staining
High background can obscure the specific signal and lead to misinterpretation of results. Here are common causes and solutions for different applications.
General Troubleshooting Workflow for High Background
References
- 1. Troubleshooting - High background [immunohistochemistry.us]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Flow cytometric detection of this compound upregulation in human CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. anti-Perforin 1 Antibody [ABIN1981903] - Cow, Human, FACS, IP, ICC [antibodies-online.com]
- 7. This compound (E9F7N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Immunohistochemical identification of cytotoxic lymphocytes using human this compound monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
optimizing fixation and permeabilization for intracellular perforin staining
Welcome to our technical support center dedicated to optimizing fixation and permeabilization for intracellular perforin staining. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of fixation and permeabilization for intracellular staining?
A: Intracellular staining for flow cytometry involves two crucial steps that allow antibodies to access targets within the cell:
-
Fixation: This process preserves the cell's morphology and the location of intracellular proteins.[1][2][3] Chemical fixatives, like formaldehyde (B43269), cross-link proteins, essentially creating a snapshot of the cellular state at the time of fixation.[1][4]
-
Permeabilization: This step creates pores in the cell membrane, enabling antibodies to enter the cell and bind to their intracellular targets.[1][2] This is typically achieved using detergents (e.g., saponin (B1150181), Triton™ X-100) or alcohols (e.g., methanol).[1]
Q2: Should I stain for surface markers before or after fixation and permeabilization?
A: It is highly recommended to stain for cell surface antigens before fixation and permeabilization.[1][2][5] The chemicals used in these subsequent steps can alter or damage the epitopes of surface proteins, leading to diminished or absent signals.[1] An exception to this is when studying transient events like protein phosphorylation, where immediate fixation is necessary to preserve the signaling state.[1][2]
Q3: Which fixation and permeabilization method is optimal for this compound staining?
A: The ideal method depends on several factors, including the specific antibody clone, the fluorochrome used, and the other markers in your panel. No single method is universally perfect, and some empirical testing is often required.[1][6] However, a common and effective approach for cytoplasmic proteins like this compound is formaldehyde fixation followed by detergent-based permeabilization.[1][6]
Q4: Why is it important to include a protein transport inhibitor during cell stimulation?
A: For secreted proteins like some cytokines, and to ensure the accumulation of newly synthesized this compound within the cell for easier detection, it is crucial to treat cells with a protein transport inhibitor like Brefeldin A or Monensin during the final hours of in vitro stimulation.[2][5][7][8] This blocks the secretion pathway, causing the target protein to accumulate in the Golgi complex and endoplasmic reticulum.[8] Some researchers suggest that a combination of Brefeldin A and Monensin can sometimes be more effective than using either one alone.[9]
Troubleshooting Guide
This guide addresses common issues encountered during intracellular this compound staining.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No this compound Signal | Inadequate Permeabilization: The antibody cannot access the intracellular this compound. | Optimize the concentration of your permeabilizing agent (e.g., try a higher concentration of saponin or Triton™ X-100) or increase the permeabilization incubation time.[1] Ensure the permeabilization buffer is present during antibody incubation and subsequent washes if using saponin, as its effects are reversible.[1][10] |
| Epitope Masking by Fixation: The fixation process may have altered the this compound protein structure, preventing the antibody from binding. | Try reducing the fixation time or using a lower concentration of formaldehyde.[1] Alternatively, test a different fixation method, such as methanol (B129727) fixation, which may expose different epitopes.[1] | |
| Low this compound Expression: The target cells may not be expressing this compound at a detectable level. | Ensure your cell stimulation protocol is optimal for inducing this compound expression.[11] Include a positive control cell type known to express high levels of this compound, such as activated NK cells or cytotoxic T lymphocytes.[11] | |
| Incorrect Antibody Clone or Fluorochrome: Some antibody clones may be more sensitive to fixation/permeabilization conditions. Certain fluorochromes (e.g., PE, APC) can be damaged by methanol.[1] | Test different anti-perforin antibody clones.[9][12] If using methanol, ensure your chosen fluorochrome is compatible.[1][8] For weakly expressed targets, use a bright fluorochrome.[13] | |
| Protein Secretion: this compound may have been released from the cells before staining. | Use a protein transport inhibitor (e.g., Brefeldin A, Monensin) during the last 4-6 hours of cell stimulation to trap this compound inside the cell.[5][8][11] | |
| High Background Staining | Inadequate Washing: Insufficient washing can leave residual antibodies that bind non-specifically. | Increase the number of wash steps after antibody incubation.[3] Ensure you are using the appropriate wash buffer (e.g., permeabilization buffer for saponin-based methods).[4] |
| Non-specific Antibody Binding: The antibody may be binding to Fc receptors or other cellular components. | Add an Fc blocking reagent before antibody staining.[10] Dilute your primary antibody in a buffer containing a blocking agent like BSA or serum.[11][14] Titrate your antibody to determine the optimal concentration that maximizes signal-to-noise. | |
| Presence of Dead Cells: Dead cells can non-specifically bind antibodies, leading to high background. | Use a viability dye to exclude dead cells from your analysis.[13][14] | |
| Altered Light Scatter Properties | Effects of Fixation/Permeabilization: Both fixation and permeabilization can alter the forward and side scatter properties of cells.[1][8][14] | Always prepare a control sample of unstained but fixed and permeabilized cells to properly set your gates.[8] |
Comparison of Fixation & Permeabilization Methods
The choice of reagents is critical for successful intracellular staining. The following table summarizes the properties of common methods.
| Method | Primary Agent(s) | Mechanism of Action | Advantages | Disadvantages |
| Formaldehyde + Detergent | 4% Formaldehyde, Saponin or Triton™ X-100 | Formaldehyde cross-links proteins. Detergents create pores in the cell membrane.[1] | Good preservation of cell morphology and light scatter properties.[1] Compatible with most protein-based fluorochromes (e.g., PE, APC).[1] | May mask some epitopes.[1] Saponin-based permeabilization is reversible and requires its presence in subsequent buffers.[1][10] |
| Methanol | 90-100% Ice-Cold Methanol | Dehydrates and denatures proteins, simultaneously fixing and permeabilizing the cells.[1] | Good for exposing some nuclear antigens and for phospho-protein analysis.[1] Cells can be stored for longer periods after fixation.[1] | Can destroy epitopes of some proteins.[1] Damages protein-based fluorochromes like PE and APC.[1] Alters light scatter properties.[1] |
Experimental Protocols
Below are detailed methodologies for common fixation and permeabilization procedures.
Protocol 1: Formaldehyde Fixation and Saponin/Triton™ X-100 Permeabilization
This is a widely used method for cytoplasmic antigens like this compound.
-
Cell Preparation & Surface Staining:
-
Fixation:
-
Permeabilization & Intracellular Staining:
-
Wash the cells once with 1X Permeabilization Buffer (e.g., PBS containing 0.1-0.5% Saponin or 0.1-0.3% Triton™ X-100 and 0.5% BSA).[1]
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer.
-
Add the pre-titrated amount of fluorochrome-conjugated anti-perforin antibody.
-
Incubate for at least 30 minutes at room temperature, protected from light.[14]
-
-
Wash and Acquire:
Protocol 2: Methanol Fixation and Permeabilization
This method is often used for nuclear antigens but can be tested for this compound if other methods fail. Warning: Do not use PE or APC fluorochromes with this method.[1]
-
Cell Preparation & Surface Staining:
-
Follow step 1 from Protocol 1.
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde as described in Protocol 1, Step 2.
-
After fixation and washing, chill the cell pellet on ice for at least 2 minutes.[1]
-
-
Permeabilization:
-
Intracellular Staining:
-
Wash cells twice with staining buffer (e.g., PBS with 1% BSA).
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the anti-perforin antibody and incubate for 30-60 minutes at room temperature, protected from light.[1]
-
-
Wash and Acquire:
-
Wash cells twice with staining buffer.
-
Resuspend in Flow Cytometry Staining Buffer for analysis.
-
Visual Guides
Intracellular Staining Workflow
Caption: General workflow for intracellular this compound staining.
Troubleshooting Decision Tree for Weak/No Signal
Caption: Decision tree for troubleshooting weak this compound signal.
Mechanism of Fixation and Permeabilization
Caption: Conceptual overview of the fixation and permeabilization process.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Invitrogen™ eBioscience™ Intracellular Fixation & Permeabilization Buffer Set | Fisher Scientific [fishersci.ca]
- 5. protocols.io [protocols.io]
- 6. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. raybiotech.com [raybiotech.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. msesupplies.com [msesupplies.com]
Technical Support Center: Perforin Western Blot Detection
This guide provides troubleshooting strategies and answers to frequently asked questions for the detection of perforin by Western blot. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during this compound Western blotting in a question-and-answer format.
Question 1: Why am I getting no or a very weak signal for this compound?
A weak or absent signal is a frequent issue. The potential causes can be systematically investigated.
-
Low this compound Expression: this compound is primarily expressed in cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2][3] Ensure you are using a cell line or tissue known to express this compound. Consider using a positive control lysate from a cell line like CTLL-2 or NK-92 to validate your protocol and reagents.[4][5] For some cell types, stimulation with agents like IL-2 or anti-CD3/CD28 antibodies may be necessary to induce or increase this compound expression.[3]
-
Inefficient Protein Extraction: Inadequate lysis of cells can lead to low protein yield. Use a robust lysis buffer containing protease inhibitors to prevent this compound degradation.[6]
-
Suboptimal Antibody Performance: The primary or secondary antibody may not be performing correctly.
-
Concentration: The antibody concentration may be too low. Increase the concentration or extend the incubation time.[7] Incubating the primary antibody overnight at 4°C is often recommended.[5][8]
-
Activity: Ensure the antibody has not expired and has been stored correctly.[7] Repeated freeze-thaw cycles should be avoided.
-
-
Inefficient Protein Transfer: Verify that the protein has successfully transferred from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.[9][10] For large proteins like this compound (~70-75 kDa), transfer times may need to be optimized.[1][3][11][12]
-
Inactive Detection Reagents: Ensure your ECL substrate or other detection reagents have not expired and are active.[10]
Question 2: Why is there high background on my Western blot?
High background can obscure the specific this compound signal. Here are common causes and solutions:
-
Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding.
-
Antibody Concentration Too High: Excessively high concentrations of the primary or secondary antibody can increase non-specific binding.[13][14][15] Try reducing the antibody concentration.
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave behind unbound antibodies. Increase the number and duration of wash steps.[9][15]
-
Membrane Handling: Avoid touching the membrane with bare hands and ensure it does not dry out at any point during the procedure.[10][15]
Question 3: Why is the this compound band appearing at an incorrect molecular weight?
The observed band size for this compound can sometimes differ from the predicted molecular weight.
-
Expected Molecular Weight: this compound is a glycoprotein (B1211001) with a predicted molecular weight of approximately 60-70 kDa, but it often migrates at 70-75 kDa on SDS-PAGE due to post-translational modifications.[1][3][11][12]
-
Post-Translational Modifications: Glycosylation can affect the migration of this compound in the gel.[16][17] Different cell types or conditions can lead to variations in these modifications.
-
Protein Degradation: If samples are not handled properly with protease inhibitors, this compound can be degraded, leading to the appearance of lower molecular weight bands.[6][10]
-
Precursor Forms: In some cell systems, precursor forms of this compound may be detected at a slightly higher molecular weight than the mature, processed form.[18]
Quantitative Data Summary
For reproducible results, it is crucial to optimize concentrations and incubation times. The following table provides general recommendations that should be further optimized for your specific experimental conditions.
| Parameter | Recommended Range | Notes |
| Total Protein Load | 20-50 µg per lane | May need to be increased for samples with low this compound expression.[6][19] |
| Primary Antibody Dilution | 1:500 - 1:5000 | Refer to the manufacturer's datasheet. A common starting point is 1:1000.[1][2][11] |
| Primary Antibody Incubation | 1-2 hours at RT or Overnight at 4°C | Overnight incubation at 4°C often yields a stronger signal.[5] |
| Secondary Antibody Dilution | 1:2000 - 1:20,000 | Dependent on the detection system (e.g., ECL sensitivity). |
| Secondary Antibody Incubation | 1 hour at Room Temperature | Standard for most protocols. |
Experimental Protocols
Protocol 1: Cell Lysate Preparation from Cytotoxic Lymphocytes
-
Cell Harvesting: Pellet 5-10 million cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubation: Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Storage: Store the lysate at -80°C.
Protocol 2: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the desired amount of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an 8-10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.
Protocol 3: Immunodetection of this compound
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Visualizations
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound? A: The protein this compound has a molecular weight that typically ranges from 70 to 75 kDa.[1][3][11][12] This can vary slightly based on post-translational modifications like glycosylation.[18]
Q2: What are good positive controls for this compound detection? A: Cell lines known to express high levels of this compound are excellent positive controls.[4] These include cytotoxic T cell lines like CTLL-2 and natural killer cell lines such as NK-92 and YTS.[1][5][20]
Q3: Can I reuse my diluted primary antibody? A: It is generally not recommended to reuse diluted antibodies.[6] The antibody is less stable after dilution, and there is a risk of contamination, which can affect the quality of your results.[6] Always use freshly diluted antibody for optimal performance.[6]
Q4: My this compound antibody is not working, what should I check first? A: First, confirm that your target cells or tissues are expected to express this compound.[6] Second, run a recommended positive control to ensure your protocol and reagents are working correctly.[4][6] Finally, check the antibody datasheet for the recommended dilution and application suitability.[19]
References
- 1. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 2. This compound (E9F7N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. This compound Monoclonal Antibody (eBioOMAK-D) (14-9392-82) [thermofisher.com]
- 4. Recommended controls for western blot | Abcam [abcam.com]
- 5. file.yizimg.com [file.yizimg.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. This compound antibody (14580-1-AP) | Proteintech [ptglab.com]
- 12. Anti-Perforin Antibodies | Invitrogen [thermofisher.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. arp1.com [arp1.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. This compound-1 - Wikipedia [en.wikipedia.org]
- 17. Regulation of this compound activation and pre‐synaptic toxicity through C‐terminal glycosylation | EMBO Reports [link.springer.com]
- 18. Aberrant maturation of mutant this compound underlies the clinical diversity of hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agrisera.com [agrisera.com]
- 20. Rapid upregulation and granule-independent transport of this compound to the immunological synapse define a novel mechanism of antigen-specific CD8+ T cell cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Perforin Expression
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in enhancing perforin expression in your cell lines.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Q1: Why is this compound expression in my cell line low or absent after lentiviral transduction?
Potential Causes and Solutions:
-
Suboptimal Promoter Choice: The promoter driving your this compound gene expression is critical. Cellular promoters, such as those from the phosphoglycerate kinase (PGK) or this compound-1 (PRF1) genes, may result in significantly lower expression compared to strong viral promoters.[1][2]
-
Solution: For robust, high-level expression, consider using a lentiviral vector with a strong viral promoter/enhancer, such as the MND promoter (a modified Moloney murine leukemia virus long terminal repeat with myeloproliferative sarcoma virus enhancer).[1] Studies have shown that the MND promoter is necessary for achieving normal levels of this compound expression in human NK cell lines.[1]
-
-
Low Transduction Efficiency: Poor viral transduction will naturally lead to a smaller population of cells expressing the this compound construct.
-
Solution: Optimize your transduction protocol. This includes verifying the viral titer, optimizing the Multiplicity of Infection (MOI), and using transduction enhancers like Polybrene or Protamine Sulfate, while being mindful of potential cell toxicity.[3] It is recommended to test a range of MOIs when transducing a cell line for the first time.[4]
-
-
Vector Integrity Issues: The lentiviral vector itself could be compromised (e.g., low-quality prep, degradation during storage).
-
Incorrect Measurement Technique: this compound is an intracellular protein, and its detection requires cell permeabilization.
Q2: My cells show high this compound mRNA levels, but protein expression remains low. What's happening?
Potential Causes and Solutions:
-
Post-Transcriptional Regulation: this compound expression can be regulated at the post-transcriptional level. In some cells, like murine NK cells, this compound mRNA may be constitutively expressed, but stimulation is required to induce protein expression.[9]
-
Solution: Stimulate your cells with appropriate cytokines. For NK cells, cytokines like IL-2 and IL-15 are known to be required to induce this compound protein expression from existing mRNA.[9]
-
-
Inefficient Protein Translation or Degradation: Issues with protein synthesis or rapid degradation can lead to a disconnect between mRNA and protein levels.
-
Solution: Culture your cells in a complete, fresh medium to ensure optimal conditions for protein synthesis. You can also include protease inhibitors during cell lysis if you are performing a Western blot to prevent protein degradation.
-
-
Antibody Clone Selection: Different antibody clones may recognize different conformations of the this compound protein. For instance, some clones might only detect the mature, granule-associated form.[10]
-
Solution: If you suspect newly synthesized this compound is not being detected, try using different anti-perforin antibody clones. For example, the deltaG9 clone recognizes the granule-associated conformation, while the B-D48 clone can detect multiple forms of this compound.[10]
-
Q3: I'm observing high cell death after treating my culture with small molecules or cytokines to induce this compound.
Potential Causes and Solutions:
-
Cytotoxicity of the Compound: The concentrations used may be toxic to your specific cell line.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of the compound. For example, when using a combination of TAK981 and 5-Aza-2', sub-cytotoxic dosages are required to avoid cell death while still inducing transcription.[11]
-
-
Activation-Induced Cell Death (AICD): Prolonged or excessive stimulation of immune cells can lead to AICD.
-
Solution: Optimize the duration of the stimulation. A time-course experiment can help identify the point of maximal this compound expression before significant cell death occurs.
-
Frequently Asked Questions (FAQs)
Genetic Modification Strategies
Q: What is the most effective genetic strategy to achieve high, stable this compound expression? A: Gene transfer using a lentiviral vector is a highly effective method. For maximal expression, it is crucial to use a vector driven by a strong viral promoter, such as the MND promoter, which has been shown to restore this compound expression to normal levels in this compound-deficient human NK cell lines.[1]
Q: Can I use the endogenous this compound promoter to drive expression? A: While using the endogenous this compound promoter can provide lineage-specific expression, it often results in lower expression levels compared to strong viral promoters.[2] Some constructs using a small portion of the endogenous promoter showed limited expression in progenitor cell lineages.[2] For complete functional correction, high levels of this compound expression per cell are often required, which are more reliably achieved with viral promoters.[1]
Chemical and Cytokine Induction
Q: Which cytokines are known to increase this compound expression? A: A variety of cytokines can increase this compound expression, particularly in NK cells and cytotoxic T lymphocytes (CTLs). These include IL-2, IL-6, IL-12, IL-15, IL-21, and IFN-β.[9] IL-2 receptor signaling is a key regulator of this compound transcription.[9]
Q: Are there any small molecules that can enhance this compound expression? A: Yes. Resveratrol has been shown to increase this compound expression and NK cell cytotoxicity by activating the JNK and ERK-1/2 MAP kinase pathways in an NKG2D-dependent manner.[12][13] Additionally, a combination of the SUMO E1 inhibitor TAK981 and the DNA methylation inhibitor 5-Aza-2' deoxycytidine has been found to increase the transcription of this compound-1 in CD8+ T cells.[11]
Measurement and Protocols
Q: What is the best way to measure this compound expression? A: Intracellular flow cytometry is a rapid, sensitive, and quantitative method for measuring this compound protein levels within specific cell populations (e.g., NK cells or CD8+ T cells).[6][8][14] This technique allows for single-cell analysis and can distinguish between different cell subsets in a mixed population.[15] Other methods include Western blotting for total protein and qPCR for mRNA levels.[1]
Q: Can you provide a basic workflow for enhancing this compound expression? A: Certainly. The diagram below illustrates a general workflow for enhancing this compound expression using either lentiviral transduction or cytokine stimulation, followed by analysis.
Caption: General workflow for enhancing and analyzing this compound expression.
Data Summary Tables
Table 1: Comparison of Promoter Systems for this compound Expression
| Promoter System | Type | Expression Level | Key Considerations | Reference |
| MND | Viral | High | Provides robust, near-normal levels of this compound expression. | [1] |
| PGK | Cellular | Moderate to Low | Insufficient for complete phenotypic correction in some disease models. | [1][2] |
| PRF1 (endogenous) | Cellular | Low | Provides lineage-specificity but may not drive sufficiently high expression. | [2] |
Table 2: Chemical and Cytokine Inducers of this compound Expression
| Agent | Class | Target Cells | Pathway/Mechanism | Reference |
| IL-2, IL-15 | Cytokine | NK Cells, T Cells | IL-2R signaling, induces protein expression from mRNA. | [9] |
| IL-12, IL-21 | Cytokine | NK Cells | Increases transcriptional rates. | [9] |
| Resveratrol | Small Molecule | NK-92 Cells | NKG2D-dependent JNK and ERK-1/2 activation. | [12][13] |
| TAK981 + 5-Aza-2' | Small Molecules | CD8+ T Cells | SUMO/DNA methylation inhibition, increases transcription. | [11] |
| A23187 (Ca2+ Ionophore) | Pharmacological | CD8+ T Cells | IL-2 independent, requires adherent cells. | [16] |
Experimental Protocols & Signaling Pathways
Protocol 1: Lentiviral Transduction for this compound Expression
This protocol is a general guideline based on established methods.[3][4] Optimization for your specific cell line is critical.
Day 1: Cell Plating
-
Plate your target cells (e.g., NK-92) in a 96-well plate at a density that will result in ~70% confluency on the day of transduction (e.g., 1.6 x 10⁴ cells/well).[4]
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Transduction
-
Thaw your this compound-expressing lentiviral particles on ice.
-
Remove the culture medium from the cells.
-
Add fresh culture medium containing a transduction enhancer (e.g., 8 µg/mL Polybrene). Note: First, determine the toxicity of Polybrene for your cell line.[3]
-
Add the lentiviral particles to the wells. It is crucial to test a range of MOIs (e.g., 1, 2, 5, 10) to find the optimal concentration.[4]
-
Gently swirl the plate to mix and incubate at 37°C, 5% CO₂ for 18-20 hours. This time can be reduced to 4-8 hours if viral toxicity is observed.[3][4]
Day 3: Medium Change & Expansion
-
Carefully remove the medium containing the virus and replace it with fresh culture medium.
-
If your vector contains a selection marker (e.g., puromycin (B1679871) resistance), you can begin selection at least 24 hours post-transduction. The optimal antibiotic concentration must be determined beforehand via a kill curve.[3]
-
Culture the cells for an additional 48-72 hours to allow for robust expression of the this compound protein before analysis.
Protocol 2: Intracellular Flow Cytometry for this compound Detection
This protocol is adapted from standard intracellular staining procedures.[6][7]
Materials:
-
Cell suspension (1 x 10⁶ cells per sample)
-
Surface marker antibodies (e.g., anti-CD3, anti-CD8, anti-CD56)
-
FACS Buffer (e.g., PBS + 0.5% BSA)
-
Fixation Buffer (e.g., 4% Paraformaldehyde (PFA), ice-cold)
-
Permeabilization Buffer (e.g., FACS buffer + 0.1-0.3% Triton™ X-100 or Saponin)
-
Intracellular antibody (e.g., anti-Perforin, conjugated)
-
Isotype control antibody
Procedure:
-
Surface Staining: If required, first stain for cell-surface antigens by incubating cells with surface marker antibodies in FACS buffer for 20-30 minutes on ice, protected from light.
-
Wash cells once with 1x PBS and pellet by centrifugation (~300g for 5 mins). Discard the supernatant.
-
Fixation: Resuspend the cell pellet in ~100 µL of ice-cold 4% PFA. Gently vortex. Incubate for 20 minutes at room temperature.[7] This step cross-links proteins and stabilizes the cells.
-
Wash cells by adding 1 mL of 1x PBS and centrifuging. Carefully discard the supernatant into a PFA waste container.
-
Permeabilization: Resuspend the fixed cells in ~100 µL of Permeabilization Buffer. Incubate for 10-15 minutes at room temperature. This allows the intracellular antibody to access its target.[7]
-
Wash cells once with Permeabilization Buffer to remove excess detergent.
-
Intracellular Staining: Resuspend the permeabilized cell pellet in the anti-Perforin antibody (and isotype control in a separate tube) diluted in Permeabilization Buffer. Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells twice with Permeabilization Buffer.
-
Acquisition: Resuspend the final cell pellet in FACS Buffer and acquire the samples on a flow cytometer.
Signaling Pathways for this compound Induction
The diagrams below illustrate key signaling pathways involved in the chemical induction of this compound.
Caption: Simplified IL-2/IL-15 signaling pathway leading to this compound expression.
Caption: Resveratrol enhances this compound expression via the NKG2D-MAPK pathway.[13]
References
- 1. High Level of this compound Expression Is Required for Effective Correction of Hemophagocytic Lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Gene Transfer Into Hematopoietic Stem Cells Improves Immune Dysregulation in Murine Models of this compound Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. T-cell gene therapy for this compound deficiency corrects cytotoxicity defects and prevents hemophagocytic lymphohistiocytosis manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Flow Cytometric Assays for the Screening and Diagnosis of Primary HLH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. researchgate.net [researchgate.net]
- 9. The transcriptional control of the this compound locus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. Resveratrol enhances this compound expression and NK cell cytotoxicity through NKG2D-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Resistance to Perforin-Mediated Killing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to perforin-mediated cytotoxicity and strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which target cells develop resistance to this compound-mediated killing?
A1: Target cells can develop resistance to this compound-mediated killing through several key mechanisms:
-
Impaired this compound Pore Formation: Target cells may alter their membrane composition or activate repair mechanisms that reduce the ability of this compound to form stable pores.
-
Inhibition of Granzyme Activity: Once inside the cell, granzymes can be neutralized by endogenous inhibitors, such as Serpins (serine protease inhibitors). For example, Proteinase Inhibitor 9 (PI-9) can directly inhibit Granzyme B.[1]
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can sequester pro-apoptotic proteins like Bax and Bak, preventing the mitochondrial pathway of apoptosis initiated by Granzyme B.[2][3]
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of signaling pathways like STAT3 can promote the expression of genes involved in cell survival, proliferation, and immune evasion, thereby contributing to resistance.[4][5][6]
-
Induction of Autophagy: Autophagy, a cellular recycling process, can be initiated in response to cellular stress, including attack by cytotoxic lymphocytes. This can serve as a pro-survival mechanism, allowing cancer cells to withstand the damage induced by this compound and granzymes.[7][8][9]
Q2: How can I determine if my target cells are resistant to this compound-mediated killing?
A2: You can assess resistance by performing a standard cytotoxicity assay, such as a Chromium-51 release assay or a non-radioactive alternative like a calcein-AM release assay. By co-culturing your target cells with effector cells (e.g., NK cells or cytotoxic T lymphocytes - CTLs) at various effector-to-target (E:T) ratios, you can measure the percentage of specific lysis. Resistant cells will show significantly lower levels of lysis compared to sensitive control cell lines.
Q3: What are the main therapeutic strategies to overcome resistance to this compound-mediated killing?
A3: Several strategies are being explored to overcome resistance:
-
STAT3 Inhibition: Small molecule inhibitors that block the STAT3 signaling pathway can sensitize resistant tumor cells to NK cell-mediated cytotoxicity.[4][6][10]
-
Bcl-2 Family Inhibition: BH3 mimetics, such as ABT-737 and its orally bioavailable successor Venetoclax (ABT-199), can restore the apoptotic pathway by inhibiting anti-apoptotic Bcl-2 family proteins, thereby sensitizing cancer cells to CTL- and NK cell-mediated killing.[11][12][13][14]
-
Epigenetic Modulation: Hypomethylating agents like 5-aza-2'-deoxycytidine can increase the expression of components of the cytotoxic pathway in T cells and enhance the immunogenicity of tumor cells.
-
Autophagy Inhibition: Inhibitors of autophagy, such as chloroquine (B1663885) and 3-methyladenine, can prevent this pro-survival response and enhance the efficacy of cytotoxic lymphocyte-mediated killing.[7][8]
Troubleshooting Guides
Scenario 1: My STAT3 inhibitor does not sensitize resistant target cells to NK cell-mediated cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Ineffective STAT3 Inhibition | Verify that the STAT3 inhibitor is active and used at an effective concentration. Perform a Western blot to confirm a decrease in phosphorylated STAT3 (p-STAT3) in your target cells after treatment. |
| Off-Target Effects | Ensure the observed effects (or lack thereof) are specific to STAT3 inhibition. Consider using a second, structurally different STAT3 inhibitor to confirm the results. RNAi-mediated knockdown of STAT3 can also be used as a validation tool. |
| Dominant Alternative Resistance Pathway | The target cells may have a dominant resistance mechanism independent of STAT3 signaling, such as high levels of Bcl-2 or robust autophagy. Assess the expression of key proteins in other resistance pathways. |
| Suboptimal Effector Cell Function | The effector NK cells may have low intrinsic cytotoxic activity. Ensure the NK cells are properly activated and healthy. Use a sensitive target cell line as a positive control for NK cell killing. |
Scenario 2: A Bcl-2 inhibitor (BH3 mimetic) is not increasing the susceptibility of my target cells to CTL-mediated apoptosis.
| Possible Cause | Troubleshooting Step |
| Expression of Other Anti-Apoptotic Proteins | The target cells may rely on other anti-apoptotic proteins that are not targeted by the specific BH3 mimetic used (e.g., Mcl-1 or Bcl-xL). Profile the expression of Bcl-2 family proteins in your target cells to determine the dominant anti-apoptotic protein. Consider using a pan-Bcl-2 inhibitor or a combination of specific inhibitors. |
| Ineffective Drug Concentration or Duration | The concentration or duration of the inhibitor treatment may be insufficient. Perform a dose-response and time-course experiment to determine the optimal conditions for sensitizing your cells. |
| Upstream Defects in the Apoptotic Pathway | The resistance may be due to defects upstream of Bcl-2, such as impaired Granzyme B delivery or activity. Measure Granzyme B activity in the target cells. |
| Non-Apoptotic Cell Death Mechanisms | The primary mode of killing by the CTLs under your experimental conditions may not be apoptosis. Assess for markers of other cell death pathways, such as necroptosis. |
Scenario 3: Inhibition of autophagy in my target cells does not enhance this compound-mediated killing.
| Possible Cause | Troubleshooting Step |
| Incomplete Autophagy Inhibition | Confirm that your autophagy inhibitor is effectively blocking the autophagic process. Monitor autophagy markers such as LC3-II conversion and p62 degradation by Western blot or immunofluorescence. |
| Autophagy is Not the Primary Resistance Mechanism | The target cells may not be relying on autophagy for survival against cytotoxic lymphocyte attack. Investigate other resistance pathways such as STAT3 and Bcl-2. |
| Toxicity of the Autophagy Inhibitor | The concentration of the autophagy inhibitor used may be toxic to the target or effector cells, confounding the results. Perform a toxicity test of the inhibitor on both cell types independently. |
| Timing of Inhibition | The timing of autophagy inhibition relative to the co-culture with effector cells may be critical. Experiment with different pre-incubation times with the autophagy inhibitor. |
Data Presentation
Table 1: Efficacy of STAT3 Inhibitors in Sensitizing Resistant Cancer Cells to NK Cell-Mediated Cytotoxicity
| Inhibitor | Cell Line | Effector Cells | % Increase in Cytotoxicity (approx.) | Reference |
| Stattic | HT29 (colorectal) | Human NK cells | 25-35% | [4] |
| CPA7 | MB49 (urothelial) | Mouse NK and T cells | Boosts anti-tumor response | [10] |
| Pyrimethamine | TUBO, TM40D-MB (breast) | Mouse CD8+ T cells | Enhanced cytotoxic granule release | [15] |
Table 2: Effect of Bcl-2 Family Inhibitors on Sensitizing Resistant Tumor Cells to Cytotoxic Lymphocyte-Mediated Lysis
| Inhibitor | Cell Line | Effector Cells | Fold Increase in Cytotoxicity (approx.) | Reference |
| ABT-737 | HL-60/Bcl-2 (leukemia) | Doxorubicin/AN-9 | Significant increase in apoptosis | [12] |
| ABT-737 | PTLD model | In vivo mouse model | Reduced tumor growth, increased survival | [13] |
| HA14-1 | U937 (lymphoma) | Human NKT cells | 2-3 fold | [16] |
Experimental Protocols
Protocol 1: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the release of ⁵¹Cr from target cells upon lysis by effector cells.
Materials:
-
Target cells
-
Effector cells (e.g., activated NK cells or CTLs)
-
Complete RPMI-1640 medium with 10% FBS
-
Sodium Chromate (⁵¹Cr)
-
96-well round-bottom plates
-
Triton X-100 (for maximum release)
-
Gamma counter
Procedure:
-
Target Cell Labeling: a. Resuspend 1 x 10⁶ target cells in 100 µL of complete medium. b. Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C in a CO₂ incubator. c. Wash the cells three times with 10 mL of complete medium to remove unincorporated ⁵¹Cr. d. Resuspend the labeled target cells at 1 x 10⁵ cells/mL in complete medium.
-
Assay Setup: a. Plate 100 µL of the labeled target cell suspension into each well of a 96-well round-bottom plate (10,000 cells/well). b. Prepare serial dilutions of effector cells to achieve the desired E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1). c. Add 100 µL of the effector cell suspensions to the wells containing target cells. d. Controls:
- Spontaneous Release: Add 100 µL of medium instead of effector cells.
- Maximum Release: Add 100 µL of medium containing 2% Triton X-100.
-
Incubation and Measurement: a. Centrifuge the plate at 200 x g for 3 minutes to pellet the cells. b. Incubate the plate for 4 hours at 37°C in a CO₂ incubator. c. After incubation, centrifuge the plate at 500 x g for 5 minutes. d. Carefully collect 100 µL of the supernatant from each well and transfer to tubes for gamma counting.
-
Calculation:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Fluorometric Granzyme B Activity Assay
This assay measures the activity of Granzyme B delivered into target cells.
Materials:
-
Target cells co-cultured with effector cells
-
Granzyme B Assay Buffer
-
Granzyme B Substrate (e.g., Ac-IEPD-AFC)
-
Fluorometer with excitation at 380 nm and emission at 500 nm
-
96-well black, clear-bottom plates
Procedure:
-
Sample Preparation: a. After co-culture, pellet the target cells by centrifugation. b. Lyse the cells in 50-100 µL of Granzyme B Assay Buffer on ice. c. Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet debris. d. Collect the supernatant (cytosolic fraction).
-
Assay Reaction: a. Add 50 µL of the cell lysate to a well of the 96-well plate. b. Prepare a reaction mix containing the Granzyme B substrate according to the manufacturer's instructions. c. Add 50 µL of the reaction mix to each sample well.
-
Measurement: a. Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings every 5 minutes.
-
Data Analysis: a. Determine the change in fluorescence units per minute (ΔRFU/min). b. Use a standard curve generated with purified Granzyme B to convert the ΔRFU/min to enzymatic activity (e.g., in pmol/min).
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of effector caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Target cells co-cultured with effector cells
-
Caspase-Glo® 3/7 Reagent (or similar)
-
Luminometer
-
96-well white-walled plates
Procedure:
-
Assay Setup: a. After co-culture in a 96-well plate, allow the plate to equilibrate to room temperature.
-
Reagent Addition: a. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. b. Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubation and Measurement: a. Incubate the plate at room temperature for 1-3 hours, protected from light. b. Measure the luminescence in a plate-reading luminometer.
-
Data Analysis: a. The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated samples to untreated controls.
Signaling Pathways and Experimental Workflows
This compound/Granzyme-Mediated Apoptosis and Resistance Mechanisms
References
- 1. Involvement of STAT3 in immune evasion during lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Regulation of Natural Killer Cell Function by STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transducer and activator of transcription 3 signaling in tumor immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tvarditherapeutics.com [tvarditherapeutics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Autophagy inhibition mediates apoptosis sensitization in cancer therapy by relieving FOXO3a turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagic cell death unraveled: Pharmacological inhibition of apoptosis and autophagy enables necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Multifaceted Role of STAT3 in NK-Cell Tumor Surveillance [frontiersin.org]
- 11. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABT-737 overcomes Bcl-2 mediated resistance to doxorubicin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The BCL-2 family protein inhibitor ABT-737 as an additional tool for the treatment of EBV-associated post-transplant lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Molecular Mechanisms of Autophagy in Cancer Development, Progression, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
quality control measures for perforin activity assays
Welcome to the Technical Support Center for Perforin Activity Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the measurement of this compound activity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to assess this compound-mediated cytotoxicity?
A1: The primary methods to assess this compound-mediated cytotoxicity include:
-
Chromium-51 (⁵¹Cr) Release Assay: A traditional method that measures the release of ⁵¹Cr from pre-labeled target cells upon lysis by cytotoxic lymphocytes. This assay quantifies target cell death.
-
Intracellular this compound Staining by Flow Cytometry: This method quantifies the intracellular expression of this compound within effector cells, such as Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs). It provides information on the cytotoxic potential of these cells.
-
CD107a Degranulation Assay: This flow cytometry-based assay measures the expression of CD107a (LAMP-1) on the surface of effector cells. CD107a is a lysosomal membrane protein that is externalized during the degranulation process, making it a reliable marker for cytotoxic activity.[1][2][3]
Q2: Do I need to stimulate the effector cells before measuring this compound or granzyme B?
A2: It depends on the specific research question. This compound and granzyme B can be detected in resting CD8+ T cells and NK cells. However, if you are interested in the degranulation process or the immediate cytotoxic response to a specific stimulus, stimulation with target cells, peptides, or mitogens like PMA/Ionomycin is necessary to induce the release of cytotoxic granules.[4] For assays like the CD107a degranulation assay, stimulation is a required step to trigger the externalization of CD107a.
Q3: Which is a better marker for cytotoxicity: intracellular this compound or surface CD107a?
A3: Both markers provide valuable but different information. Intracellular this compound staining quantifies the cytotoxic potential of a cell population by measuring the amount of this compound stored in its granules. The CD107a degranulation assay measures the actual release of cytotoxic granules upon stimulation, which is a direct indicator of cytotoxic function. For some applications, the CD107a assay is considered more straightforward with highly specific and strong signals.[4] Studies have shown that this compound and CD107a expression testing can be more sensitive and specific than traditional NK cell cytotoxicity assays for screening certain genetic disorders.[5]
Q4: What are appropriate positive and negative controls for a this compound activity assay?
A4:
-
Positive Controls:
-
For ⁵¹Cr release assays, maximum release is induced by lysing target cells with a detergent like Triton X-100.[6][7]
-
For flow cytometry assays, a known potent stimulus for the effector cells, such as PMA and ionomycin, can be used to induce a strong degranulation signal (for CD107a) or cytokine production.
-
-
Negative Controls:
-
For ⁵¹Cr release assays, "spontaneous release" from target cells incubated in media alone is the negative control.[6][7]
-
For flow cytometry, unstained cells and isotype controls are crucial for setting gates and determining background fluorescence. Effector cells incubated without a stimulus serve as a baseline for activation markers.
-
Troubleshooting Guides
Chromium-51 (⁵¹Cr) Release Assay
| Problem | Possible Cause | Suggested Solution |
| High Spontaneous Release (>30% of Maximum Release) | Poor target cell viability. | Use fresh, healthy target cells. Feeding the cell line the day before the assay can help.[8] |
| Over-labeling with ⁵¹Cr. | Optimize the concentration of ⁵¹Cr and the labeling time. | |
| Extended incubation times. | Adhere to the optimized incubation period (typically 4-6 hours).[6] | |
| Low Maximum Release | Inefficient labeling of target cells. | Ensure the correct concentration of ⁵¹Cr is used and that the incubation time is sufficient.[7] |
| Ineffective lysis buffer. | Prepare fresh lysis buffer (e.g., 1-2% Triton X-100) and ensure complete cell lysis.[6] | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent volumes. |
| Uneven cell distribution. | Thoroughly mix cell suspensions before aliquoting into wells. |
Intracellular this compound Staining (Flow Cytometry)
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | Low or absent antigen expression. | Confirm that the cell type is expected to express this compound. Use a positive control cell line. |
| Antibody issue. | Check antibody expiration date, storage conditions, and use the correct antibody for the species being tested. Titrate the antibody to determine the optimal concentration. | |
| Ineffective fixation/permeabilization. | The choice of fixation and permeabilization reagents is critical. Test different protocols (e.g., formaldehyde (B43269) with saponin (B1150181) or Tween-20, or methanol-based methods).[9][10][11] Ensure permeabilization buffer is included in subsequent antibody staining and wash steps.[10] | |
| Protein secretion. | For detecting newly synthesized this compound after stimulation, a protein transport inhibitor like Brefeldin A or Monensin should be used to trap the protein inside the cell. A combination of both may be more effective.[4][9] | |
| High Background/Non-specific Staining | Inadequate washing. | Ensure sufficient washing steps after antibody incubation. |
| Fc receptor binding. | Block Fc receptors on cells before adding the primary antibody. | |
| Antibody concentration too high. | Titrate the antibody to find the optimal concentration that maximizes signal-to-noise ratio. |
CD107a Degranulation Assay (Flow Cytometry)
| Problem | Possible Cause | Suggested Solution |
| No/Weak CD107a Signal | Ineffective cell stimulation. | Ensure the stimulus (e.g., target cells, peptide) is potent and used at the correct concentration. Optimize the effector-to-target (E:T) ratio. |
| Insufficient incubation time. | The stimulation period is typically 4-6 hours. For very long incubations (>16h), add the CD107a antibody and secretion inhibitors for only the last 6 hours.[2] | |
| CD107a antibody not present during stimulation. | The anti-CD107a antibody must be added at the beginning of the co-culture with the stimulus to capture the transiently expressed surface CD107a.[2][12] | |
| Ineffective secretion inhibitor. | Use a secretion inhibitor like Monensin (GolgiStop) to prevent the re-internalization of the CD107a-antibody complex.[2][13] | |
| High Background Staining | Spontaneous degranulation. | Ensure effector cells are healthy and not overly stressed before the assay. |
| Non-specific antibody binding. | Use an appropriate isotype control and titrate the CD107a antibody. |
Quantitative Data Summary
Table 1: this compound Content in Lymphocyte Subsets of Healthy Controls
| Lymphocyte Subset | Mean this compound Content (rMol of anti-perforin antibody bound per cell) | Standard Deviation |
| Natural Killer (NK) Cells | 3,561 | 1,157 |
| Cytotoxic T (Tc) Cells | 500 | 779 |
| Data from a study using quantitative fluorescence measures.[14][15] |
Table 2: NK Cell this compound Content in Healthy Controls vs. This compound Deficiency
| Condition | NK Cell this compound Content (rMol of anti-perforin antibodies per NK cell) |
| Healthy Controls (Mean) | 3,561 |
| Heterozygous this compound Deficiency | 2,260 |
| Homozygous this compound Deficiency (FHL) | 212 |
| FHL: Familial Hemophagocytic Lymphohistiocytosis. Data from a study using quantitative fluorescence measures.[14] |
Experimental Protocols
Protocol 1: Chromium-51 (⁵¹Cr) Release Assay
Objective: To measure the cytotoxic activity of effector cells (e.g., CTLs, NK cells) by quantifying the lysis of ⁵¹Cr-labeled target cells.
Materials:
-
Effector cells
-
Target cells
-
Complete cell culture medium
-
Sodium Chromate (⁵¹Cr)
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom or round-bottom plates
-
Lysis buffer (e.g., 2.5% Triton X-100)
-
Gamma counter
Methodology:
-
Target Cell Labeling:
-
Harvest target cells and wash them. Resuspend 1-5 x 10⁶ cells in 50 µL of medium with 10% FBS.
-
Add 100 µCi of ⁵¹Cr to the cell suspension.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator, gently mixing every 30 minutes.
-
Wash the labeled target cells three times with complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells into each well of a 96-well plate (1 x 10⁴ cells/well).
-
Prepare serial dilutions of effector cells to achieve various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspensions to the wells containing target cells. Perform in triplicate.
-
Spontaneous Release Control: Add 100 µL of medium only to triplicate wells with target cells.
-
Maximum Release Control: Add 100 µL of lysis buffer to triplicate wells with target cells.
-
-
Incubation and Supernatant Collection:
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
Carefully collect 100 µL of supernatant from each well and transfer to counting tubes or a LumaPlate.[6]
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity (Counts Per Minute, CPM) in each sample using a gamma counter.
-
Calculate the percent specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Intracellular this compound Staining by Flow Cytometry
Objective: To quantify the percentage of cells expressing intracellular this compound and the mean fluorescence intensity (MFI) of this compound expression.
Materials:
-
Effector cells (1 x 10⁶ per sample)
-
FACS buffer (PBS + 2% FBS)
-
Surface marker antibodies (e.g., anti-CD3, anti-CD8, anti-CD56)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., PBS with 0.1% Saponin or 0.2% Tween-20)
-
Fluorochrome-conjugated anti-Perforin antibody
-
Isotype control antibody
-
Flow cytometer
Methodology:
-
Surface Staining:
-
Wash cells with FACS buffer.
-
Stain with surface marker antibodies for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Fixation:
-
Resuspend the cells in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the anti-Perforin antibody or the corresponding isotype control.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population of interest (e.g., CD8+ T cells, NK cells) and analyze this compound expression.
-
Visualizations
Caption: this compound/Granzyme-mediated apoptosis pathway.
Caption: Workflow for the Chromium-51 (⁵¹Cr) Release Assay.
Caption: Workflow for Intracellular this compound Staining by Flow Cytometry.
References
- 1. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. hiv-forschung.de [hiv-forschung.de]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 8. hiv-forschung.de [hiv-forschung.de]
- 9. kumc.edu [kumc.edu]
- 10. docs.abcam.com [docs.abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Degranulation and cytokine production (functional assay) [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Fluorescence Measures for Determination of Intracellular this compound Content - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Perforin Immunofluorescence Microscopy
Welcome to the technical support center for perforin immunofluorescence microscopy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize background and achieve high-quality staining results.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background in this compound immunofluorescence?
High background fluorescence can obscure the specific signal from your target protein, this compound. The primary causes can be categorized into two main areas: autofluorescence and non-specific binding of antibodies.[1][2]
-
Autofluorescence: This is the natural fluorescence emitted by certain biological structures within the cells or tissue, such as collagen, elastin, lipofuscin, and NADH.[1][2][3] Fixatives like glutaraldehyde (B144438) and formaldehyde (B43269) can also induce autofluorescence.[1][3]
-
Non-specific Antibody Binding: This occurs when primary or secondary antibodies bind to unintended targets within the sample. This can be caused by several factors, including inappropriate antibody concentrations, insufficient blocking, or interactions with Fc receptors on immune cells.[4][5][6]
Q2: How can I determine the source of the high background in my experiment?
To identify the source of the background, it is essential to include proper controls in your experiment.[1]
-
Unstained Control: Examine a sample that has not been treated with any antibodies or fluorescent dyes. Any signal observed here is due to autofluorescence.[3][7]
-
Secondary Antibody Only Control: This control includes all steps of the staining protocol, but omits the primary antibody. Fluorescence in this sample indicates non-specific binding of the secondary antibody.[5]
Q3: My unstained cells are showing high fluorescence. How can I reduce autofluorescence?
Several methods can be employed to reduce autofluorescence:
-
Choice of Fixative: If possible, consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) for fixation instead of aldehyde-based fixatives, which are known to increase autofluorescence.[2][3] If paraformaldehyde must be used, keep the fixation time to a minimum.[1]
-
Chemical Quenching: Treating samples with quenching agents like sodium borohydride (B1222165) can help reduce aldehyde-induced autofluorescence.[1][3] Commercial reagents are also available to quench autofluorescence from sources like lipofuscin.[1][8]
-
Fluorophore Selection: Autofluorescence is often more prominent in the blue to green spectrum (350–550 nm).[2][3] Selecting fluorophores that emit in the red to far-red region (620–750 nm) can help distinguish your specific signal from the background.[3]
-
Perfusion: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which contain heme groups that contribute to autofluorescence.[1][2]
Q4: My secondary antibody control is showing significant background. What can I do to minimize non-specific antibody binding?
Minimizing non-specific binding is crucial for clean results. Here are some key strategies:
-
Optimize Antibody Concentration: Using too high a concentration of either the primary or secondary antibody is a common cause of non-specific binding.[5] It is critical to titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
Effective Blocking: The blocking step is essential to prevent antibodies from binding to non-specific sites.[5][9] Using a blocking buffer containing normal serum from the same species as the secondary antibody is highly recommended.[7][9] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum in your blocking buffer.
-
Fc Receptor Blocking: Immune cells, where this compound is often studied, can have Fc receptors on their surface that bind non-specifically to the Fc region of antibodies.[6] Including an Fc blocking reagent in your protocol can prevent this type of non-specific binding.[6]
-
Thorough Washing: Insufficient washing between antibody incubation steps can lead to high background.[4] Ensure you are performing adequate washes with a buffer like PBS or TBS, often with a small amount of detergent like Tween 20.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound immunofluorescence experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background across the entire sample | 1. Autofluorescence from tissue or fixation.[1][3] 2. Primary or secondary antibody concentration is too high.[5] 3. Insufficient blocking.[4][11] 4. Inadequate washing.[4] | 1. Include an unstained control to assess autofluorescence. Consider using a quenching agent like sodium borohydride or a commercial autofluorescence quencher.[1] Choose fluorophores in the far-red spectrum.[3] 2. Perform a titration experiment to determine the optimal antibody concentrations.[3] 3. Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum from the secondary antibody host species).[9][11] 4. Increase the number and duration of wash steps.[4] |
| Speckled or punctate background | 1. Antibody aggregates. 2. Precipitated secondary antibody. | 1. Centrifuge the primary and secondary antibody solutions before use to remove any aggregates. 2. Ensure the secondary antibody is properly stored and handled to prevent precipitation. |
| Non-specific staining of certain cell types | 1. Non-specific binding to Fc receptors on immune cells.[6] 2. Cross-reactivity of the secondary antibody.[7] | 1. Use an Fc receptor blocking step before primary antibody incubation.[6] 2. Run a secondary antibody-only control. If staining persists, consider using a pre-adsorbed secondary antibody that has been tested for cross-reactivity against the species of your sample. |
| Weak or no specific this compound signal | 1. Inefficient cell permeabilization.[12] 2. Primary antibody cannot access the this compound epitope. 3. Low this compound expression in the cells. | 1. This compound is an intracellular protein, so proper permeabilization is crucial. Optimize the permeabilization step using detergents like Triton X-100 or saponin.[12][13] 2. Ensure the chosen fixation method is compatible with the antibody and does not mask the epitope. Some antibodies may require antigen retrieval steps.[12] 3. Use a positive control cell line or tissue known to express high levels of this compound to validate your protocol. |
Experimental Protocols & Data
Recommended Antibody Dilutions (Starting Points)
It is crucial to titrate each antibody for your specific experimental conditions. The following are general starting recommendations.
| Antibody | Application | Recommended Dilution | Reference |
| Rabbit Polyclonal Anti-Perforin | Immunofluorescence | 1:100 | [14] |
| Mouse Monoclonal Anti-Perforin | Immunohistochemistry | 1:100 | [14] |
| Rabbit Monoclonal Anti-Perforin | Western Blot | 1:1000 | [14] |
Standard this compound Immunofluorescence Protocol
This protocol provides a general framework. Optimization of fixation, permeabilization, and antibody concentrations is recommended.
-
Cell Preparation:
-
For adherent cells, grow on coverslips to about 50-70% confluency.
-
For suspension cells, cytospin onto slides.
-
-
Fixation:
-
Washing:
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-perforin antibody in the blocking buffer to its optimal concentration.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[17]
-
-
Washing:
-
Wash cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges with clear nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters.
-
Visual Guides
Troubleshooting Workflow for High Background
This diagram outlines a logical approach to diagnosing and resolving high background issues in your this compound immunofluorescence experiments.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. sinobiological.com [sinobiological.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. cytometry.org [cytometry.org]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. biotium.com [biotium.com]
- 9. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. ibidi.com [ibidi.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. Anti-Perforin Antibody (A11105) | Antibodies.com [antibodies.com]
- 15. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Analysis of Perforin Lytic Activity Across Species
For Researchers, Scientists, and Drug Development Professionals
Perforin, a key effector protein of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, plays a critical role in immune surveillance against viral infections and cancer. Its ability to form pores in the membranes of target cells facilitates the entry of granzymes, leading to apoptosis. Understanding the comparative lytic activity of this compound from different species is crucial for preclinical studies, the development of immunotherapies, and the accurate interpretation of animal model data. This guide provides a comparative overview of this compound lytic activity, detailed experimental protocols for its measurement, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of this compound Lytic Activity
Due to the absence of direct comparative studies measuring the specific activity of purified recombinant this compound from different species side-by-side, the following table presents a hypothetical data set for illustrative purposes. These values are based on the general understanding that there are species-specific differences and are intended to serve as a template for how such data would be presented.
| Species | Recombinant Protein Source | Target Cell Line | Assay Type | EC50 (ng/mL) | Reference |
| Human | E. coli | Jurkat | Chromium-51 (B80572) Release | 150 | Hypothetical |
| Mouse | Insect Cells (Sf9) | EL4 | Chromium-51 Release | 250 | Hypothetical |
| Rat | E. coli | YAC-1 | Chromium-51 Release | 200 | Hypothetical |
| Human | E. coli | Sheep Red Blood Cells | Hemolysis Assay | 100 | Hypothetical |
| Mouse | Insect Cells (Sf9) | Sheep Red Blood Cells | Hemolysis Assay | 180 | Hypothetical |
| Rat | E. coli | Sheep Red Blood Cells | Hemolysis Assay | 130 | Hypothetical |
Note: The EC50 values are hypothetical and intended for illustrative purposes only. Actual values would need to be determined experimentally under standardized conditions.
Experimental Protocols
Accurate and reproducible measurement of this compound's lytic activity is fundamental for comparative studies. The two most common methods are the chromium-51 release assay and the hemolysis assay.
Chromium-51 (⁵¹Cr) Release Assay
This assay measures the lysis of target cells by quantifying the release of radioactive ⁵¹Cr from pre-labeled target cells.
a. Materials:
-
Target cells (e.g., Jurkat, K562, YAC-1, EL4)
-
Recombinant this compound from different species
-
Fetal bovine serum (FBS)
-
RPMI-1640 medium
-
Sodium chromate (B82759) (Na₂⁵¹CrO₄)
-
Triton X-100 (for maximum lysis control)
-
96-well V-bottom plates
-
Gamma counter
b. Protocol:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10⁷ cells/mL in RPMI-1640 with 10% FBS.
-
Add 100 µCi of Na₂⁵¹CrO₄ per 1 x 10⁷ cells.
-
Incubate for 1-2 hours at 37°C in a humidified CO₂ incubator, mixing gently every 30 minutes.
-
Wash the cells three times with RPMI-1640 to remove excess ⁵¹Cr.
-
Resuspend the labeled target cells in fresh medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 50 µL of the labeled target cell suspension into each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of recombinant this compound from each species in RPMI-1640.
-
Add 50 µL of the this compound dilutions to the wells containing target cells.
-
For spontaneous release control, add 50 µL of medium only.
-
For maximum release control, add 50 µL of 1% Triton X-100.
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.
-
Incubate for 4 hours at 37°C in a humidified CO₂ incubator.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new plate or tubes compatible with the gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
c. Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
The EC50 value, the concentration of this compound required to achieve 50% of the maximum specific lysis, can then be determined by plotting the percentage of specific lysis against the log of the this compound concentration and fitting a sigmoidal dose-response curve.
Hemolysis Assay
This assay measures the ability of this compound to lyse red blood cells (RBCs) by quantifying the release of hemoglobin.
a. Materials:
-
Fresh red blood cells (e.g., from sheep or human)
-
Recombinant this compound from different species
-
Phosphate-buffered saline (PBS)
-
Distilled water (for maximum lysis control)
-
96-well U-bottom plates
-
Spectrophotometer
b. Protocol:
-
RBC Preparation:
-
Wash the RBCs three times with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Add 50 µL of the 2% RBC suspension to each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of recombinant this compound from each species in PBS.
-
Add 50 µL of the this compound dilutions to the wells containing RBCs.
-
For spontaneous hemolysis control, add 50 µL of PBS only.
-
For maximum hemolysis control, add 50 µL of distilled water.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at 37°C.
-
Centrifuge the plate at 800 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 405 nm or 540 nm to quantify the amount of released hemoglobin.
-
c. Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Spontaneous Control) / (Absorbance of Maximum Control - Absorbance of Spontaneous Control)] x 100
The EC50 value can be determined as described for the chromium-51 release assay.
Visualizing the Mechanism and Workflow
To better understand the process of this compound-mediated cell lysis and the experimental procedures, the following diagrams are provided.
Caption: this compound-mediated cell lysis pathway.
Caption: Experimental workflow for this compound lytic activity assay.
Conclusion
The lytic activity of this compound is a cornerstone of cell-mediated immunity. While there is a clear indication of functional differences between this compound from various species, a significant gap exists in the literature regarding direct quantitative comparisons. The experimental protocols and illustrative data presented in this guide provide a framework for researchers to conduct such comparative studies. Future research focusing on the side-by-side analysis of recombinant perforins from different species will be invaluable for advancing our understanding of immune system evolution and for the development of more effective and translatable immunotherapies.
References
A Comparative Analysis of Perforin and the Complement MAC Complex: Structure, Function, and Experimental Assessment
For Researchers, Scientists, and Drug Development Professionals
Perforin and the Membrane Attack Complex (MAC) are central players in the immune system's arsenal (B13267) against cellular threats. Both are pore-forming proteins that disrupt the integrity of target cell membranes, leading to cell death. However, they operate in distinct immunological contexts, employ different assembly mechanisms, and can elicit varied cellular responses. This guide provides a detailed comparison of their functional differences, supported by quantitative data and established experimental protocols.
At a Glance: this compound vs. MAC Complex
| Feature | This compound | Complement MAC Complex |
| Primary Function | Facilitates granzyme entry into target cells to induce apoptosis; can cause necrosis at high concentrations.[1][2] | Directly lyses pathogens and cells through osmotic stress, leading to necrosis.[3] |
| Immune Context | Cell-mediated immunity (Cytotoxic T Lymphocytes and Natural Killer cells).[1] | Humoral immunity (Complement cascade). |
| Pore Size (Diameter) | ~10-15 nm[4] | ~10-15 nm[4] |
| Subunit Composition | Homo-oligomeric (18-30 this compound monomers).[5] | Hetero-oligomeric (C5b, C6, C7, C8, and multiple C9 subunits; can contain up to 18 C9 monomers).[6] |
| Assembly Trigger | Ca2+-dependent binding to the target cell membrane upon release from cytotoxic granules.[5] | Cleavage of C5 by C5 convertase, initiating a sequential assembly of C5b, C6, C7, C8, and C9.[5] |
| Target Specificity | Virus-infected cells, tumor cells, and other abnormal host cells.[3] | Primarily pathogens (e.g., Gram-negative bacteria), but can also target host cells if not properly regulated.[3] |
| Primary Outcome | Apoptosis (at physiological concentrations) or Necrosis (at high concentrations).[1][2] | Necrosis. |
Mechanism of Action: A Tale of Two Pore Formers
While both this compound and the MAC complex belong to the Membrane Attack Complex/Perforin (MACPF) superfamily of pore-forming proteins, their assembly and functional consequences differ significantly.[1][2]
This compound: The Granzyme Chaperone
This compound is deployed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate infected or cancerous host cells.[1] Upon recognition of a target cell, these immune cells release granules containing this compound and granzymes into the immunological synapse. In the presence of calcium, this compound monomers bind to the target cell membrane and oligomerize to form a pore.[5] At physiological concentrations, the primary role of the this compound pore is to facilitate the entry of granzymes into the target cell's cytoplasm, which then initiate a cascade of events leading to programmed cell death, or apoptosis.[1][2] At higher concentrations, this compound can form larger pores that lead to rapid osmotic lysis and necrotic cell death.[2]
The MAC Complex: A Lytic Onslaught
The MAC is the terminal effector of the complement system, a key component of the innate immune response. Its formation is initiated by the classical, alternative, or lectin pathways of complement activation, culminating in the cleavage of complement component C5. This event triggers a sequential assembly of C5b, C6, C7, and C8 on the target membrane, which then catalyzes the polymerization of multiple C9 molecules to form the final pore.[5][6] The resulting MAC pore disrupts the cell membrane, leading to a rapid influx of ions and water, causing the cell to swell and burst in a process known as osmotic lysis or necrosis.[3]
Visualizing the Pathways
To better understand the assembly and function of these complexes, the following diagrams illustrate their respective pathways.
Caption: this compound-mediated apoptosis pathway.
Caption: Complement MAC complex formation and cell lysis.
Experimental Protocols for Assessing Cytotoxicity
The lytic activity of this compound and the MAC complex can be quantified using several well-established in vitro assays. The choice of assay depends on the specific research question, the cell types involved, and the available equipment.
Chromium-51 (⁵¹Cr) Release Assay
This classic method measures the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis. It is a highly sensitive and quantitative assay for cytotoxicity.
Principle: Target cells are incubated with ⁵¹Cr, which is taken up and retained by viable cells. When these cells are lysed by effector cells (e.g., NK cells expressing this compound) or the MAC complex, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.
Protocol Outline:
-
Target Cell Labeling:
-
Harvest target cells and resuspend them in culture medium.
-
Add 50-100 µCi of ⁵¹Cr (as sodium chromate) per 1x10⁶ cells.
-
Incubate for 1-2 hours at 37°C, with occasional mixing.
-
Wash the cells three times with culture medium to remove unincorporated ⁵¹Cr.
-
Resuspend the labeled cells to the desired concentration.[7]
-
-
Cytotoxicity Assay:
-
Plate the labeled target cells in a 96-well V-bottom plate.
-
Add effector cells (for this compound-mediated lysis) or complement-sufficient serum (for MAC-mediated lysis) at various effector-to-target ratios or serum concentrations.
-
Include control wells for:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis buffer (e.g., Triton X-100).
-
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Percent Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a non-radioactive, colorimetric alternative to the ⁵¹Cr release assay that measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.
Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is compromised, LDH is released into the culture medium. The amount of LDH in the supernatant is quantified by a coupled enzymatic reaction that results in the formation of a colored formazan (B1609692) product, which can be measured spectrophotometrically.[8][9]
Protocol Outline:
-
Cell Culture and Treatment:
-
Supernatant Collection:
-
After the desired incubation period, centrifuge the plate to pellet any cells or debris.
-
Carefully transfer the supernatant to a new 96-well flat-bottom plate.[8]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[8]
-
-
Measurement and Calculation:
-
Add a stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using a similar formula to the ⁵¹Cr release assay.
-
Flow Cytometry-Based Cytotoxicity Assay
Flow cytometry offers a powerful method to assess cell viability and cytotoxicity at the single-cell level, providing more detailed information than bulk release assays.
Principle: Target cells are labeled with a fluorescent dye (e.g., CFSE) and then co-cultured with effector cells. After incubation, a viability dye (e.g., Propidium Iodide or 7-AAD) is added. Flow cytometry is then used to distinguish between live target cells (fluorescent dye positive, viability dye negative) and dead target cells (fluorescent dye positive, viability dye positive).
Protocol Outline:
-
Target Cell Labeling:
-
Label the target cell population with a fluorescent dye such as CFSE.
-
A second population of target cells can be left unlabeled or labeled with a different intensity of the same dye to serve as an internal control.[11]
-
-
Co-culture:
-
Mix the labeled target cells with effector cells at various ratios in a 96-well plate.
-
Incubate for the desired period (typically 4-6 hours) at 37°C.
-
-
Staining and Acquisition:
-
Add a viability dye to each well.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population based on their fluorescence.
-
Within the target cell gate, quantify the percentage of live and dead cells based on the viability dye staining.
-
The percentage of specific lysis can be calculated by comparing the survival of target cells in the presence and absence of effector cells.
-
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion
This compound and the MAC complex, while both potent pore-forming effectors of the immune system, are distinguished by their immunological roles, assembly mechanisms, and the cellular outcomes they predominantly induce. This compound acts as a key instrument of cell-mediated immunity, primarily facilitating the delivery of granzymes to induce apoptosis in targeted host cells. In contrast, the MAC complex is the lytic endpoint of the complement cascade, causing rapid necrotic death of pathogens and, under certain conditions, host cells. A thorough understanding of these differences is crucial for researchers in immunology and drug development, particularly in the context of designing immunotherapies and modulating inflammatory responses. The experimental protocols outlined in this guide provide robust methods for quantifying the distinct cytotoxic activities of these two vital components of the immune system.
References
- 1. Frontiers | To Kill But Not Be Killed: Controlling the Activity of Mammalian Pore-Forming Proteins [frontiersin.org]
- 2. MACPF - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing a pore: highly conserved this compound-like proteins with alternative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. An Ancient Molecular Arms Race: Chlamydia vs. Membrane Attack Complex/Perforin (MACPF) Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Perforin Antibodies: A Comparative Analysis
For researchers in immunology, oncology, and drug development, the precise detection of perforin—a key cytolytic protein in cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells—is critical. The specificity and cross-reactivity of commercial antibodies are paramount for generating reliable and reproducible data. This guide provides a comparative overview of popular commercial this compound antibodies, summarizing their performance, species reactivity, and providing standardized protocols for their validation.
Comparative Overview of Commercial this compound Antibodies
The selection of a suitable this compound antibody depends heavily on the intended application and the species being studied. The following table summarizes key characteristics of several commercially available monoclonal antibodies, compiled from manufacturer datasheets and research publications.
| Manufacturer | Clone | Host / Isotype | Reactivity | Validated Applications | Key Cross-Reactivity Notes |
| BD Pharmingen™ | δG9 (deltaG9) | Mouse IgG2b, κ | Human, Bovine | Flow Cytometry, IHC-F, IP[1] | Recognizes granule-associated this compound[2]. Does not cross-react with mouse this compound[1]. |
| BioLegend | B-D48 | Mouse IgG2b, κ | Human | Flow Cytometry | Able to detect multiple conformations of this compound, not just the granule-associated form[2]. |
| Thermo Fisher | eBioOMAK-D | Rat IgG2a, κ | Mouse | Flow Cytometry, WB[3] | Primarily a mouse-reactive antibody, but is also cross-reactive with human this compound[3]. |
| R&D Systems | 1001103 | Mouse IgG2A | Human | WB, IHC, IF[4] | Detects a specific band at approximately 70 kDa in human NK cell lysates[4]. |
| R&D Systems | 1031721 | Mouse IgG2B | Human | WB, IHC | Detects a band at approximately 61 kDa in human NK cell line lysates. |
| Abcam | 5B10 | Mouse IgG1 | Human | IHC-P | Specific to a 70 kDa protein. |
| Miltenyi Biotec | REA1061 | Recombinant Human IgG1 | Human | Flow Cytometry[5] | Epitope competition assays show high overlap with clones DG9 and GG9, and low overlap with B-D48[5]. |
| Cell Signaling | IHC646 | Mouse IgG1 | Human | IHC-P[6] | Validated for use on paraffin-embedded human spleen tissue[6]. |
Experimental Workflow for Antibody Validation
Proper validation of antibody specificity and cross-reactivity is crucial. The following workflow outlines a standard procedure for testing a new this compound antibody.
Detailed Experimental Protocols
The following are generalized protocols for key applications based on common elements from manufacturer datasheets. Researchers should always consult the specific product datasheet for optimal, antibody-specific conditions.
Western Blotting for this compound Detection
This protocol is used to verify antibody specificity by detecting this compound protein at its correct molecular weight (~61-70 kDa) in cell lysates.
-
Reagents and Materials:
-
Cell lysates (e.g., human NK-92 cells, mouse CTLL-2 cells, and a this compound knockout cell line as a negative control).
-
RIPA Lysis and Extraction Buffer.
-
SDS-PAGE gels (4-12% Bis-Tris).
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary this compound Antibody (e.g., 2 µg/mL)[4].
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)[4].
-
Chemiluminescent Substrate.
-
-
Protocol:
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel under reducing conditions.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary this compound antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Apply chemiluminescent substrate and visualize bands using an imaging system. A specific band should appear at ~61-70 kDa in positive control lysates and be absent in the knockout control[4].
-
Intracellular Flow Cytometry
This method is essential for identifying this compound-expressing cell populations like CTLs and NK cells.
-
Reagents and Materials:
-
Single-cell suspension (e.g., human or mouse PBMCs).
-
Cell surface antibodies (e.g., anti-CD3, anti-CD8, anti-CD56).
-
Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™ or Foxp3/Transcription Factor Staining Buffer Set)[3][7].
-
Fluorochrome-conjugated this compound Antibody (e.g., 5 µL per test)[8].
-
Isotype control corresponding to the primary antibody.
-
Wash Buffer (e.g., BD Perm/Wash™ Buffer)[7].
-
-
Protocol:
-
Perform cell surface staining by incubating cells with surface antibodies for 20-30 minutes at 4°C.
-
Wash cells with an appropriate buffer (e.g., Stain Buffer).
-
Fix and permeabilize the cells using a commercial fixation and permeabilization solution according to the manufacturer's instructions[7]. Some protocols highly recommend specific buffer systems for optimal results[3].
-
Wash the now-permeabilized cells with the provided permeabilization wash buffer.
-
Incubate the cells with the fluorochrome-conjugated this compound antibody or the corresponding isotype control for 30-45 minutes at 4°C, protected from light.
-
Wash the cells twice with permeabilization wash buffer.
-
Resuspend the cells in staining buffer and acquire events on a flow cytometer.
-
Immunohistochemistry (IHC-P)
IHC allows for the visualization of this compound expression within the tissue architecture, localizing it to specific cell types.
-
Reagents and Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., human spleen).
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen Retrieval Solution (e.g., citrate-based or basic buffer)[4].
-
Hydrogen Peroxide Block.
-
Protein Block (e.g., normal goat serum).
-
Primary this compound Antibody (e.g., 5-25 µg/mL)[4].
-
HRP-polymer conjugated secondary antibody system[4].
-
DAB chromogen substrate.
-
Hematoxylin counterstain.
-
-
Protocol:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval solution in a pressure cooker or water bath[4].
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific protein binding with a protein block for 30 minutes.
-
Incubate sections with the primary this compound antibody for 1 hour at room temperature or overnight at 4°C[4].
-
Wash slides with a wash buffer (e.g., PBS or TBS).
-
Apply the HRP-polymer secondary antibody and incubate according to the manufacturer's protocol.
-
Wash slides again.
-
Develop the signal using a DAB substrate, monitoring for color development.
-
Counterstain with hematoxylin, dehydrate, clear, and mount the coverslip. Specific staining should be localized to the cytoplasm of lymphocytes[4].
-
References
- 1. Purified Mouse Anti-Human this compound [bdbiosciences.com]
- 2. Flow cytometric detection of this compound upregulation in human CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Monoclonal Antibody (eBioOMAK-D), PE (12-9392-82) [thermofisher.com]
- 4. rndsystems.com [rndsystems.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. This compound (IHC646) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. BV421 Mouse Anti-Human this compound [bdbiosciences.com]
- 8. This compound Monoclonal Antibody (dG9 (delta G9)), APC (17-9994-42) [thermofisher.com]
Validating Perforin's Role: A Comparative Guide for Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the role of perforin in various disease models. This compound is a key cytotoxic protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells. Understanding its specific contribution to disease pathogenesis is crucial for the development of targeted therapies. This document outlines key experimental models, compares this compound-mediated cytotoxicity with alternative pathways, and provides detailed protocols for essential validation assays.
This compound-Mediated Cytotoxicity vs. Alternative Pathways
The primary alternative to the this compound-granzyme pathway in lymphocyte-mediated killing is the Fas ligand (FasL) pathway. Both pathways culminate in target cell apoptosis, but their mechanisms and relative importance can differ significantly depending on the disease context.[1]
| Feature | This compound/Granzyme Pathway | Fas Ligand (FasL) Pathway |
| Effector Molecules | This compound, Granzymes (A, B, etc.) | Fas Ligand (on effector cell) |
| Target Cell Receptor | None (pore formation) | Fas (CD95) |
| Mechanism of Action | This compound forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis through caspase activation.[2] | Binding of FasL to Fas on the target cell initiates a death-inducing signaling complex (DISC) and subsequent caspase activation. |
| Kinetics of Killing | Rapid | Slower |
| Calcium Dependence | Dependent | Can be independent, but TCR signaling for FasL upregulation is calcium-dependent. |
| Primary Role | Elimination of virus-infected cells and tumor cells.[3] | Elimination of self-reactive lymphocytes and some infected or tumor cells.[3] |
Experimental Data: this compound's Role in Disease Models
The use of this compound-deficient (Prf-/-) mouse models has been instrumental in elucidating the role of this compound in various diseases. Below is a summary of quantitative data from studies comparing wild-type (WT) and Prf-/- mice in models of viral infection, cancer, and autoimmune disease.
Viral Infection Model: Lymphocytic Choriomeningitis Virus (LCMV)
| Parameter | Wild-Type (+/+) Mice | This compound-Deficient (perf-/-) Mice | Reference |
| Viral Titer (log10 PFU/g or ml) - Day 8 post-infection | [4] | ||
| Spleen | 6.2 ± 0.1 | Higher viral load (specific value not provided in abstract) | [4] |
| Liver | 8.2 ± 0.1 | Higher viral load (specific value not provided in abstract) | [4] |
| Lung | 8.3 ± 0.1 | Higher viral load (specific value not provided in abstract) | [4] |
| Antiviral T-cell Numbers | Normal Expansion | Greater numbers of antiviral T-cells | [4] |
Cancer Model: MCA-Induced Fibrosarcoma
| Parameter | Wild-Type (C57BL/6) Mice | This compound-Deficient (PKO) Mice | CD8-Deficient Mice | Reference |
| Tumor Incidence | Lower | Higher | Higher | [5] |
| Tumor Growth Rate | Slower | More rapid | More rapid | [5] |
Autoimmune Model: Type 1 Diabetes (NOD mice)
| Parameter | Wild-Type NOD Mice | This compound-Deficient NOD Mice | Reference |
| Diabetes Incidence | High | Significantly reduced | [6] |
| Adoptive Transfer of Diabetogenic T-cells | Efficient diabetes induction | Significantly less efficient | [7] |
Signaling Pathways and Experimental Workflows
This compound/Granzyme B Signaling Pathway
Caption: this compound/Granzyme B signaling pathway leading to target cell apoptosis.
Experimental Workflow: Validating this compound's Role in a Tumor Model
Caption: Workflow for in vivo tumor challenge in this compound knockout vs. wild-type mice.
Experimental Protocols
Chromium-51 (B80572) Release Cytotoxicity Assay
This assay measures the ability of effector cells (e.g., CTLs) to lyse target cells by quantifying the release of radioactive chromium-51 (⁵¹Cr) from pre-labeled target cells.[8]
Materials:
-
Effector cells (e.g., CTLs from immunized mice)
-
Target cells (e.g., tumor cell line)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Sodium Chromate (⁵¹Cr)
-
96-well V-bottom plates
-
Lysis buffer (e.g., 1% Triton X-100)
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 20-30 minutes.
-
Wash the cells three times with 10 mL of medium to remove excess ⁵¹Cr.
-
Resuspend the labeled target cells at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells (1 x 10⁴ cells) into each well of a 96-well V-bottom plate.
-
Add 100 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Controls:
-
Spontaneous Release: Target cells with 100 µL of medium only.
-
Maximum Release: Target cells with 100 µL of lysis buffer.
-
-
-
Incubation and Supernatant Collection:
-
Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to counting tubes.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity (counts per minute, CPM) of the supernatants in a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Flow Cytometry for Intracellular this compound and Granzyme B
This protocol allows for the quantification of this compound and granzyme B expression within specific immune cell populations.
Materials:
-
Single-cell suspension from spleen, lymph nodes, or peripheral blood
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, NK1.1)
-
Fluorochrome-conjugated antibodies against intracellular this compound and granzyme B
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from the tissue of interest.
-
Wash the cells with PBS and resuspend in FACS buffer.
-
-
Surface Staining:
-
Incubate the cells with antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization solution and incubate for 20 minutes at 4°C.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Incubate the cells with antibodies against this compound and granzyme B in permeabilization buffer for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the immune cell population of interest (e.g., CD8+ T cells).
-
Quantify the percentage of cells expressing this compound and/or granzyme B and the mean fluorescence intensity (MFI).
-
In Vivo Tumor Challenge
This protocol assesses the in vivo role of this compound in controlling tumor growth.[9]
Materials:
-
Wild-type and this compound-deficient mice
-
Syngeneic tumor cell line
-
Sterile PBS or HBSS
-
Matrigel (optional)
-
Syringes and needles (25-27 gauge)
-
Calipers
Procedure:
-
Tumor Cell Preparation:
-
Culture and harvest tumor cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS or HBSS.
-
Resuspend the cells at the desired concentration (e.g., 1 x 10⁶ cells/100 µL). Cells can be mixed with Matrigel to promote tumor formation.
-
-
Tumor Inoculation:
-
Shave the flank of the mice.
-
Inject the tumor cell suspension (e.g., 100 µL) subcutaneously into the flank.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Data Analysis:
-
Plot tumor growth curves for each group of mice.
-
Perform survival analysis.
-
Compare tumor growth and survival between wild-type and this compound-deficient mice.
-
Adoptive T-cell Transfer in Autoimmune Models
This protocol is used to determine the role of this compound in T-cell mediated autoimmune disease.[10]
Materials:
-
Donor mice with diabetogenic T-cells (e.g., from NOD mice) on a wild-type or this compound-deficient background
-
Recipient immunodeficient mice (e.g., Rag1-/-)
-
Sterile PBS or HBSS
-
Equipment for T-cell isolation (e.g., magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS))
Procedure:
-
Isolation of Donor T-cells:
-
Isolate spleens and/or lymph nodes from donor mice.
-
Prepare a single-cell suspension.
-
Purify CD8+ or CD4+ T-cells using MACS or FACS.
-
-
Adoptive Transfer:
-
Wash and resuspend the purified T-cells in sterile PBS or HBSS.
-
Inject a defined number of T-cells (e.g., 1 x 10⁶) intravenously into recipient mice.
-
-
Disease Monitoring:
-
Monitor the recipient mice for signs of autoimmune disease (e.g., for diabetes, monitor blood glucose levels).
-
Record disease incidence and severity over time.
-
-
Data Analysis:
-
Compare the kinetics and incidence of disease development in mice that received wild-type versus this compound-deficient T-cells.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. columbia.edu [columbia.edu]
- 4. A Role for this compound in Downregulating T-Cell Responses during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased tumor surveillance in this compound-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of this compound and granzymes in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound facilitates beta cell killing and regulates autoreactive CD8+ T-cell responses to antigen in mouse models of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. diabetesjournals.org [diabetesjournals.org]
A Researcher's Guide to Perforin Activity Assays: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, accurately measuring perforin activity is crucial for understanding cytotoxic lymphocyte function in health and disease. This guide provides an objective comparison of key this compound activity assays, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
This compound, a key protein in cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, forms pores in the membranes of target cells, facilitating the entry of granzymes and inducing apoptosis.[1][2] The choice of assay to measure this activity depends on various factors, including the specific research question, available equipment, and desired throughput. This guide delves into a side-by-side comparison of the most common methods used to assess this compound activity, from traditional cytotoxicity assays to modern, high-throughput flow cytometry-based approaches.
Comparative Analysis of this compound Activity Assays
The following table summarizes the key quantitative and qualitative features of the most widely used this compound activity assays.
| Assay Type | Principle | Throughput | Cost | Key Advantages | Key Disadvantages |
| Chromium-51 Release Assay | Measures the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis by effector cells. | Low to Medium | High | Gold standard for cytotoxicity, directly measures cell lysis. | Use of radioactive materials, low sensitivity for some applications, indirect measure of this compound. |
| Intracellular this compound Staining (Flow Cytometry) | Quantifies the expression of this compound protein within cytotoxic lymphocytes using fluorescently labeled antibodies. | High | Medium | Highly sensitive and specific for this compound expression, allows for multi-parameter analysis of cell subsets.[1] | Does not directly measure this compound activity or release, only expression levels. |
| CD107a Degranulation Assay (Flow Cytometry) | Measures the surface expression of CD107a (LAMP-1), a lysosomal membrane protein that transiently appears on the cell surface during the degranulation of cytotoxic granules. | High | Medium | A reliable surrogate marker for cytotoxic degranulation, non-radioactive, allows for single-cell analysis.[3][4] | Indirect measure of this compound activity, CD107a can also be expressed in non-cytotoxic degranulation events. |
| Confocal Microscopy Pore Formation Assay | Directly visualizes the formation of this compound pores in the membranes of target cells using fluorescent probes. | Low | High | Provides direct visual evidence of pore formation, allows for single-cell and subcellular analysis.[5] | Low throughput, requires specialized equipment and expertise, technically demanding. |
| Granzyme B Activity Assay | Measures the activity of granzyme B, a serine protease co-released with this compound, using a fluorogenic substrate. | High | Low to Medium | Non-radioactive, high throughput, can be used to infer this compound-mediated granzyme delivery. | Indirect measure of this compound activity, granzyme B can be delivered by other mechanisms. |
| Apoptosis Assays (e.g., Annexin V Staining) | Detects the downstream effect of this compound and granzyme action, i.e., apoptosis in target cells. | High | Low to Medium | Measures the ultimate biological outcome of cytotoxic activity, non-radioactive, high throughput. | Indirect measure of this compound activity, apoptosis can be induced by other pathways. |
Performance Data: A Clinical Diagnostic Perspective
A study comparing the diagnostic accuracy of different assays for primary hemophagocytic lymphohistiocytosis (HLH), a disease often associated with this compound deficiency, provides valuable performance data. The sensitivities and specificities for detecting biallelic mutations in genes responsible for HLH were as follows:
| Assay | Sensitivity | Specificity | Area Under the Curve (AUC) |
| NK-cell Cytotoxicity (Chromium Release) | 59.5% | 72.0% | 0.690 |
| This compound Mean Channel Fluorescence (MCF) | 96.6% | 99.5% | 0.971 |
| CD107a Mean Channel Fluorescence (MCF) | 93.8% | 73.0% | 0.860 |
These findings suggest that for this specific clinical application, intracellular this compound staining by flow cytometry demonstrates superior sensitivity and specificity compared to the traditional chromium release assay and the CD107a degranulation assay.[6]
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate their implementation in your laboratory.
Chromium-51 (⁵¹Cr) Release Assay
This assay remains a functional gold standard for measuring cell-mediated cytotoxicity.
Protocol:
-
Target Cell Labeling:
-
Incubate target cells (e.g., K562 cells for NK cell activity) with ⁵¹Cr-sodium chromate (B82759) for 1-2 hours at 37°C.[7][8]
-
Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.[7]
-
Resuspend the cells to a known concentration.
-
-
Co-culture:
-
Plate the labeled target cells in a 96-well plate.
-
Add effector cells (e.g., PBMCs or isolated NK cells) at various effector-to-target (E:T) ratios.[9]
-
Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with detergent, e.g., Triton X-100).[8][9]
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C.[10]
-
-
Detection:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.[7]
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[8]
-
Intracellular this compound Staining by Flow Cytometry
This method allows for the quantification of this compound expression within specific immune cell subsets.
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or other relevant cell populations.
-
-
Surface Staining:
-
Stain the cells with fluorescently labeled antibodies against surface markers to identify the cell populations of interest (e.g., CD3, CD8 for CTLs; CD56 for NK cells).
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix them using a fixation buffer (e.g., 4% paraformaldehyde).[11]
-
Permeabilize the cells using a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100) to allow intracellular access of the this compound antibody.[11][12]
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorescently labeled anti-perforin antibody.
-
Wash the cells to remove unbound antibody.
-
-
Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of this compound-positive cells and the mean fluorescence intensity (MFI) of this compound staining within the gated cell populations.[2]
-
CD107a Degranulation Assay
This assay measures the externalization of the lysosomal-associated membrane protein 1 (LAMP-1 or CD107a) as an indicator of cytotoxic granule release.
Protocol:
-
Cell Stimulation:
-
Incubation:
-
Incubate the cells for 4-6 hours at 37°C.[14]
-
-
Surface Staining:
-
After the stimulation period, stain the cells with antibodies against other surface markers to identify effector cell populations.
-
-
Acquisition and Analysis:
-
Acquire the cells on a flow cytometer.
-
Analyze the data to quantify the percentage of CD107a-positive cells within the effector cell populations.
-
Visualizing the Process: From Pathway to Workflow
To better understand the mechanisms and experimental procedures, the following diagrams illustrate the this compound-granzyme apoptosis pathway and a generalized workflow for this compound activity assays.
Caption: The this compound-granzyme pathway of target cell apoptosis.
References
- 1. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A microassay for the pore-forming activity of complement, this compound, and other cytolytic proteins based on confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Regulation of this compound activation and pre‐synaptic toxicity through C‐terminal glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Degranulation and cytokine production (functional assay) [protocols.io]
- 14. hiv-forschung.de [hiv-forschung.de]
- 15. protocols.io [protocols.io]
A Comparative Guide to Preclinical Validation of Perforin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of notable perforin inhibitors. The data presented is compiled from publicly available experimental studies, offering a resource for researchers engaged in the development of novel immunomodulatory therapies. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a comprehensive understanding of the validation process for these compounds.
Comparative Performance of this compound Inhibitors
The following table summarizes the in vitro and in vivo performance of two prominent classes of small molecule this compound inhibitors: Benzenesulfonamides (BZS) and SN34960.
| Inhibitor Class | Compound | In Vitro IC90 (µM) | Preclinical Model | Dosing Regimen | Key In Vivo Outcome | Reference |
| Benzenesulfonamide (B165840) | Compound 1 | 1.86 ± 0.44 | Allogeneic Bone Marrow Rejection (Mouse) | 120 mg/kg or 160 mg/kg, two or three doses | Significant increase in allogeneic bone marrow cell survival | [1][2] |
| Benzenesulfonamide | Compound 3 | 4.98 ± 1.10 | Allogeneic Bone Marrow Rejection (Mouse) | 120 mg/kg | 53% of the effect seen in this compound-deficient mice in the spleen | [1] |
| Benzenesulfonamide | Compound 4 | 4.52 ± 0.50 | Allogeneic Bone Marrow Rejection (Mouse) | Not specified in detail, but showed significant in vivo activity | [1] | |
| Other Synthetic | SN34960 | IC50: 6.65 µM | CD8 T Cell–Mediated Neuroinflammation (Mouse) | Not specified | Restored motor function and inhibited neuropathology | [3][4][5] |
Signaling Pathway and Experimental Workflows
To understand the context of this compound inhibition, the following diagrams illustrate the this compound-mediated cell death pathway and the general workflows for in vitro and in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
In Vitro this compound Inhibition: 51Cr-Release Assay
This assay quantifies the ability of an inhibitor to block this compound-mediated target cell lysis by cytotoxic T lymphocytes (CTLs) or Natural Killer (NK) cells.[6][7][8][9][10]
1. Target Cell Labeling:
- Harvest target cells (e.g., K562 or Jurkat cells) and wash with culture medium.
- Resuspend cells in fetal bovine serum.
- Add 50-100 µCi of 51Cr (sodium chromate) and incubate for 1-2 hours at 37°C.
- Wash the labeled cells multiple times with culture medium to remove unincorporated 51Cr.
- Resuspend the cells at a known concentration.
2. Cytotoxicity Assay:
- Plate the 51Cr-labeled target cells in a 96-well V-bottom plate.
- Add effector cells (e.g., activated NK cells or CTLs) at various effector-to-target (E:T) ratios.
- Add the this compound inhibitor at various concentrations to the appropriate wells. Include vehicle-only controls.
- Set up control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis agent like Triton X-100).
- Incubate the plate for 4 hours at 37°C.
3. Measurement of 51Cr Release:
- Centrifuge the plate to pellet the cells.
- Carefully collect the supernatant from each well.
- Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
4. Data Analysis:
- Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
- Plot the percent specific lysis against the inhibitor concentration to determine the IC50 or IC90 value.
In Vivo this compound Inhibition: Allogeneic Bone Marrow Rejection Model
This mouse model assesses the efficacy of a this compound inhibitor in preventing the rejection of transplanted allogeneic bone marrow cells, a process highly dependent on host NK cell this compound activity.[1][11][12][13][14]
1. Preparation of Recipient Mice:
- Recipient mice (e.g., C57BL/6) are lethally irradiated to ablate their hematopoietic system.
2. Preparation of Donor Cells:
- Harvest bone marrow cells from syngeneic (e.g., C57BL/6) and allogeneic (e.g., BALB/c) donor mice.
- Label the two cell populations with different fluorescent dyes (e.g., CFSE and CellTrace Violet) to distinguish them by flow cytometry.
3. Transplantation and Treatment:
- Mix the labeled syngeneic and allogeneic bone marrow cells at a 1:1 ratio.
- Inject the cell mixture intravenously into the irradiated recipient mice.
- Administer the this compound inhibitor or vehicle control to the recipient mice according to the desired dosing schedule (e.g., intraperitoneal injections at specified time points before and/or after transplantation).
4. Analysis of Cell Survival:
- At a predetermined time point (e.g., 24 or 48 hours post-transplantation), harvest spleens and collect peripheral blood from the recipient mice.
- Prepare single-cell suspensions from the spleen.
- Analyze the cell populations in the spleen and blood by flow cytometry to quantify the number of surviving syngeneic and allogeneic donor cells based on their fluorescent labels.
5. Data Analysis:
- Calculate the ratio of allogeneic to syngeneic cells in each treatment group.
- Compare the ratios in the inhibitor-treated groups to the vehicle-treated control group to determine the extent of protection from rejection. This compound-deficient mice can be used as a positive control for 100% inhibition of this compound-mediated rejection.[1]
Concluding Remarks
The preclinical validation of this compound inhibitors relies on a combination of robust in vitro and in vivo models. The benzenesulfonamide series and SN34960 represent promising classes of synthetic inhibitors that have demonstrated efficacy in relevant disease models. While natural products have been explored, their progression to preclinical validation with quantitative data is less documented in the public domain.[15][16] Future research should focus on generating directly comparable preclinical data for a wider range of this compound inhibitors to better inform clinical development strategies. The experimental protocols and workflows detailed in this guide provide a framework for such validation studies.
References
- 1. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide this compound Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SN34960 | this compound inhibitor | Probechem Biochemicals [probechem.com]
- 4. SN34960|CAS 1567836-70-7|DC Chemicals [dcchemicals.com]
- 5. Effects of a Small-Molecule this compound Inhibitor in a Mouse Model of CD8 T Cell–Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 7. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 8. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. revvity.com [revvity.com]
- 11. Inhibition of the Cytolytic Protein this compound Prevents Rejection of Transplanted Bone Marrow Stem Cells in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Collection - Inhibition of the Cytolytic Protein this compound Prevents Rejection of Transplanted Bone Marrow Stem Cells in Vivo - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 14. NK cells rapidly reject allogeneic bone marrow in the spleen through a this compound- and Ly49D-dependent, but NKG2D-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small Molecule Inhibitors of Lymphocyte this compound as Focused Immunosuppressants for Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
comparative analysis of perforin expression in different immune cell subsets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of perforin expression across various immune cell subsets, supported by experimental data and detailed methodologies. This compound, a key cytolytic protein, is crucial for the effector function of several immune cells in eliminating cancerous and virally infected cells. Understanding its differential expression is vital for immunology research and the development of novel immunotherapies.
Quantitative Analysis of this compound Expression
This compound expression varies significantly among different cytotoxic lymphocyte populations. Natural Killer (NK) cells are known for their high constitutive expression of this compound, enabling a rapid innate immune response. In contrast, Cytotoxic T Lymphocytes (CTLs) typically require activation to upregulate this compound expression to its full cytotoxic potential. Other immune cell subsets, such as NKT cells and gamma-delta (γδ) T cells, also express this compound, contributing to their effector functions.
The following table summarizes the typical this compound expression levels in key human immune cell subsets based on flow cytometric analysis of peripheral blood lymphocytes from healthy adults. It is important to note that these values can vary depending on the individual's age, health status, and specific experimental conditions.
| Immune Cell Subset | Surface Markers | Typical Percentage of this compound-Positive Cells | This compound Expression Level (per cell) | Key Characteristics |
| Natural Killer (NK) Cells | CD3- CD56+ | ~80-95%[1][2][3] | High (constitutive)[1][4][5] | Constitutively express high levels of this compound, mediating rapid, non-specific cytotoxicity.[4][5] |
| Cytotoxic T Lymphocytes (CTLs) | CD3+ CD8+ | ~20-50% (in resting state)[2][3] | Low to Moderate (inducible)[1][4] | This compound expression is significantly upregulated upon T-cell receptor (TCR) stimulation and co-stimulation. |
| NKT Cells | CD3+ CD56+ | ~50-80%[2][3][6] | Moderate to High[2][4] | A heterogeneous group of T cells that co-express T-cell and NK-cell markers and exhibit cytotoxic activity.[4] |
| Gamma-Delta (γδ) T Cells | CD3+ γδ-TCR+ | ~40-70%[2][7][8] | Moderate[2][7][8] | Unconventional T cells that can exhibit cytotoxic functions against a variety of target cells.[9][10] |
| CD4+ T Helper Cells | CD3+ CD4+ | <5% (typically)[2][11] | Very Low (inducible in some subsets) | Generally do not express this compound, but some subsets can be induced to express it under specific conditions.[4] |
Note: The percentage of this compound-positive cells represents the proportion of cells within that subset that contain detectable levels of intracellular this compound. The "this compound Expression Level (per cell)" is a qualitative measure based on mean fluorescence intensity (MFI) data from flow cytometry, which correlates with the number of this compound molecules per cell.[12]
Experimental Protocols
Accurate quantification of this compound expression is critical for comparative studies. Below are detailed methodologies for the most common techniques used.
Intracellular Flow Cytometry for this compound Staining
This is the most widely used method for quantifying the percentage of this compound-expressing cells and the relative amount of this compound per cell within distinct immune cell subsets.[13]
a. Sample Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in a suitable cell staining buffer (e.g., PBS with 2% fetal bovine serum).
b. Surface Marker Staining:
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD56) to identify the immune cell subsets of interest.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with cell staining buffer to remove unbound antibodies.
c. Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and incubate for 10-20 minutes at room temperature.[14][15]
-
Centrifuge and wash the cells with PBS.
-
Resuspend the fixed cells in a permeabilization buffer (e.g., PBS containing 0.1-0.5% saponin (B1150181) or Triton X-100) to allow intracellular access for the anti-perforin antibody.[15]
d. Intracellular Staining:
-
Add a fluorescently-conjugated anti-perforin antibody to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature or 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
e. Data Acquisition and Analysis:
-
Resuspend the cells in staining buffer for analysis on a flow cytometer.
-
Acquire data and use appropriate gating strategies to identify the different immune cell subsets based on their surface marker expression.
-
Within each gated population, determine the percentage of this compound-positive cells and the mean fluorescence intensity (MFI) of this compound staining.
Immunohistochemistry (IHC) for this compound Detection in Tissues
IHC allows for the visualization of this compound-expressing cells within the context of their tissue microenvironment.[16][17]
a. Tissue Preparation:
-
Fix fresh tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissue and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.[18]
b. Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
c. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker, water bath, or microwave. This step is crucial for unmasking the this compound epitope.[19]
d. Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary anti-human this compound monoclonal antibody overnight at 4°C.[17][19]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
e. Visualization:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the sections under a light microscope to identify this compound-positive cells, which will show granular cytoplasmic staining.[16][17]
Western Blotting for Total this compound Quantification
Western blotting can be used to determine the total amount of this compound protein in a cell lysate.
a. Protein Extraction:
-
Lyse a known number of cells (e.g., 1-5 x 10^6) in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).
b. SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in a sample buffer containing SDS and a reducing agent.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a primary anti-perforin antibody overnight at 4°C.[21]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
-
Wash again and add an enhanced chemiluminescence (ECL) substrate.
d. Detection and Analysis:
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
-
The intensity of the band corresponding to this compound (approximately 70 kDa) can be quantified using densitometry software.[19] A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: A diagram of the this compound-mediated cytotoxic pathway.
Caption: Experimental workflow for this compound analysis by flow cytometry.
References
- 1. Quantitative Fluorescence Measures for Determination of Intracellular this compound Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ashpublications.org [ashpublications.org]
- 4. The transcriptional control of the this compound locus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-mediated cytotoxicity in non-ST elevation myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Expression of this compound and serine esterases by human gamma/delta T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perforins Expression by Cutaneous Gamma Delta T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perforins Expression by Cutaneous Gamma Delta T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. This compound Expression in Peripheral Blood Lymphatic Cells of Patients Subjected to Laparoscopic or Open Cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Immunohistochemical identification of cytotoxic lymphocytes using human this compound monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemical identification of cytotoxic lymphocytes using human this compound monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound [neogenomics.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. ptglab.com [ptglab.com]
- 21. file.yizimg.com [file.yizimg.com]
Validating the Specificity of a New Perforin Monoclonal Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of perforin, a key pore-forming protein in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, is critical for research in immunology, oncology, and infectious diseases. The specificity of the monoclonal antibody used is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of a new this compound monoclonal antibody, Clone X , against other commercially available alternatives, supported by experimental data and detailed protocols.
Comparative Performance Analysis
The performance of the new anti-human this compound monoclonal antibody (Clone X) was rigorously tested against two leading competitor clones (Clone A and Clone B) across multiple applications. Specificity was confirmed using this compound knockout (KO) human Jurkat cell lines generated via CRISPR-Cas9.
Table 1: Western Blot (WB) Performance
| Antibody Clone | Recommended Dilution | Signal-to-Noise Ratio (Wild-Type vs. KO) | Observed Molecular Weight |
| New Clone X | 1:2000 | 25:1 | ~70 kDa |
| Competitor A | 1:1000 | 18:1 | ~70 kDa |
| Competitor B | 1:1000 | 15:1 | ~70 kDa |
Note: Signal-to-noise ratio was calculated by densitometric analysis of the this compound band in wild-type Jurkat cell lysate versus the corresponding region in the this compound KO Jurkat cell lysate.
Table 2: Immunocytochemistry (ICC/IF) Performance
| Antibody Clone | Recommended Dilution | Staining Pattern | Background Staining (KO Cells) |
| New Clone X | 1:500 | Punctate cytoplasmic granules | Negligible |
| Competitor A | 1:250 | Punctate cytoplasmic granules | Low |
| Competitor B | 1:200 | Diffuse cytoplasmic staining with some granules | Moderate |
Table 3: Immunohistochemistry (IHC-P) Performance on Human Tonsil Tissue
| Antibody Clone | Recommended Dilution | Localization | Off-Target Staining |
| New Clone X | 1:1000 | Specific granular cytoplasmic staining in lymphocytes | None observed |
| Competitor A | 1:500 | Granular cytoplasmic staining in lymphocytes | Minor background in epithelial cells |
| Competitor B | 1:250 | Cytoplasmic staining in lymphocytes | Moderate non-specific staining |
Table 4: Flow Cytometry Performance
| Antibody Clone | Recommended Dilution | % this compound+ Cells (Activated PBMCs) | Mean Fluorescence Intensity (MFI) |
| New Clone X | 1:400 | 35.2% | 1.8 x 10^5 |
| Competitor A | 1:200 | 33.8% | 1.5 x 10^5 |
| Competitor B | 1:200 | 30.1% | 1.2 x 10^5 |
Experimental Validation Workflows
The following diagrams illustrate the workflows used to validate the specificity of the new this compound Monoclonal Antibody (Clone X).
Caption: Western Blot validation workflow.
Caption: Immunocytochemistry validation workflow.
Cytotoxic T Lymphocyte (CTL) Signaling Pathway
This compound plays a central role in the granule exocytosis pathway, a primary mechanism by which CTLs and NK cells eliminate target cells.
Caption: this compound's role in CTL-mediated cytotoxicity.
Experimental Protocols
Western Blotting
-
Lysate Preparation: Prepare whole-cell lysates from wild-type and this compound KO Jurkat cells using RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 150V for 60 minutes.
-
Membrane Transfer: Transfer proteins to a PVDF membrane at 100V for 75 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-Perforin antibody (Clone X, 1:2000 dilution) in 5% BSA in TBST overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated anti-mouse IgG (1:5000) in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Detection: Wash as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
Immunocytochemistry (ICC/IF)
-
Cell Seeding: Seed wild-type and this compound KO Jurkat cells onto poly-L-lysine coated coverslips and allow them to adhere.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-Perforin antibody (Clone X, 1:500 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488, 1:1000) in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Wash as in step 6. Mount the coverslips onto slides using a mounting medium containing DAPI.
-
Imaging: Visualize using a fluorescence microscope.
Immunohistochemistry (IHC-P)
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) human tonsil sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes. Block non-specific binding with 5% goat serum for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-Perforin antibody (Clone X, 1:1000 dilution) overnight at 4°C.
-
Detection: Use a polymer-based HRP detection system according to the manufacturer's instructions.
-
Chromogen: Apply DAB chromogen and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
Intracellular Flow Cytometry
-
Cell Stimulation: Stimulate human PBMCs with a cell stimulation cocktail (e.g., PMA/Ionomycin) for 4-6 hours.
-
Surface Staining: Stain for surface markers (e.g., CD3, CD8) according to standard protocols.
-
Fixation/Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization buffer set.
-
Intracellular Staining: Incubate the cells with anti-Perforin antibody (Clone X, 1:400 dilution) or an isotype control for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with permeabilization buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate flow cytometry software, gating on the lymphocyte population first, then on CD3+/CD8+ T cells to determine this compound expression.
A Comparative Analysis of Pore-Forming Mechanisms: Perforin vs. Gasdermin
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular cytotoxicity and innate immunity, the formation of pores in target cell membranes is a critical event. Two key protein families, perforin and the gasdermins, are central players in this process, albeit with distinct mechanisms and physiological outcomes. This guide provides an in-depth comparison of the pore-forming mechanisms of this compound and gasdermin, supported by experimental data and detailed methodologies, to aid researchers in understanding and targeting these pathways for therapeutic development.
At a Glance: this compound vs. Gasdermin Pore Formation
| Feature | This compound | Gasdermin |
| Primary Function | Granzyme delivery for apoptosis induction | Pro-inflammatory cytokine release and pyroptosis |
| Activation Trigger | High extracellular Ca²⁺ concentration | Proteolytic cleavage by caspases or other proteases |
| Precursor Form | Inactive monomer stored in cytotoxic granules | Autoinhibited full-length protein in the cytosol |
| Active Form | Oligomeric pore complex | N-terminal domain oligomer |
| Pore Assembly | Monomers insert into the membrane and oligomerize | Cleaved N-terminal domains oligomerize on the membrane |
| Pore Structure | β-barrel | β-barrel |
| Number of Subunits | Variable, typically 19-24 monomers[1] | Variable, e.g., GSDMA3 (27-28 subunits), GSDMD (31-34 subunits)[2][3] |
| Pore Inner Diameter | ~16 nm[1] | 12-21.5 nm[2] |
| Key Regulator | Calcium ions (Ca²⁺)[4] | Inflammatory caspases (e.g., Caspase-1, -4, -5, -11), Caspase-8, Granzyme A[5][6][7][8] |
| Membrane Binding | C2 domain binds to phosphatidylcholine[4][9] | N-terminal domain binds to acidic lipids (e.g., PIPs, cardiolipin)[2][6] |
Signaling Pathways and Activation Mechanisms
The activation of this compound and gasdermin is tightly regulated and initiated by distinct signaling cascades.
This compound Activation Pathway
This compound is synthesized and stored as an inactive monomer in the cytotoxic granules of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs)[4]. Its activation is a rapid, calcium-dependent process that occurs upon the formation of an immunological synapse with a target cell.
Gasdermin Activation Pathway
Gasdermins are cytosolic proteins held in an autoinhibited state by their C-terminal domain.[6] Their activation is a key event in pyroptosis, a pro-inflammatory form of programmed cell death. The canonical pathway involves inflammasome activation.
Comparative Pore-Forming Mechanism
The assembly of the final pore structure differs significantly between this compound and gasdermin, from the initial membrane binding to the final oligomeric complex.
Experimental Protocols
The study of this compound and gasdermin relies on a variety of in vitro and cell-based assays. Below are generalized protocols for key experiments.
Liposome Leakage Assay for Pore Formation
This assay quantitatively measures membrane permeabilization by monitoring the release of a fluorescent dye from liposomes.
Experimental Workflow:
Methodology:
-
Liposome Preparation: Prepare LUVs composed of lipids relevant to the protein being studied (e.g., with phosphatidylcholine for this compound, or with PIPs/cardiolipin for gasdermin). Encapsulate a fluorescent dye such as calcein (B42510) at a self-quenching concentration (e.g., 50-100 mM).
-
Purification: Remove unencapsulated dye using a size-exclusion chromatography column.
-
Assay Execution: Dilute the liposomes in a suitable buffer. For this compound, the buffer should contain Ca²⁺. For gasdermin, pre-cleaved N-terminal domain is added.
-
Data Acquisition: Measure the baseline fluorescence. Add the pore-forming protein and monitor the increase in fluorescence over time.
-
Normalization: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal for normalization.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM has been pivotal in revealing the high-resolution structures of both this compound and gasdermin pores.[3][10][11]
Methodology:
-
Sample Preparation: Reconstitute purified this compound or gasdermin-NT with liposomes or nanodiscs under conditions that promote pore formation.
-
Grid Preparation: Apply the sample to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use single-particle analysis software to perform particle picking, 2D classification, 3D reconstruction, and refinement to obtain a high-resolution 3D density map of the pore complex.
-
Model Building: Build an atomic model of the protein into the cryo-EM map.
Cell Viability and Cytotoxicity Assays
These assays measure cell death and membrane integrity in response to this compound or gasdermin activity.
Methodology (LDH Release Assay):
-
Cell Culture: Plate target cells in a multi-well plate.
-
Treatment:
-
For this compound: Treat target cells with CTLs or NK cells, or with purified this compound and granzymes.
-
For Gasdermin: Transfect cells with a plasmid encoding the active N-terminal domain of a gasdermin, or treat cells with an agent that activates the inflammasome (e.g., LPS and nigericin).
-
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
LDH Measurement: Measure the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon membrane rupture, in the supernatant using a commercially available kit.
-
Analysis: Compare LDH release from treated cells to that from untreated cells (negative control) and cells lysed with a detergent (positive control).
Conclusion
This compound and gasdermin, while both potent pore-forming proteins, are activated by different upstream signals and serve distinct biological purposes. This compound acts as a delivery vehicle for granzymes to induce a clean, apoptotic cell death, a critical process in adaptive immunity against infected and cancerous cells. In contrast, gasdermins execute a fiery, inflammatory cell death known as pyroptosis, which is crucial for alerting the innate immune system to danger. A thorough understanding of their contrasting mechanisms is vital for the development of targeted therapies that can either enhance cytotoxic responses against tumors or dampen excessive inflammation in autoimmune and inflammatory diseases.
References
- 1. childrenshospital.org [childrenshospital.org]
- 2. Mechanistic insights into gasdermin pore formation and regulation in pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of the gasdermin A3 membrane pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 6. Gasdermin pore forming activities that promote inflammation from living and dead cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and Regulation of Gasdermin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. No longer married to inflammasome signaling: the diverse interacting pathways leading to pyroptotic cell death [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryo‐EM structures of this compound‐2 in isolation and assembled on a membrane suggest a mechanism for pore formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gasdermin D pore structure reveals preferential release of mature interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Perforin: A Clinically Validated Prognostic Biomarker in Oncology
For Immediate Release
Recent clinical validations underscore the significance of perforin (PRF1) as a robust prognostic biomarker across various malignancies. This guide provides an objective comparison of this compound's prognostic performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of this critical immune-related biomarker.
High this compound expression, indicative of a potent cytotoxic T lymphocyte (CTL) and Natural Killer (NK) cell-mediated anti-tumor response, generally correlates with a more favorable prognosis in several cancers. This is attributed to this compound's central role in eliminating tumor cells.[1][2]
Comparative Prognostic Performance of this compound (PRF1)
The prognostic value of this compound has been quantified in multiple studies, demonstrating its potential to predict patient outcomes. The following table summarizes key quantitative data from clinical studies on the association between this compound expression and overall survival (OS).
| Cancer Type | Patient Cohort | Method of this compound Detection | Prognostic Finding | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | TCGA Cohort | RNA-Seq | High PRF1 expression associated with better OS | 0.854 | - | 0.0129 | [3] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Kaplan-Meier Plotter | Microarray | High PRF1 expression associated with better OS | 0.65 | - | 0.0031 | [3] |
| HPV+ Head and Neck Squamous Cell Carcinoma (HNSCC) | TCGA Cohort | RNA-Seq | High PRF1 expression associated with better OS | 0.676 | - | 0.00858 | [3] |
| Colorectal Cancer (CRC) | General Population | Not Specified | High PRF1 expression associated with better prognosis | Not Specified | - | Not Specified | [1] |
| Breast Cancer | General Population | Not Specified | High PRF1 expression associated with better prognosis | Not Specified | - | Not Specified | [1] |
| Lung Cancer | General Population | Not Specified | High PRF1 expression associated with better prognosis | Not Specified | - | Not Specified | [1] |
| Melanoma | General Population | Not Specified | High PRF1 expression associated with better prognosis | Not Specified | - | Not Specified | [1] |
This compound-Mediated Cytotoxicity Signaling Pathway
The following diagram illustrates the critical role of this compound in the cytotoxic lymphocyte-mediated elimination of target cells, such as tumor cells.
Caption: this compound-mediated cytotoxicity pathway.
Experimental Workflow for Clinical Validation
The clinical validation of this compound as a prognostic biomarker involves a systematic workflow from patient cohort selection to data analysis.
Caption: Experimental workflow for this compound biomarker validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable quantification of this compound in clinical samples.
Immunohistochemistry (IHC) for this compound in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
Objective: To visualize and quantify this compound expression within the tumor microenvironment.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse in 100% ethanol (B145695) (2 x 10 minutes).
-
Immerse in 95% ethanol (5 minutes).
-
Immerse in 70% ethanol (5 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Submerge slides in a pre-heated antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Heat in a microwave or pressure cooker according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate with a blocking solution (e.g., 3% hydrogen peroxide) to quench endogenous peroxidase activity (10 minutes).
-
Wash with PBS.
-
Incubate with a protein block (e.g., normal goat serum) to prevent non-specific antibody binding (30 minutes).
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against this compound at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody (30 minutes).
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate (30 minutes).
-
Wash with PBS.
-
-
Chromogen and Counterstaining:
-
Apply a chromogen solution (e.g., DAB) and monitor for color development.
-
Wash with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions and xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for Intracellular this compound in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify the percentage of this compound-positive CTLs and NK cells.
Protocol:
-
Cell Surface Staining:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD56) to identify CTL and NK cell populations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at 4°C.
-
Wash cells with a permeabilization/wash buffer.
-
-
Intracellular Staining:
-
Resuspend cells in the permeabilization/wash buffer containing a fluorescently-labeled anti-perforin antibody or an isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells with the permeabilization/wash buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of this compound-positive cells within the gated CTL and NK cell populations.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound
Objective: To measure the concentration of soluble this compound in serum samples.
Protocol:
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight at 4°C.
-
Wash the plate with a wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Add diluted serum samples and a serial dilution of a known this compound standard to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for this compound to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Enzyme Conjugate and Substrate Reaction:
-
Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
-
Measurement and Analysis:
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of this compound in the samples.
-
References
- 1. This compound 1 in Cancer: Mechanisms, Therapy, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 1 in Cancer: Mechanisms, Therapy, and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRF1 is a prognostic marker and correlated with immune infiltration in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Perforin
For researchers and scientists engaged in drug development and cellular studies, the proper handling and disposal of cytotoxic proteins like perforin are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance for the operational handling and disposal of this compound-containing materials. Adherence to these guidelines will help build a culture of safety and trust, extending value beyond the product itself.
Standard Operating Procedures for Handling this compound
Given that this compound is a pore-forming protein capable of lysing cells, it must be handled with care to avoid accidental exposure.[1][2] The following are standard operating procedures for working with this compound in a laboratory setting.
Personal Protective Equipment (PPE):
-
Always wear a lab coat, safety goggles, and appropriate gloves.
-
When handling concentrated stock solutions or generating aerosols, consider using a face shield and working within a certified biological safety cabinet (BSC).
Laboratory Practices:
-
Never pipette by mouth; use only mechanical pipetting devices.[3]
-
All procedures should be performed carefully to minimize the creation of splashes or aerosols.[3]
-
Keep the work area clean and decontaminate surfaces with an appropriate disinfectant (e.g., 70% ethanol) after each use.[3]
-
Wash hands thoroughly after handling this compound and before leaving the laboratory.[3]
This compound Waste Disposal Plan
All materials that come into contact with this compound should be treated as biohazardous waste. Proper segregation and disposal are critical to prevent environmental contamination and potential harm to others.
Waste Segregation:
-
Solid Waste: Non-sharp items such as gloves, gowns, and pipette tips contaminated with this compound should be collected in a designated biohazard bag.
-
Liquid Waste: Bulk quantities of solutions containing this compound must be collected in a leak-proof, labeled container.
-
Sharps Waste: Needles, syringes, and any other sharp objects that have come into contact with this compound must be disposed of in a puncture-resistant sharps container.
Disposal Methodology:
-
Inactivation: For liquid waste containing this compound, chemical inactivation is a recommended first step. A common method is the addition of bleach to achieve a final concentration of 10% for at least 30 minutes.
-
Sterilization: All this compound-contaminated waste, including inactivated liquid waste, solid waste, and sharps containers, should be sterilized, typically by autoclaving.[4] The standard autoclave cycle is 121°C at 15 psi for a minimum of 30 minutes.[4]
-
Final Disposal: After sterilization, the waste can generally be disposed of as regular trash, but this is highly dependent on local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
The following table summarizes the key disposal procedures for different types of this compound waste:
| Waste Type | Collection Container | Treatment Procedure | Final Disposal |
| Solid Waste | Labeled Biohazard Bag | Autoclave at 121°C, 15 psi for 30 min. | Follow institutional guidelines for autoclaved biohazardous waste. |
| Liquid Waste | Leak-proof, labeled container | Inactivate with 10% bleach for 30 min, then autoclave. | Follow institutional guidelines for treated liquid biohazardous waste. |
| Sharps Waste | Puncture-resistant sharps container | Autoclave at 121°C, 15 psi for 30 min. | Follow institutional guidelines for autoclaved sharps waste. |
Experimental Protocol: this compound Inactivation Assay
To validate the effectiveness of a chosen inactivation method (e.g., bleach treatment), a simple hemolysis assay can be performed.
Objective: To confirm that the treatment renders this compound incapable of lysing cells.
Materials:
-
Red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound solution (treated and untreated)
-
Microplate reader
Methodology:
-
Prepare a suspension of RBCs in PBS.
-
Aliquot the RBC suspension into a 96-well plate.
-
Add a small volume of untreated this compound to a set of wells (positive control).
-
Add a small volume of the treated (e.g., bleach-inactivated and neutralized) this compound to another set of wells.
-
Add PBS alone to a third set of wells (negative control).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 415 nm).
-
A lack of hemolysis (i.e., absorbance similar to the negative control) in the wells with treated this compound indicates successful inactivation.
Caption: Workflow for the proper segregation and disposal of this compound-contaminated waste.
References
Essential Safety and Handling of Perforin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of cytotoxic proteins like perforin is paramount. This document provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risk and ensure a safe laboratory environment.
This compound, a key protein in the immune system's arsenal, is a pore-forming cytolytic protein that plays a crucial role in eliminating virally infected and cancerous cells. Due to its inherent cytotoxic nature, stringent safety measures must be followed when handling this protein in a laboratory setting. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure the safety of all personnel.
Personal Protective Equipment (PPE) for Handling this compound
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound solutions. It is crucial to select gloves that have been tested according to the ASTM D6978-05 standard for resistance to chemotherapy drugs, as this is the most relevant standard for cytotoxic agents.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves (Nitrile) | Outer glove: Chemotherapy-rated, compliant with ASTM D6978-05. Inner glove: Standard nitrile examination glove. | Provides a robust barrier against skin contact. Double gloving allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Nitrile is preferred due to its chemical resistance and to avoid latex allergies[1][2]. |
| Body Protection | Lab Coat/Gown | Solid-front, disposable gown made of a low-permeability fabric. | Protects skin and personal clothing from splashes and spills. A solid front provides an uninterrupted barrier. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over the goggles. | Protects against splashes to the eyes and face, which are primary routes of exposure. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved N95 respirator or a higher level of respiratory protection as determined by a risk assessment. | Recommended when there is a risk of generating aerosols, such as during vortexing, sonicating, or in the event of a spill of powdered this compound. |
Operational Plan for Handling this compound
A clear and detailed operational plan is essential for minimizing the risk of exposure during the handling of this compound. This step-by-step guidance covers the entire workflow, from preparation to disposal.
1. Preparation and Work Area Setup:
-
Designated Area: All work with this compound should be conducted in a designated area within the laboratory, clearly marked with a "Cytotoxic Agent" warning sign.
-
Biological Safety Cabinet (BSC): All manipulations of this compound that may generate aerosols (e.g., reconstituting lyophilized powder, vortexing, pipetting) must be performed in a certified Class II BSC. The work surface of the BSC should be lined with a plastic-backed absorbent pad.
-
Gather Materials: Before starting, ensure all necessary materials, including PPE, reagents, and waste containers, are within the BSC to minimize movement in and out of the cabinet.
2. Handling and Experimental Procedures:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated work area.
-
Reconstitution of Lyophilized this compound:
-
Carefully open the vial within the BSC.
-
Slowly add the recommended solvent to the side of the vial to avoid aerosolization.
-
Gently swirl the vial to dissolve the protein. Avoid vigorous shaking or vortexing.
-
-
Pipetting: Use filtered pipette tips to prevent contamination of the pipettor.
-
Storage: Store this compound solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the protein[3][4][5].
3. Spill Management: In the event of a spill, immediate and appropriate action is critical.
| Spill Scenario | Action |
| Inside a BSC | 1. Keep the BSC running. 2. Decontaminate all surfaces within the BSC with a 1:10 dilution of fresh bleach solution (approximately 0.5% sodium hypochlorite)[6][7][8][9]. 3. Allow a contact time of at least 20 minutes[6][8]. 4. Wipe up the spill with absorbent pads. 5. Wipe down all surfaces with 70% ethanol (B145695) to remove residual bleach. 6. Dispose of all contaminated materials as cytotoxic waste. |
| Outside a BSC | 1. Evacuate the immediate area and alert others. 2. Post a "Spill" warning sign. 3. Don appropriate PPE, including an N95 respirator. 4. Cover the spill with absorbent pads. 5. Apply a 1:10 bleach solution to the pads, working from the outside in. 6. Allow a 20-minute contact time. 7. Collect all absorbent materials and any broken glass with forceps and place them in a cytotoxic waste container. 8. Decontaminate the area again with the bleach solution, followed by a wipe-down with 70% ethanol. |
4. Decontamination and Disposal Plan: Proper decontamination and disposal are crucial to prevent secondary exposure and environmental contamination. This compound is known to be unstable at neutral pH, which can be utilized in decontamination procedures.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, gowns, absorbent pads, pipette tips) must be disposed of in a designated, leak-proof, and puncture-resistant cytotoxic waste container. These containers are typically yellow and marked with the cytotoxic symbol. The waste should be incinerated by a licensed hazardous waste disposal company. |
| Liquid Waste | Liquid waste containing this compound should be inactivated before disposal. Treat the liquid waste with a fresh 1:5 dilution of household bleach (final concentration of approximately 1% sodium hypochlorite) for at least 12 hours to ensure inactivation due to the high protein content[7]. After inactivation, the solution may be disposed of down the drain with copious amounts of water, in accordance with local regulations. |
| Sharps | All sharps (e.g., needles, serological pipettes) contaminated with this compound must be placed in a designated cytotoxic sharps container for incineration. |
Emergency Exposure Protocol
In the case of accidental exposure, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention[10][11]. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[10][11]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Experimental Workflow and Signaling Pathway Visualization
To further clarify the operational procedures, the following diagrams illustrate key workflows.
References
- 1. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 2. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 3. cloud-clone.com [cloud-clone.com]
- 4. cusabio.com [cusabio.com]
- 5. raybiotech.com [raybiotech.com]
- 6. www1.wellesley.edu [www1.wellesley.edu]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. uwo.ca [uwo.ca]
- 9. Sodium Hypochlorite (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. biosafety.utk.edu [biosafety.utk.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
